Clofazimine

Catalog No.
S524004
CAS No.
2030-63-9
M.F
C27H22Cl2N4
M. Wt
473.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clofazimine

CAS Number

2030-63-9

Product Name

Clofazimine

IUPAC Name

N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine

Molecular Formula

C27H22Cl2N4

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3

InChI Key

WDQPAMHFFCXSNU-UHFFFAOYSA-N

SMILES

Array

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
1.51e-03 g/L

Synonyms

B 663, B-663, B663, Clofazimine, G 30,320, G-30,320, G30,320, Lamprene, N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-((1-methylethyl)imino)-2-phenazinamine

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl

The exact mass of the compound Clofazimine is 472.12215 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.225 mg/l (virtually insoluble)1.51e-03 g/l0.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759283. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenazines. It belongs to the ontological category of phenazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

clofazimine mechanism of action DNA binding

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism: DNA Binding

The foundational and most specific mechanism of clofazimine is its interaction with bacterial DNA. The key characteristics of this interaction are detailed in the table below.

Feature Description
Binding Target Preferentially binds to guanine (G) bases in DNA [1].
Interaction Type Binds along the minor groove of the DNA helix; it does not intercalate between base pairs [1].
Specificity Interaction is related to the Guanine+Cytosine (G+C) content of DNA. It shows a stronger interaction with mycobacterial DNA, which has a high G+C content [1].
Functional Outcome Binding disrupts the DNA template function, thereby inhibiting replication and transcription, which is lethal to the bacterium [2] [1].

Supporting Antibacterial Mechanisms

In addition to direct DNA binding, this compound employs other bactericidal strategies:

  • Reactive Oxygen Species (ROS) Generation: this compound undergoes redox cycling, leading to the production of reactive oxygen species that cause oxidative damage to bacterial cells [3] [2].
  • Membrane Destabilization: The drug can disrupt bacterial membrane integrity and inhibit prokaryotic phospholipase A2, leading to toxic lysophospholipid accumulation [3] [4].
  • Inhibition of Wnt Signaling: Recent research indicates this compound acts as a specific inhibitor of the oncogenic Wnt signaling pathway, which contributes to its investigated anticancer effects [5].

The following diagram illustrates how these primary and secondary mechanisms collectively contribute to this compound's antibacterial activity.

This compound This compound Binds Guanine in\nDNA Minor Groove Binds Guanine in DNA Minor Groove This compound->Binds Guanine in\nDNA Minor Groove Primary Action Induces ROS\nProduction Induces ROS Production This compound->Induces ROS\nProduction Secondary Action Disrupts Cell\nMembrane Disrupts Cell Membrane This compound->Disrupts Cell\nMembrane Secondary Action Inhibits DNA Replication\n& Transcription Inhibits DNA Replication & Transcription Binds Guanine in\nDNA Minor Groove->Inhibits DNA Replication\n& Transcription Oxidative Damage\nto Cell Components Oxidative Damage to Cell Components Induces ROS\nProduction->Oxidative Damage\nto Cell Components Loss of Membrane\nIntegrity Loss of Membrane Integrity Disrupts Cell\nMembrane->Loss of Membrane\nIntegrity Bacterial Cell Death Bacterial Cell Death Inhibits DNA Replication\n& Transcription->Bacterial Cell Death Oxidative Damage\nto Cell Components->Bacterial Cell Death Loss of Membrane\nIntegrity->Bacterial Cell Death

Experimental Evidence for DNA Binding

The DNA-binding mechanism of this compound is supported by specific experimental methodologies.

Spectral Shift Analysis

A classic 1976 study provided direct evidence of DNA binding by observing bathochromic shifts in this compound's absorption spectrum upon interaction with DNA [1].

  • Objective: To confirm and quantify the interaction between this compound and nucleic acids.
  • Procedure: The absorption spectrum of this compound was measured both alone and in the presence of various DNA samples. A measurable red shift occurred only when the drug was bound to DNA or RNA polymers [1].
  • Key Finding: The magnitude of the spectral red shift was directly correlated with the G+C content of the DNA strand. Mycobacterial DNA (with high G+C content) produced a larger shift than human DNA [1].
Quantitative PCR (qPCR) to Assess AT-rich Binding

Later research on piroplasm parasites suggested this compound may also bind to AT-rich DNA regions in apicomplexan parasites [6].

  • Objective: To investigate the effect of this compound on gene copy numbers and transcription in Babesia bovis [6].
  • Procedure: Parasites were treated with this compound, and a qPCR assay was used to measure DNA amounts and mRNA levels of both nuclear and extranuclear (mitochondrial) genes [6].
  • Key Finding: this compound treatment led to a dose-dependent reduction in the DNA and mRNA of AT-rich extranuclear genes, suggesting the drug binds to and disrupts the function of AT-rich genomic regions [6].

Quantitative Data on Activity and Binding

The table below summarizes key quantitative data related to this compound's mechanism and activity.

Parameter Value / Observation Context / Significance
MIC Breakpoint 1 µg/ml (for M. tuberculosis) [3] Defines clinical resistance; most clinical isolates have MICs between 0.12 and 0.25 µg/l [3].
DNA Binding Specificity Stronger binding to high G+C content DNA [1] Explains potency against mycobacteria, which have G+C-rich genomes.
Effect on Gene Expression Dose-dependent downregulation of AT-rich extranuclear genes [6] Suggests a secondary, selective activity against AT-rich DNA in certain parasites.

Implications for Research and Drug Development

This compound's unique, multi-target mechanism has important implications:

  • Low Resistance Potential: Its multiple, concurrent mechanisms make it difficult for bacteria to develop resistance, and clinical resistance remains rare [3] [6].
  • Drug Repurposing: The discovery of its activity against the Wnt signaling pathway has opened avenues for research into its use against various cancers, including breast, colon, and liver cancer [5].
  • Combination Therapy: Its synergistic effects with other drugs can be leveraged. For example, its combination with pretomanid and bedaquiline forms the backbone of some new TB regimens [7].

This compound's action is a concerted effect involving direct DNA binding and other supporting mechanisms. This multifaceted nature makes it a valuable drug and a promising scaffold for developing new therapeutic agents.

References

clofazimine Wnt signaling pathway inhibition cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Wnt Pathway Inhibition

The canonical Wnt/β-catenin pathway is a crucial regulator of cell proliferation and stemness. When dysregulated, it drives cancer development. The diagram below illustrates the pathway and clofazimine's inhibitory role.

Figure 1: this compound inhibits the canonical Wnt pathway, leading to β-catenin degradation.

This compound stabilizes the β-catenin destruction complex, preventing β-catenin accumulation and subsequent oncogene transcription [1] [2] [3]. Research in glioblastoma models identified a specific axis where this compound downregulates Wnt6-mediated activation of the pathway, subsequently suppressing the downstream MEK/ERK signaling cascade and reducing PD-L1 expression [4] [5].

Anticancer Efficacy Across Cancer Types

The following table summarizes key findings from preclinical studies on this compound's efficacy in various Wnt-driven cancers.

Cancer Type Key Findings Proposed Mechanisms & Observed Effects Reference
Glioblastoma (GBM) Enhanced anti-PD-1 immunotherapy; suppressed tumor growth & invasion; extended survival in mouse models. Inhibited Wnt6/β-catenin/PD-L1 axis; increased CD8+ T-cell infiltration; reduced regulatory T-cells; induced apoptosis. [4] [5]
Triple-Negative Breast Cancer (TNBC) Suppressed tumor growth in vitro and in mouse xenograft models. Inhibited canonical Wnt signaling; specific downregulation of Wnt pathway target genes. [1] [3]
Prostate Cancer (mCRPC) Reduced cell viability; synergized with docetaxel; reduced cancer stemness and migration. Reduced ALDH activity (CSC marker); modulated non-coding RNAs (MALAT1, NEAT1); induced apoptosis & ER stress. [6] [7]

| Multiple Cancers (Colorectal, Ovarian, Hepatocellular) | Inhibited Wnt signaling and cell proliferation in a panel of cell lines. | Efficacy correlated with basal Wnt pathway activation levels; influenced by cancer mutational spectrum. | [1] |

Experimental Protocols for Key Assays

For researchers looking to validate these findings, here are methodologies used in the cited studies.

  • Cell Viability and Cytotoxicity (MTT Assay)

    • Cell Seeding: Plate cells in 384-well plates at densities ranging from 25,000 to 144,000 cells/ml, depending on the cell line's growth rate [1].
    • Drug Treatment: Replace medium with fresh medium containing a concentration gradient of this compound (e.g., 0-15 µM) [1].
    • Incubation & Measurement: Incubate for 4-7 days. Add Thiazolyl Blue (MTT) solution and incubate for 3 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm [1].
  • Wnt Pathway Activity (Luciferase Reporter Assay)

    • Cell Preparation & Transfection: Seed cells in white opaque 384-well plates. Transfect with a mixture of a Wnt-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid for normalization [1].
    • Stimulation & Inhibition: The following day, stimulate cells with Wnt3a-conditioned medium (500 ng/ml) or a GSK3β inhibitor (CHIR99021). Pre-treat (1 hour) with this compound at various concentrations [1].
    • Measurement: After overnight incubation, measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system. The firefly luminescence is normalized to the Renilla signal [1].
  • Assessment of Anti-Tumor Immunity (In Vivo Mouse Models)

    • Model Generation: Implant murine GBM cells (e.g., GL261) intracranially into syngeneic immunocompetent mice (e.g., C57BL/6) to create an orthotopic model [5].
    • Treatment Groups: Divide mice into: Vehicle control, this compound monotherapy, Anti-PD-1 monotherapy, Combination therapy [4] [5].
    • Analysis: Monitor tumor growth via in vivo imaging. Analyze survival. Harvest tumors for flow cytometry (immune cell infiltration: CD8+, Tregs) and immunohistochemistry (apoptosis: cleaved caspase-3; proliferation: Ki-67) [5].

Current Research Status and Future Directions

This compound represents a compelling case of drug repurposing. Its known safety profile in humans could potentially accelerate its transition into oncology clinical trials [2]. Current research is focused on several key areas:

  • Combination Therapies: Enhancing efficacy of existing treatments like immunotherapy in glioblastoma [4] [5] and chemotherapy in prostate cancer [7].
  • Mechanistic Depth: Uncovering broader mechanisms of action, including modulation of non-coding RNAs [6] [7] and induction of ER stress.
  • Biomarker Identification: Correlating drug efficacy with basal Wnt pathway activity and specific mutational profiles (e.g., APC, TP53) for future patient stratification [1].

The journey of this compound from an anti-leprosy agent to a promising Wnt inhibitor for cancer treatment is a vivid example of rational drug repurposing. While preclinical data is robust, further clinical studies are required to confirm its efficacy and safety in cancer patients [4] [2].

References

clofazimine reactive oxygen species ROS bacterial death

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

The following diagram illustrates the continuous cycle of ROS production initiated by clofazimine, leading to bacterial cell death.

G CFZ_Ext This compound (Oxidized) CFZ_Red This compound (Reduced) CFZ_Ext->CFZ_Red CFZ_Red->CFZ_Ext  Regenerated O2 O₂ CFZ_Red->O2  Auto-oxidizes NDH2 Type II NADH Dehydrogenase (NDH-2) NDH2->CFZ_Ext  Reduces NADp NAD⁺ NDH2->NADp ROS ROS Generation (O₂˙⁻, H₂O₂) Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage NADH NADH NADH->NDH2  Donates Electrons NADp->NADH  Metabolic Cycle O2->ROS

This redox cycle has several critical consequences:

  • Continuous ROS Production: The regeneration of oxidized this compound allows the cycle to repeat continuously, leading to a massive, lethal burst of ROS from within the bacterial cell [1] [2].
  • Eradication of Persisters: This mechanism is particularly effective against metabolically dormant bacterial persisters, which are typically tolerant to conventional antibiotics. Their survival has been linked to a reduced internal concentration of ROS, which this compound's cycling directly counteracts [3].
  • Interaction with Iron: The activity of this compound is intricately linked to the bacterium's iron homeostasis. The drug induces a low-iron stress response in M. tuberculosis, and conditions that necessitate the production of iron-scavenging siderophores (mycobactins) correlate with reduced this compound killing. This suggests that iron loss from the cell may be part of its lethal activity [4].

Key Experimental Models & Protocols

The following table outlines primary methods used to elucidate this compound's ROS-mediated mechanism.

Experimental Goal Model System Key Methodology & Readouts

| Confirm ROS Production | Isolated mycobacterial membranes; Purified recombinant NDH-2 [2]. | • Spectrophotometry: Directly measure spectral changes from this compound reduction/oxidation. • Fluorescent Detection: Use Amplex Red reagent with Horseradish Peroxidase (HRP) and Superoxide Dismutase (SOD) to quantitatively detect H₂O₂ generation [2]. | | Validate Bactericidal Role of ROS | Live M. smegmatis and M. tuberculosis cultures [3] [1]. | • Antioxidant Rescue: Co-incubate bacteria with this compound and hydroxyl-radical scavengers (e.g., thiourea). Scavenger presence increases persister survival, confirming ROS is lethal, not just correlative [3]. • Oxygen Manipulation: Culture bacteria under high dissolved oxygen, which increases ROS stress and enhances this compound's sterilizing effect [3]. | | Study Physiological Context & Resistance | M. tuberculosis and M. smegmatis wild-type and mutant strains [4]. | • Gene Expression Analysis: RNA sequencing to track transcriptional changes (e.g., induction of iron-regulation genes) upon this compound exposure. • Iron Modulation: Grow bacteria in high-iron vs. low-iron media and compare this compound killing efficacy. • Genetic Knockouts: Use mutants deficient in siderophore synthesis (e.g., ∆mbtD) to prove its role in modulating drug activity [4]. |

Research Implications & Future Directions

Understanding this mechanism opens several promising research and therapeutic avenues:

  • Combatting Antibiotic Tolerance: The ability to eradicate persisters via ROS generation addresses a major challenge in treating chronic infections like tuberculosis [3].
  • Rational Combination Therapy: Combining this compound with other drugs that increase bacterial oxidative stress or disrupt the mycobactin-based iron acquisition system could yield powerful synergistic effects [4].
  • Nanotechnology Formulations: Emerging research focuses on pre-formulating this compound into amorphous nanoparticle salts to overcome its poor water solubility, thereby enhancing its bioavailability and antimicrobial activity [5].

References

Comprehensive Analysis of Clofazimine in Biological Samples: HPLC and LC-MS/MS Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Clofazimine (CFZ) is a riminophenazine antibiotic primarily used in the treatment of leprosy and drug-resistant tuberculosis. With its extremely lipophilic nature (log P ≈ 7.66) and poor aqueous solubility, this compound presents significant analytical challenges for reliable quantification in biological matrices [1]. The drug exhibits complex tissue distribution kinetics, preferentially accumulating in organs of the reticuloendothelial system such as the spleen and liver, where it forms crystalline deposits known as crystal-like drug inclusions (CLDIs) [2]. Understanding this compound's pharmacokinetic profile and tissue distribution is essential for optimizing therapeutic regimens, particularly given its extremely long half-life (65-70 days) and concentration-dependent efficacy [1].

This application note provides comprehensive methodologies for the determination of this compound in various biological samples using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols have been optimized for specificity, sensitivity, and reproducibility, addressing the unique physicochemical properties of this compound that complicate its bioanalysis. These methods are suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug distribution research in preclinical and clinical settings.

Analytical Challenges and Method Selection

The bioanalysis of this compound is complicated by several factors rooted in its fundamental physicochemical properties. The molecule's high lipophilicity results in extensive tissue binding and sequestration, particularly in adipose tissue and organs rich in macrophages [2] [1]. This distribution pattern necessitates robust extraction techniques to liberate the drug from biological matrices. Furthermore, this compound's low aqueous solubility challenges the development of efficient chromatographic separation methods, often requiring specialized mobile phase compositions with high organic content.

Another significant consideration is this compound's extensive accumulation in specific tissues. Research has demonstrated that the spleen can sequester over 10% of the total drug load, with splenic mass increasing up to six times following prolonged this compound treatment in mice [2]. This tissue-specific accumulation necessitates sensitive analytical methods capable of detecting this compound across a wide concentration range in diverse biological matrices. Additionally, the potential for This compound crystallization within tissues further complicates extraction and quantification, as these crystalline deposits may exhibit different solubility properties than the parent drug.

When selecting an appropriate analytical method, researchers must consider several key factors:

  • Required sensitivity: LC-MS/MS methods typically offer superior sensitivity with limits of quantification in the ng/mL range, while HPLC-UV methods generally provide adequate sensitivity for high-concentration samples.
  • Sample volume available: Traditional plasma sampling requires hundreds of microliters to milliliters, whereas microsampling techniques like dried blood spots (DBS) or volumetric absorptive microsampling (VAMS) require only 10-50 μL [3] [4].
  • Matrix complexity: Tissue homogenates present additional challenges compared to blood or plasma due to higher lipid content and cellular debris.
  • Throughput requirements: UPLC and LC-MS/MS methods typically offer faster analysis times compared to conventional HPLC.

Table 1: Comparison of Analytical Techniques for this compound Quantification

Technique Biological Matrix Separation Mechanism Detection LOQ Analysis Time
HPLC-UV Tissue homogenates, Serum C18 column, Gradient elution UV 284-320 nm 0.02 μg/mL 10-15 min
UPLC-MS/MS Dried blood spots, Plasma C18 column, Gradient elution MRM, ESI+ 0.20 μg/mL <10 min
HPLC-MS Whole blood, Serum C18 column, Isocratic/Gradient MS, ESI+ 0.10 μg/mL 10-12 min

Method Summaries and Applications

Recent advancements in analytical technologies have yielded diverse methodological approaches for this compound quantification, each with distinct advantages for specific research applications. Conventional HPLC-UV methods remain widely employed due to their accessibility and reliability, particularly for high-concentration samples such as tissue homogenates. These methods typically employ C18 stationary phases and gradient elution with mobile phases combining aqueous buffers with acetonitrile or methanol [5] [1]. The dual-wavelength detection approach (254 nm for hydrophilic drugs and 320 nm for lipophilic drugs) enables simultaneous quantification of this compound with other anti-tubercular medications, facilitating comprehensive pharmacokinetic studies of combination therapies.

For enhanced sensitivity and specificity, LC-MS/MS methodologies have become the gold standard in this compound bioanalysis. These techniques leverage electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) to achieve superior selectivity in complex biological matrices [3] [4]. The implementation of microsampling techniques such as dried blood spots (DBS) and volumetric absorptive microsampling (VAMS) coupled with LC-MS/MS analysis represents a significant innovation, enabling simplified sample collection, storage, and transport while maintaining analytical performance comparable to conventional venous sampling [3].

Table 2: Validated Method Parameters for this compound Analysis in Biological Matrices

Parameter HPLC-UV (Tissue) [6] [7] HPLC-UV (Multi-drug) [5] [1] LC-MS/MS (VAMS) [3] LC-MS/MS (DBS) [4]
Linear Range 2-10 μg/mL 0.2-50 μg/mL 0.01-1 μg/mL 0.02-2 μg/mL
LOD 0.0066 μg/mL 0.20 μg/mL 0.005 μg/mL 0.008 μg/mL
LOQ 0.0199 μg/mL 0.50 μg/mL 0.01 μg/mL 0.02 μg/mL
Accuracy 99.7-100.4% 97.1-101.3% 98.5-101.2% 97.5-102.1%
Precision (%RSD) <2% <2% <15% <15%
Recovery >98% 97-101% >95% >94%

The applications of these analytical methods extend beyond routine therapeutic drug monitoring to sophisticated pharmacodynamic investigations and mechanistic studies. For instance, researchers have employed these methodologies to elucidate this compound's unusual distribution kinetics, including the discovery that splenectomy does not significantly alter drug distribution to other organs but profoundly affects inflammatory signaling pathways, leading to elevated cytokine levels in treated mice [2]. Such findings highlight the value of robust bioanalytical methods in advancing our understanding of this compound's complex pharmacological behavior.

Detailed HPLC Protocol for Tissue and Serum Samples

Sample Preparation and Extraction

Tissue homogenization requires careful processing to ensure complete extraction of this compound from biological matrices. For spleen, liver, and other tissues, weigh approximately 100 mg of tissue and homogenize with 10-15 volumes of an 80% N-Dimethylformamide (DMF)-PBS solution using a mechanical homogenizer [2]. The inclusion of DMF is critical for efficient extraction of the lipophilic this compound molecule from tissue matrices. Following initial homogenization, further dilute liver and spleen samples 20-fold with PBS and vortex mix vigorously for 30-60 seconds to ensure complete mixing.

For serum samples, allow whole blood to clot at room temperature for 30 minutes, then centrifuge at 3,000 × g for 10 minutes to separate serum [2]. Aliquot 100-200 μL of serum for analysis. Protein precipitation is achieved by adding 3 volumes of acetonitrile containing 0.1% formic acid to serum samples, vortexing for 30 seconds, and centrifuging at 10,000 × g for 5 minutes. Collect the supernatant for analysis. For tissue homogenates, centrifuging at 15,000 × g for 10 minutes is recommended to remove particulate matter prior to injection.

The extraction efficiency of this compound from tissues using this method exceeds 98%, significantly higher than traditional liquid-liquid extraction approaches with non-polar solvents [6]. This high extraction efficiency is particularly important for tissues like spleen and liver where this compound concentrations can be dramatically higher than in serum due to drug accumulation [2]. For analysis of this compound in combination with first-line anti-tubercular drugs (isoniazid, pyrazinamide, rifampicin), adjust the extraction protocol to use 50:50 water:acetonitrile as the extraction solvent to accommodate the diverse solubility properties of these compounds [1].

Chromatographic Conditions and Validation

Chromatographic separation is achieved using a Phenomenex Luna 5 µm C18(2) 100Å column (150 × 4.6 mm) or equivalent reverse-phase column maintained at ambient temperature [1]. The mobile phase consists of 0.1% aqueous formic acid (solvent A) and acetonitrile (solvent B) with a gradient elution program as follows: initial 7% B for 2.5 minutes, linear increase to 55% B at 6 minutes, rapid increase to 100% B at 8 minutes maintained for 2 minutes, then return to initial conditions for re-equilibration [1]. The flow rate is maintained at 1.0 mL/min with an injection volume of 20 μL.

UV detection is optimized at 284 nm for this compound alone [7] or at dual wavelengths (254 nm for isoniazid and pyrazinamide; 320 nm for this compound and rifampicin) when analyzing drug combinations [1]. Under these conditions, this compound typically elutes at approximately 5.7-6.0 minutes with symmetrical peak shape and resolution from other analytes and matrix components.

The method demonstrates excellent linearity (r² > 0.999) across the concentration range of 2-10 μg/mL for tissue homogenates and 0.2-50 μg/mL for serum [7]. Precision and accuracy meet international validation standards, with intra-day and inter-day precision (%RSD) values below 2% and accuracy ranging from 99.7% to 100.4% of nominal values [7]. The limit of quantification (LOQ) is established at 0.0199 μg/mL, while the limit of detection (LOD) is 0.0066 μg/mL, providing sufficient sensitivity for therapeutic drug monitoring and pharmacokinetic studies [7].

Advanced LC-MS/MS Protocol for Microsampling Applications

Sample Collection and Processing

Volumetric absorptive microsampling (VAMS) provides a innovative approach to blood collection for this compound monitoring, requiring only 10-20 μL of whole blood [3]. To collect samples, touch the VAMS device tip to a blood drop until complete tip color change is observed, indicating proper sample volume. Dry the samples horizontally for 2 hours at room temperature, then store with desiccant at -20°C until analysis. For dried blood spot (DBS) collection, apply 20-50 μL of whole blood to designated areas on DBS cards, dry for 3 hours at room temperature, and store similarly with desiccant at -20°C [4].

For sample extraction, punch out the entire VAMS tip or a 6-mm diameter disc from the DBS and transfer to a microcentrifuge tube. Add 1000 μL of 100% tetrahydrofuran (THF) containing the internal standard (this compound-d7) and 0.025% ammonium hydroxide [3]. The alkaline conditions facilitate efficient extraction of this compound from the sample matrix. Vortex the mixture vigorously for 60 seconds, then sonicate for 15 minutes to ensure complete extraction. Centrifuge at 15,000 × g for 10 minutes and transfer the supernatant to autosampler vials for analysis.

The extraction efficiency of this compound from VAMS and DBS samples typically exceeds 95%, with minimal matrix effects observed [3] [4]. The use of isotopically labeled internal standard (this compound-d7) corrects for any variability in extraction efficiency or ionization efficiency, ensuring accurate quantification. This microsampling approach is particularly valuable for pediatric populations, remote sampling, and frequent therapeutic drug monitoring where traditional venipuncture may be impractical.

LC-MS/MS Analysis and Method Validation

Chromatographic separation for LC-MS/MS analysis is performed using a UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C [3]. The mobile phase consists of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) with a gradient elution: initial 30% B held for 0.5 minutes, increased to 90% B over 4 minutes, maintained for 1 minute, then returned to initial conditions for re-equilibration. The flow rate is 0.4 mL/min with an injection volume of 5 μL.

Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). The optimal transitions are m/z 473.2 → 431.2 for this compound and m/z 480.2 → 438.2 for the internal standard this compound-d7 [3]. Instrument parameters should be optimized as follows: curtain gas 35 psi, collision gas medium, ion spray voltage 5500 V, temperature 500°C, ion source gas 1 and 2 at 50 and 60 psi, respectively. The declustering potential and collision energy are typically optimized at 100 V and 45 eV, respectively, for this compound.

The LC-MS/MS method demonstrates excellent linearity (r² > 0.999) across the concentration range of 0.01-1 μg/mL for VAMS samples and 0.02-2 μg/mL for DBS samples [3] [4]. Precision and accuracy meet FDA validation criteria, with intra-day and inter-day precision (%RSD) values below 15% and accuracy within 85-115% of nominal values. The method shows minimal matrix effects (<15% suppression or enhancement) and consistent recovery across the analytical range. A correlation study between VAMS and conventional venous sampling demonstrates good agreement, with a correction factor of approximately 1.12 applied to VAMS concentrations to estimate plasma concentrations [3].

Experimental Considerations and Troubleshooting

Critical Method Parameters

Several parameters require careful optimization to ensure reliable this compound quantification. The extraction solvent composition significantly impacts recovery, particularly for tissue samples where this compound may be sequestered in crystalline form [2] [6]. For tissue homogenates, the 80% DMF-PBS solution has demonstrated superior extraction efficiency compared to pure organic solvents, likely due to improved disruption of drug-matrix interactions [6]. For VAMS and DBS samples, tetrahydrofuran with alkaline additives provides optimal recovery, overcoming the binding of this compound to hemoglobin and other blood components [3].

Mobile phase composition critically influences chromatographic performance. The addition of acidic modifiers (0.1% formic acid) enhances peak shape and ionization efficiency while suppressing silanol interactions that can cause peak tailing [1] [7]. Gradient elution is essential when analyzing this compound in combination with more hydrophilic drugs, as isocratic conditions may result in excessive retention times or poor peak shape for this compound [1]. The column temperature should be maintained consistently, as fluctuations can significantly impact retention time stability due to this compound's highly lipophilic nature.

Troubleshooting Common Issues
  • Poor recovery from tissue samples: Increase the DMF content in the extraction solvent or incorporate a digestion step with protease enzymes to liberate protein-bound this compound. Extended homogenization time (3-5 minutes) may also improve recovery from spleen tissue where crystalline deposits are extensive [2].

  • Matrix effects in LC-MS/MS: Implement more selective sample cleanup using solid-phase extraction (SPE) with mixed-mode sorbents. Alternatively, optimize the gradient program to delay this compound elution, separating it from early-eluting matrix components that cause ionization suppression [4].

  • Retention time instability: Ensure consistent mobile phase preparation and adequate column equilibration between gradient runs. The high organic content in the strong wash step may require extended re-equilibration times (5-7 column volumes) for stable retention [1] [7].

  • Inaccurate VAMS volumes: Train operators in proper sampling technique and visually inspect samples for complete tip saturation. Avoid applying VAMS tips to blood drops on skin surfaces, as this can cause fiber tip contamination and volume inaccuracy [3].

The following workflow diagram illustrates the key decision points in selecting and implementing the appropriate analytical method for this compound quantification:

ClofazimineAnalysisWorkflow Start Start: this compound Analysis Matrix Select Biological Matrix Start->Matrix Blood Blood/Plasma/Serum Matrix->Blood Tissue Tissue Homogenate Matrix->Tissue Sensitivity Sensitivity Requirement Blood->Sensitivity ModSens Moderate Sensitivity (μg/mL range) Tissue->ModSens HighSens High Sensitivity (ng/mL range) Sensitivity->HighSens Sensitivity->ModSens LCMSMS LC-MS/MS Method HighSens->LCMSMS Microsampling Microsampling (VAMS/DBS) HighSens->Microsampling HPLC HPLC-UV Method ModSens->HPLC Conventional Conventional Sampling ModSens->Conventional Extraction Perform Extraction LCMSMS->Extraction HPLC->Extraction Microsampling->Extraction Conventional->Extraction Analysis Chromatographic Analysis Extraction->Analysis Results Review Results Analysis->Results

Figure 1: Method Selection Workflow for this compound Analysis in Biological Samples

Regulatory Compliance and Quality Control

Method Validation Requirements

Bioanalytical methods for this compound quantification must adhere to international regulatory guidelines, including the ICH Q2(R1) validation criteria and FDA bioanalytical method validation guidance [7]. The validation protocol should comprehensively address specificity, linearity, accuracy, precision, recovery, and stability under various conditions. Specificity must be demonstrated through the analysis of at least six independent sources of the biological matrix, showing no significant interference at the retention time of this compound [3] [7].

The stability assessment should include evaluation of bench-top stability (6-24 hours at room temperature), processed sample stability in the autosampler (24 hours at 10°C), freeze-thaw stability (at least three cycles), and long-term stability at the intended storage temperature (-20°C or -70°C) [3] [7]. For microsampling methods, additional validation of dried sample stability under various humidity and temperature conditions is essential, as this compound may degrade more rapidly in the dried state than in solution [3].

Quality Control Procedures

Implement a robust quality control (QC) system comprising at least three concentration levels (low, medium, high) covering the calibration range. Include QC samples in each analytical batch at a frequency of 5-10% of total samples [3] [4]. The acceptance criteria should follow regulatory standards, with at least 67% of QC samples within 15% of nominal concentrations for LC-MS/MS methods or 20% for HPLC-UV methods.

For tissue analysis, include matrix-matched calibration standards and QCs prepared in the same tissue type as study samples, as recovery and matrix effects can vary significantly between different tissues [6]. When analyzing splenic tissue, consider the potential impact of drug-induced splenomegaly on homogenization efficiency and adjust protocol accordingly—increasing homogenization time or solvent volume may be necessary for markedly enlarged spleens [2].

Conclusion

The analytical methodologies presented in this application note provide robust and validated approaches for quantifying this compound in diverse biological matrices. The HPLC-UV methods offer accessible and cost-effective solutions for routine analysis, particularly in resource-limited settings where this compound is frequently used for multidrug-resistant tuberculosis. Meanwhile, advanced LC-MS/MS techniques with microsampling capabilities represent the cutting edge in this compound bioanalysis, enabling simplified sample collection, enhanced sensitivity, and high-throughput applications.

The selection of an appropriate method should be guided by specific research objectives, available instrumentation, and required sensitivity. Regardless of the technique chosen, careful attention to sample preparation, chromatographic conditions, and validation parameters is essential for generating reliable data. These methods collectively support ongoing efforts to optimize this compound therapy through therapeutic drug monitoring, pharmacokinetic studies, and investigation of the complex relationship between drug distribution and pharmacological effects.

References

Comprehensive Application Notes and Protocols for Clofazimine Drug Susceptibility Testing in Mycobacterial Infections

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Importance

Clofazimine (CFZ), a riminophenazine antibiotic initially developed in the 1950s for tuberculosis treatment, has emerged as a critical repurposed agent in the global fight against drug-resistant mycobacterial infections. While it became a cornerstone of multidrug leprosy treatment decades ago, its recent incorporation into shorter regimens for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has revitalized interest in this compound. The World Health Organization now recommends this compound-containing regimens such as the 6-month BPaL regimen (bedaquiline, pretomanid, linezolid) and modified 9-month regimens for MDR/RR-TB patients without fluoroquinolone resistance, highlighting its essential role in modern TB control [1]. The increased deployment of this compound necessitates reliable drug susceptibility testing (DST) methods to monitor emerging resistance and guide effective treatment.

The clinical importance of accurate this compound DST is underscored by concerning resistance patterns emerging across mycobacterial species. A recent meta-analysis of clinical isolates revealed that the pooled resistance rates to this compound were 9.0% (95% CI: 3.0-17.0%) for Mycobacterium avium complex (MAC) and 16.0% (95% CI: 4.0-34.0%) for Mycobacterium abscessus (MABS) isolates [2] [3]. For Mycobacterium tuberculosis, resistance, though currently less common, presents a significant threat to the efficacy of new shorter regimens. The cross-resistance mechanism between this compound and bedaquiline, mediated primarily through mutations in the Rv0678 gene, further complicates treatment outcomes for DR-TB patients [4]. This interconnection emphasizes the critical need for reliable DST methods that can detect resistance early and accurately to preserve the efficacy of these precious therapeutic assets.

Phenotypic DST Methods

Phenotypic drug susceptibility testing methods measure the direct response of mycobacterial isolates to this compound exposure, providing functional information about resistance patterns. The minimum inhibitory concentration (MIC) serves as the fundamental quantitative measurement in phenotypic DST, representing the lowest drug concentration that inhibits visible growth of a microorganism. Determining the MIC is particularly important for this compound due to its unique pharmacokinetic and pharmacodynamic properties, including extensive tissue accumulation and an exceptionally long half-life of approximately 70 days in humans [5].

Table 1: Comparison of Phenotypic DST Methods for this compound

Method Medium Type Incubation Time MIC Range (μg/ml) Critical Concentration Advantages Limitations
Agar Dilution Middlebrook 7H10 solid medium 14-21 days 0.25->4.0 [6] 1.0 μg/ml [6] Excellent reproducibility, reference method Labor-intensive, longer turnaround
REMA Liquid medium with resazurin dye 7-10 days [6] 0.25->4.0 [6] 1.0 μg/ml [6] Rapid, cost-effective, suitable for high-throughput Dye reduction can be affected by bacterial load
MGIT 960 Liquid medium 10-14 days Not determined 1.0 μg/ml [2] Automated, standardized Does not provide MIC values [6]
Agar Proportion Method Middlebrook 7H10/7H11 14-21 days Not routinely determined 1.0 μg/ml [7] Gold standard for growth-based DST Time-consuming

The Resazurin Microtiter Assay (REMA) has emerged as a particularly valuable phenotypic method for this compound DST due to its rapid turnaround time and cost-effectiveness. This colorimetric method utilizes the oxidation-reduction indicator resazurin, which changes from blue to pink upon bacterial growth, allowing for clear visual or spectrophotometric determination of MIC values. Studies demonstrate that REMA shows excellent agreement with reference methods, with essential and categorical agreement for this compound reaching 100% in some evaluations [6]. The method's shorter incubation period (approximately 7 days) compared to conventional solid media methods (14-21 days) represents a significant advantage for clinical decision-making.

When performing phenotypic DST for this compound, special attention must be paid to drug preparation techniques. Research has demonstrated that the choice of diluent significantly impacts results, with dimethyl sulfoxide (DMSO) proving superior to water as a solvent [8]. In one investigation, a perceived rise in this compound-resistant M. tuberculosis isolates was traced to a change in drug preparation methodology rather than genuine resistance emergence. This highlights the critical importance of standardized protocols for reproducible and accurate this compound DST results across laboratories [8].

Genotypic DST Methods

Genotypic methods for this compound resistance detection identify specific genetic mutations associated with resistance mechanisms, offering the advantage of rapid turnaround times (often 2-4 days) compared to phenotypic methods. The primary molecular targets for this compound resistance detection in Mycobacterium tuberculosis complex include the Rv0678 gene (which encodes a transcriptional repressor of the MmpS5-MmpL5 efflux system) and the pepQ gene (proline aminopeptidase) [4] [7]. Mutations in these genes, particularly in Rv0678, lead to upregulated efflux systems that reduce intracellular this compound accumulation, conferring resistance not only to this compound but also to bedaquiline through a shared mechanism.

The Centers for Disease Control and Prevention (CDC) has implemented a Targeted Next Generation Sequencing (tNGS) assay as part of its Molecular Detection of Drug Resistance (MDDR) service, which comprehensively examines resistance-associated mutations for both first-line and second-line anti-TB drugs, including this compound [7]. This advanced methodology allows for deep sequencing of specific genetic loci known to be associated with drug resistance, providing enhanced detection of heteroresistance (mixed populations of susceptible and resistant bacilli) that might be missed by conventional sequencing methods. The tNGS approach examines 24 amplicons across 16 genes, delivering information on more than 12 anti-tuberculosis drugs simultaneously.

Table 2: Molecular Targets for this compound Resistance Detection

Genetic Locus Gene Function Mutation Types Detected Reporting Criteria Technical Methods
Rv0678 Transcriptional repressor of MmpS5-MmpL5 efflux system Upstream (-84 to -1) and non-synonymous mutations in open reading frame (Val1 to 166*) All non-synonymous mutations reported [7] tNGS, Sanger sequencing, pyrosequencing
pepQ Proline aminopeptidase Upstream (-33 to -1) and non-synonymous mutations in open reading frame (Val1 to 373*) All non-synonymous mutations reported [7] tNGS, Sanger sequencing
atpE Bedaquiline target Upstream and non-synonymous mutations All non-synonymous mutations reported (bedaquiline resistance) [7] tNGS, Sanger sequencing

Recent research has identified specific mutation patterns in clinical isolates resistant to this compound. Sequencing of the Rv0678 gene in resistant isolates has revealed multiple mutations between positions 46 to 220 bp, with the most crucial change being a deletion of guanine (G) nucleotide at positions 307 and 308, resulting in a frameshift and premature stop codon after the 104th amino acid [6]. This mutation produces a truncated protein that presumably loses its repressor function, leading to constitutive expression of the efflux system and reduced drug susceptibility. Other notable amino acid changes include I16L, E18D, F27L, L56R, A61P, T69P, and L74V, though their individual contributions to resistance levels may vary [6].

Experimental Protocols

Resazurin Microtiter Assay (REMA) Protocol

The Resazurin Microtiter Assay offers a reliable, rapid, and cost-effective method for determining this compound MIC values against mycobacterial isolates. The following protocol has been optimized for Mycobacterium tuberculosis complex isolates:

  • Drug preparation: Prepare a 1 mg/mL this compound stock solution in dimethyl sulfoxide (DMSO) as the primary solvent to ensure proper solubilization [8]. Serial two-fold dilutions should be prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to achieve testing concentrations ranging from 0.125 μg/mL to 4.0 μg/mL.
  • Inoculum preparation: Harvest fresh mycobacterial colonies and prepare a suspension equivalent to McFarland standard 1.0 in sterile saline. Further dilute the bacterial suspension in 7H9 broth to achieve a final concentration of approximately 5×10^5 CFU/mL, verified by colony counting on solid medium.
  • Plate setup: Dispense 100 μL of the drug dilutions into 96-well flat-bottom microtiter plates. Include growth controls (medium with inoculum but no drug) and sterility controls (medium only). Add 100 μL of the standardized inoculum to all test and growth control wells.
  • Incubation: Seal plates with parafilm and incubate at 37°C under normal atmospheric conditions for 7-10 days. Monitor growth regularly in control wells until adequate growth is observed.
  • Resazurin staining: Prepare a 0.02% resazurin solution in distilled water, filter-sterilize, and add 30 μL to each well. Re-incubate plates for 24-48 hours and observe color development. A color change from blue to pink indicates bacterial growth.
  • MIC determination: The MIC is defined as the lowest this compound concentration that prevents the color change of resazurin (wells remaining blue). Include quality control strains with known MIC values in each run [6].
Agar Dilution Method Protocol

The agar dilution method serves as a reference phenotypic method for this compound susceptibility testing, providing reproducible MIC values:

  • Drug preparation: Prepare this compound stock solution in DMSO at 1 mg/mL and serially dilute in DMSO to achieve 10× the desired final concentrations. Incorporate diluted drug solutions into molten Middlebrook 7H10 agar supplemented with OADC to create a drug concentration series from 0.125 μg/mL to 4.0 μg/mL. Pour into sterile Petri plates and allow to solidify.
  • Inoculum preparation: Standardize mycobacterial suspensions to McFarland standard 1.0 in sterile saline. Prepare a 1:100 dilution followed by a 1:10 dilution to achieve approximately 10^4 CFU/spot.
  • Inoculation: Using a multi-point inoculator or sterile pipette tips, spot 1-2 μL of the standardized inoculum onto drug-containing and control plates. Include quality control strains with known MIC values on each plate.
  • Incubation: Seal plates in plastic bags and incubate at 37°C in a 5% CO2 atmosphere for 14-21 days. Monitor growth weekly until adequate growth appears on drug-free control plates.
  • MIC reading: The MIC is defined as the lowest drug concentration that inhibits ≥99% of bacterial growth compared to the drug-free control. Compare growth on drug-containing media to the control growth to determine endpoints [6].

Data Interpretation and Quality Control

Interpretation of this compound DST results requires careful consideration of both phenotypic and genotypic data. For phenotypic methods, the critical concentration (the concentration that distinguishes susceptible from resistant populations) for this compound in liquid culture systems such as MGIT 960 is established at 1.0 μg/mL [2]. Isolates with MIC values at or above this threshold should be considered resistant. Recent studies have reported MIC50 and MIC90 values (MICs that inhibit 50% and 90% of isolates, respectively) for this compound against M. tuberculosis complex at 1.0 μg/mL for both parameters, suggesting a relatively narrow MIC distribution among wild-type strains [6].

Quality control is paramount in this compound DST to ensure reliable and reproducible results. The following measures should be implemented:

  • Reference strains: Include M. tuberculosis H37Rv (ATCC 27294) as a quality control strain with expected MIC range of 0.125-0.5 μg/mL in each batch of testing [6].
  • Solvent controls: Verify that the DMSO solvent used for drug preparation does not exceed 1% final concentration in the test system, as higher concentrations may inhibit bacterial growth independently.
  • Growth controls: Ensure adequate growth (≥100 CFU) in drug-free control wells to validate the viability of the inoculum.
  • Genotypic confirmation: For isolates showing elevated MIC values, perform molecular confirmation by sequencing the Rv0678 and pepQ genes to detect resistance-associated mutations [7].

When interpreting genotypic results, it is important to recognize that not all mutations in target genes confer the same level of resistance. The WHO mutation catalog provides guidance on interpreting the clinical significance of specific mutations, though this knowledge is continually evolving for newer drugs like this compound [4]. Additionally, clinicians should be aware of the potential for discordant results between phenotypic and genotypic methods, which may occur due to novel resistance mechanisms not yet identified or technical limitations of either method.

Visual Workflows

Phenotypic DST Workflow

phenotype_workflow A Mycobacterial Isolate B Inoculum Preparation (McFarland 1.0) A->B D Inoculation B->D C Drug Dilution Series (0.125-4.0 μg/mL) C->D E Incubation (7-21 days) D->E F Growth Assessment E->F G MIC Determination F->G H Resistant (MIC ≥1.0 μg/mL) G->H I Susceptible (MIC <1.0 μg/mL) G->I

Genotypic DST Workflow

genotype_workflow A Mycobacterial Isolate/DNA B Target Amplification (Rv0678, pepQ genes) A->B C Sequencing (tNGS, Sanger, Pyro) B->C D Variant Calling C->D E Mutation Analysis D->E F Resistant-Associated Mutations Found E->F G No Significant Mutations Found E->G H Report Generation F->H G->H

Conclusion

The expanding role of this compound in shorter regimens for drug-resistant tuberculosis underscores the critical importance of reliable drug susceptibility testing methods. Both phenotypic and genotypic approaches offer complementary information for detecting resistance, with the Resazurin Microtiter Assay providing a rapid, cost-effective phenotypic option, and targeted next-generation sequencing enabling comprehensive detection of resistance mechanisms. As this compound usage increases globally, continuous resistance monitoring and method standardization will be essential to preserve this valuable therapeutic agent's efficacy. Implementation of the protocols described in these application notes will assist researchers and clinical laboratories in generating accurate, reproducible this compound susceptibility data to support patient care and drug resistance surveillance.

References

Comprehensive Analysis of Clofazimine Minimum Inhibitory Concentration (MIC) Determination: Applications in Mycobacterial Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clofazimine and MIC Importance

This compound is a synthetic riminophenazine antibiotic initially developed in the 1950s for tuberculosis treatment, later repurposed for leprosy, and more recently rediscovered for multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacterial (NTM) infections [1] [2]. As drug-resistant mycobacterial infections continue to pose significant therapeutic challenges worldwide, this compound has emerged as a critical component of new all-oral regimens for drug-resistant tuberculosis recommended by the World Health Organization [3]. The minimum inhibitory concentration (MIC) determination for this compound provides essential information for both clinical management and drug development, serving as a key parameter for establishing susceptibility breakpoints, guiding treatment decisions, and designing novel therapeutic combinations.

The MIC value represents the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism under specific laboratory conditions. For this compound, MIC determination has proven particularly valuable due to the drug's unique mechanism of action, which includes membrane disruption, respiratory inhibition, and generation of reactive oxygen species [1]. Understanding the MIC distribution of clinical isolates helps establish epidemiological cut-off values, differentiate wild-type from non-wild-type populations, and provides crucial insights for dosage optimization in clinical practice. This comprehensive review summarizes the current methodologies, interpretive criteria, and clinical correlations of this compound MIC determination to support researchers and clinicians in the ongoing battle against drug-resistant mycobacterial infections.

This compound MIC Values Across Mycobacterial Species

Quantitative MIC Data Summary

The minimum inhibitory concentration of this compound varies significantly across different mycobacterial species and clinical contexts. The table below summarizes the key MIC values reported in recent literature:

Table 1: this compound MIC Values Against Various Mycobacterial Species

Mycobacterial Species MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Critical Concentration (µg/mL) Study References
M. tuberculosis (XDR-TB) 0.25 to >4 1 1 Not established [4]
M. avium complex (MAC) 0.031 to 8 0.25 1 ≤0.25 (predictive of treatment success) [5] [6]
M. abscessus 0.031 to 16 0.5 4 ≤0.25 (predictive of treatment success) [5] [6]
MDR-TB isolates ≤1 (72.3% susceptible) Not reported Not reported 1 (proposed) [7]

The MIC distribution patterns provide important insights for both clinical management and resistance monitoring. For Mycobacterium tuberculosis complex isolates, particularly extensively drug-resistant (XDR-TB) strains, this compound demonstrates relatively consistent MIC values with MIC₅₀ and MIC₉₀ both at 1 µg/mL [4]. This narrow distribution suggests limited natural variation in susceptibility among TB complex isolates, though resistant subpopulations exist.

In contrast, nontuberculous mycobacteria (NTM) exhibit substantially wider MIC ranges, reflecting greater intrinsic variation in susceptibility. Mycobacterium avium complex (MAC) isolates demonstrate MIC values spanning from 0.031 µg/mL to 8 µg/mL, while Mycobacterium abscessus shows an even broader range from 0.031 µg/mL to 16 µg/mL [5]. This substantial variability underscores the importance of routine MIC testing for guiding NTM treatment, as the likelihood of treatment success strongly correlates with lower MIC values.

Table 2: Clinical Correlation of this compound MIC Values in NTM Pulmonary Disease

MIC Value (µg/mL) Rate of Sputum Culture Conversion Odds Ratio for Successful Conversion Clinical Recommendation Study References
≤0.25 100% (8/8 patients) 39.3 (P = 0.021) Strongly recommended [5] [6]
>0.5 Significantly reduced Reference group Not recommended as monotherapy [5]
>1 Not reported Not reported Considered resistant in MDR-TB [7]

The clinical relevance of this compound MIC values is particularly well-established for NTM pulmonary disease, where a threshold of ≤0.25 µg/mL strongly predicts successful treatment outcomes [5] [6]. Patients with isolates exhibiting MIC values at or below this threshold demonstrated significantly higher rates of sputum culture conversion with an odds ratio of 39.3 compared to those with higher MIC values. This clear correlation between in vitro susceptibility and clinical outcome provides a robust foundation for evidence-based treatment decisions in NTM management.

Resistance Mechanisms and Genetic Markers

Molecular Basis of this compound Resistance

This compound resistance primarily occurs through mutations that affect drug accumulation or interaction with cellular targets. The major resistance mechanisms include:

  • Rv0678 mutations: Mutations in the Rv0678 gene, encoding a negative regulator of the MmpS5-MmpL5 efflux pump, represent the dominant resistance mechanism in Mycobacterium tuberculosis [4] [3]. These mutations lead to overexpression of the efflux system, reducing intracellular this compound accumulation. Specific mutations observed in clinical isolates include frameshift mutations at positions 307-308 (guanine deletion) and various amino acid substitutions between positions 46-220 (I16L, E18D, F27L, L56R, A61P, T69P, L74V) [4].

  • Cross-resistance with bedaquiline: Importantly, Rv0678 mutations confer cross-resistance to bedaquiline, another critically important drug for drug-resistant TB treatment, due to their shared efflux mechanism [3]. This cross-resistance has significant clinical implications for regimen design.

  • pepQ mutations: Mutations in the pepQ gene (Rv2535c) represent a less common resistance mechanism that also appears to confer some degree of cross-resistance to bedaquiline [3].

  • Selection of nitroimidazole resistance: Emerging evidence indicates that this compound exposure can select for mutations in genes involved in the activation of nitroimidazole drugs (delamanid and pretomanid), including fbiA, fbiB, fbiC, fbiD, and fgd1 [3]. These mutations typically occur after initial Rv0678 mutations and result in high-level resistance to both delamanid and pretomanid while further elevating the this compound MIC approximately two-fold.

Resistance Rates in NTM

Among nontuberculous mycobacteria, pooled resistance rates vary by species:

  • Mycobacterium avium complex: 9.0% (95% CI 3.0-17.0%)
  • Mycobacterium abscessus: 16.0% (95% CI 4.0-34.0%) [8]

These resistance rates underscore the importance of routine drug susceptibility testing for this compound when considering its use in NTM treatment regimens.

MIC Determination Methodologies

Resazurin Microtiter Assay (REMA)

The REMA method provides a rapid, cost-effective approach for this compound MIC determination with results available in approximately 7 days [4]. The detailed protocol includes:

Table 3: Reagent Preparation for REMA

Component Specification Preparation Storage
This compound stock solution 1 mg/mL in pure DMSO Filter sterilize (0.22 µm filter) -20°C in aliquots, protected from light
Middlebrook 7H9 broth Supplemented with OADC (10% v/v) Sterilize according to manufacturer instructions 4°C
Resazurin solution 0.02% w/v in distilled water Filter sterilize (0.22 µm filter) 4°C, protected from light
Bacterial inoculum Mid-log phase culture (McFarland 0.5) Dilute in supplemented 7H9 broth to final ~10⁵ CFU/mL Use immediately

Procedure:

  • Prepare two-fold serial dilutions of this compound in sterile water across a 96-well microtiter plate, yielding final concentrations typically ranging from 0.015-16 µg/mL.
  • Add 100 µL of standardized bacterial inoculum to each test well.
  • Include growth control (inoculum without drug) and sterility control (medium only) wells.
  • Seal plates and incubate at 37°C for 5-7 days.
  • Add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours.
  • Interpret results visually: blue indicates no growth, pink indicates partial inhibition, and colorless indicates complete growth. The MIC is defined as the lowest concentration that prevents color change from blue to pink.

The REMA method demonstrates excellent agreement with reference methods, with essential and categorical agreement of 100% for this compound against M. tuberculosis complex isolates [4].

Agar Dilution Method

The agar dilution method provides a solid-medium based approach for MIC determination:

Procedure:

  • Prepare Middlebrook 7H10 or 7H11 agar plates incorporating two-fold serial dilutions of this compound (typically 0.06-8 µg/mL).
  • Prepare bacterial suspension adjusted to McFarland 0.5 standard and dilute to approximately 10⁴ CFU/mL.
  • Spot 2-3 µL of standardized inoculum onto each agar plate.
  • Include quality control strains with known MIC values.
  • Incubate plates at 37°C for 14-21 days.
  • The MIC is defined as the lowest drug concentration that inhibits ≥99% of bacterial growth.

While the agar dilution method is considered a reference standard, it requires longer incubation times (14-21 days) compared to REMA [4].

Broth Microdilution Method

The broth microdilution method follows Clinical and Laboratory Standards Institute (CLSI) guidelines:

  • Prepare this compound dilutions directly in supplemented Middlebrook 7H9 broth in 96-well plates.
  • Standardize inoculum to 1-5 × 10⁵ CFU/mL and add to each well.
  • Incubate at 37°C for 7-14 days.
  • The MIC is the lowest concentration showing no visible growth.

This method is particularly recommended for NTM isolates according to CLSI standards [5] [8].

The following workflow diagram illustrates the key steps in this compound MIC determination using the most common methodologies:

G Start Start MIC Determination MethodSelection Select Testing Method Start->MethodSelection REMA REMA Method MethodSelection->REMA Rapid results needed AgarDilution Agar Dilution Method MethodSelection->AgarDilution Reference method BrothMicro Broth Microdilution MethodSelection->BrothMicro CLSI compliance Prep Reagent Preparation: - this compound stock (1 mg/mL) - Culture medium - Bacterial inoculum REMA->Prep AgarDilution->Prep BrothMicro->Prep Inoculation Inoculation with Standardized Bacterial Suspension Prep->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Reading Result Interpretation Incubation->Reading ResistanceTesting Optional: Resistance Mechanism Analysis Reading->ResistanceTesting If resistance suspected End Report MIC Value Reading->End ResistanceTesting->End

Diagram 1: Workflow for this compound MIC Determination Using Different Methodologies

Synergistic Drug Combinations

This compound demonstrates significant synergistic potential when combined with other antimycobacterial agents, which has important implications for regimen design:

Table 4: Synergistic Combinations of this compound with Other Antimycobacterial Drugs

Drug Combination Synergy Rate Antagonism Rate Significance Study References
This compound + Ethambutol 45.8% (11/24 isolates) <15% Highest synergy among tested combinations [7]
This compound + Moxifloxacin 33.3% (8/24 isolates) <15% Better than levofloxacin combination [7]
This compound + Levofloxacin 25.0% (6/24 isolates) <15% Moderate synergy [7]
This compound + Amikacin 16.7% (4/24 isolates) <15% Lower but significant synergy [7]
This compound + Capreomycin 20.8% (5/24 isolates) <15% Lower but significant synergy [7]

The particularly strong synergy between this compound and ethambutol (45.8% of isolates) suggests this combination may be especially effective in regimen design for multidrug-resistant tuberculosis [7]. Similarly, the superior synergy of moxifloxacin compared to levofloxacin with this compound provides guidance for fluoroquinolone selection in optimized regimens. The low antagonism rates (<15% for all tested combinations) further support the inclusion of this compound in multi-drug regimens with minimal risk of negative interactions.

The following diagram illustrates the workflow for evaluating this compound combinations:

G Start Start Combination Testing IndividualMIC Determine Individual MICs for this compound and Companion Drug Start->IndividualMIC Checkpoint Check Resistance Markers IndividualMIC->Checkpoint Prepare Prepare Combination Matrix in 96-well Plate Checkpoint->Prepare Proceed with combination testing Inoculate Inoculate with Standardized Bacterial Suspension Prepare->Inoculate Incubate Incubate 7-14 days at 37°C Inoculate->Incubate Calculate Calculate FIC Index Incubate->Calculate Interpret Interpret Results: Synergy, Additivity, Indifference, Antagonism Calculate->Interpret End Report Combination Activity Interpret->End

Diagram 2: Workflow for Evaluating this compound Combination Therapy

Regulatory Status and Quality Considerations

Regulatory Status and Interpretive Criteria

Currently, the U.S. Food and Drug Administration (FDA) does not recognize formal susceptibility test interpretive criteria (breakpoints) for this compound against any bacterial species, including mycobacteria [9]. This regulatory gap presents challenges for standardized interpretation and reporting of this compound MIC values in clinical settings.

However, the Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this compound susceptibility testing of mycobacteria in documents M24 and M24S [9]. These guidelines represent the current best practices for methodology and interpretation, though established clinical breakpoints remain limited.

Quality Control Recommendations

To ensure reliable and reproducible this compound MIC results, the following quality control measures are recommended:

  • Strain-specific controls: Include reference strains with known MIC ranges in each testing batch.
  • Solvent controls: Account for potential effects of DMSO used as this compound solvent.
  • Storage conditions: Protect this compound solutions from light during storage and testing due to photosensitivity.
  • Incubation parameters: Maintain consistent temperature and duration across tests.

Conclusion

This compound MIC determination provides critical information for both clinical management and drug development efforts targeting drug-resistant mycobacterial infections. The resazurin microtiter assay (REMA) offers a rapid, reliable method with results available within 7 days, while agar dilution and broth microdilution serve as valuable reference methods. The strong correlation between low MIC values (≤0.25 µg/mL) and successful treatment outcomes in NTM pulmonary disease provides a clinically relevant threshold for therapeutic decision-making. Furthermore, the significant synergy observed between this compound and ethambutol or moxifloxacin supports the strategic combination of these agents in regimen design. As this compound continues its "journey as a drug finding new applications" [1] [2], standardized MIC determination remains essential for optimizing its use in contemporary antimycobacterial therapy.

References

clofazimine resazurin microtiter assay REMA protocol

Author: Smolecule Technical Support Team. Date: February 2026

REMA Protocol for Clofazimine MIC Determination

The resazurin microtiter assay (REMA) is a colorimetric method used for drug susceptibility testing (DST) and MIC determination. It is based on the reduction of the blue, non-fluorescent dye resazurin to pink, fluorescent resorufin by metabolically active bacteria [1] [2]. This process serves as a visual indicator of cell viability, and the point where this color change ceases corresponds to the MIC of the drug [2].

The following diagram outlines the core experimental workflow for performing the REMA for this compound.

G A Inoculum Preparation B Drug Plate Preparation F Homogenize fresh M.tb culture (21-28 days old) with glass beads J Prepare 2-fold serial dilutions of this compound in 96-well plate C Inoculation & Incubation D Resazurin Addition M Add diluted inoculum to drug plate P Add 0.01% resazurin solution to each well E Result Interpretation S Visual inspection for color change: Blue → No growth → Resistant Pink → Growth → Susceptible G Let stand for 15 min for clumps to settle H Adjust turbidity to McFarland 1.0 standard (~1.97 × 10⁶ CFU/mL) I Prepare 1:10 dilution in 7H9-S broth (Final ~1.97 × 10⁵ CFU/mL) K This compound stock: 1 mg/mL in DMSO Store at -20°C for up to 3 months L Critical conc.: 0.125-1 µg/mL Test range: 0.125 to >4 µg/mL N Incubate at 37°C for 7 days O Include drug-free growth control and sterile medium blank Q Incubate for 24 hours at 37°C R Prepare resazurin in water Filter sterilize, store at 4°C, protect from light T MIC = Lowest drug concentration that prevents color change U Compare with control wells

Detailed Protocol Notes

The workflow above is adapted from established methods [2] [3]. Here are critical details for key steps:

  • Inoculum Preparation: Using a fresh culture (21-28 days old) is crucial for reliable results. Vortexing with sterile glass beads is essential to obtain a homogenous suspension free of clumps [2].
  • Drug Preparation: this compound is poorly soluble in water. A stock solution is typically prepared in DMSO and then diluted in Middlebrook 7H9 broth for the assay [2] [3]. Aliquot and store stock solutions at -20°C to avoid repeated freeze-thaw cycles [2].
  • Incubation and Reading: After 7 days of incubation, the resazurin solution is added. The results are read after a further 24-hour incubation. The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink [3].

This compound Efficacy and Resistance Data from REMA

REMA is effective for establishing MIC values and understanding resistance. The table below summarizes key data from studies utilizing REMA.

Parameter Findings from REMA Studies Context / Notes
Typical MIC Range 0.25 µg/mL to >4 µg/mL [1] Against XDR-TB clinical isolates.
MIC({50})/MIC({90}) 1 µg/mL for both [1] Concentration inhibiting 50% and 90% of isolates in a test population.
Epidemiological Cut-off (ECOFF) 0.125 mg/L (tentative) [1] Suggests wild-type MIC distribution up to this value.
Critical Concentration 1 µg/mL (commonly used) [3] Tentative concentration in 7H9 broth to define resistance.
Genetic Basis of this compound Resistance

Mutations in the Rv0678 gene are a major mechanism of resistance to this compound (and sometimes bedaquiline) [1] [3]. These mutations result in the overexpression of the MmpS5-MmpL5 efflux system, reducing intracellular drug accumulation [3]. Sequencing of resistant isolates has revealed various mutations in the Rv0678 gene, including point mutations and frameshifts, leading to a truncated, non-functional protein [1].

Technical Considerations and Assay Validation

  • Advantages of REMA: The method is simple, low-cost, and yields results in approximately 7-8 days, which is significantly faster than traditional solid media methods that can take 3-4 weeks [1] [4].
  • Agreement with Other Methods: REMA shows high essential and categorical agreement (up to 100%) with the agar dilution method for this compound, demonstrating its reliability [1].
  • Critical Parameters: To ensure reliable and reproducible results, it is vital to optimize cell-specific parameters. This includes selecting the correct excitation (~535 nm) and emission (~590 nm) wavelengths for fluorometric reading, and determining the appropriate incubation time with resazurin based on the metabolic activity of the bacterial inoculum [5] [6].

Research Applications and Synergy Testing

Beyond standard MIC determination, the REMA can be adapted into a checkerboard assay format to study drug-drug interactions. This is crucial for developing effective combination regimens for drug-resistant TB [2]. By testing two drugs in combination across a range of concentrations, it is possible to determine whether their interaction is synergistic, additive, or antagonistic [2].

References

clofazimine multidrug-resistant tuberculosis MDR-TB treatment regimen

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Treatment Outcomes

Clinical studies demonstrate that clofazimine contributes to successful treatment outcomes for MDR-TB and enables shorter treatment durations.

Table 1: Clinical Efficacy of this compound-Containing Regimens in TB Treatment

Study Type / Population Regimen Details Treatment Outcome Reference
RCT: Drug-Susceptible TB [1] 4-month CFZ-based vs. Standard 6-month regimen Favourable outcome: 96.8% (4-month) vs. 98.1% (6-month); difference within non-inferiority margin. J Antimicrob Chemother. 2025
Systematic Review: MDR-TB [2] Various CFZ-containing regimens 65% (95% CI 54-76) of patients experienced favourable outcomes (cure or treatment completion). Int J Tuberc Lung Dis. 2013
Systematic Review: XDR-TB [2] Various CFZ-containing regimens 66% (95% CI 42-89) of patients experienced favourable outcomes. Int J Tuberc Lung Dis. 2013

Pharmacology and Dosing Protocol

Understanding this compound's pharmacokinetics is critical for effective dosing and protocol design.

Table 2: this compound Pharmacokinetic Profile and Dosing Implications [3]

Parameter Findings Dosing Implication
Absorption Highly variable (45-62%); enhanced with food. Administer with meals to improve bioavailability.
Distribution Very high volume of distribution; accumulates in fatty tissue and macrophages. Long persistence in the body; contributes to long half-life.
Half-life Approximately 70 days [2]; Mean elimination half-life ~25 days [4]. Slow accumulation and clearance; steady state reached after ~1 month.
Key Covariate Lower plasma exposures in women, explained by higher body fat fraction. Suggests potential need for dose adjustment in specific populations.
Dosing Optimization Model-based simulations support a loading dose (e.g., 200 mg daily for 2 weeks). Achieves target efficacy concentration 37 days earlier in a typical patient.

Mechanisms of Action and Immunomodulation

This compound's efficacy stems from multiple mechanisms targeting the bacterium and modulating the host immune response.

This compound's Dual Mechanisms of Action cluster_bacterial Bactericidal Activity cluster_immune Immunomodulatory Activity CFZ This compound MemDisrupt Bacterial Membrane Disruption CFZ->MemDisrupt ROS Reactive Oxygen Species (ROS) Production CFZ->ROS RespChain Inhibition of Bacterial Respiratory Chain CFZ->RespChain NFkB Inhibition of NF-κB p65 Phosphorylation CFZ->NFkB TCells Suppression of T-Lymphocyte Activation CFZ->TCells Lysophospholipids Generation of Antimicrobial Lysophospholipids MemDisrupt->Lysophospholipids K_ATP Disruption of K+ uptake & ATP production Lysophospholipids->K_ATP Cytokines Decreased Cytokine Production (IL-6, TNF-α, IL-1β) NFkB->Cytokines Interferons Decreased Type I Interferon Production (IFNα/β) NFkB->Interferons

The diagram above summarizes the dual pathways of this compound's action. The bactericidal activity primarily involves membrane disruption. A leading theory is that this compound interacts with bacterial membrane phospholipids, generating antimicrobial lysophospholipids that work synergistically with the parent drug to disrupt potassium uptake and energy production [4]. Additional antibacterial effects may occur through the generation of reactive oxygen species [2] [4].

Simultaneously, this compound exerts a significant immunomodulatory effect. Recent research shows it strongly inhibits the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines and type I interferons [5]. This immunomodulatory property may help mitigate excessive inflammatory tissue damage during TB treatment.

Experimental Protocols

For researchers aiming to validate or build upon these findings, the following core experimental methodologies are critical.

Protocol 1: In Vitro Assessment of this compound Immunomodulation

This protocol is based on studies investigating CFZ's effect on innate immune signaling [5].

  • 1. Cell Culture & Stimulation:

    • Use murine macrophage cell lines (e.g., J774A.1) or human monocyte-derived macrophages.
    • Differentiate THP-1 cells with PMA (e.g., 100 nM for 48 hours).
    • Pre-treat cells with a range of CFZ concentrations (e.g., 0.5 µg/mL, 1 µg/mL) or vehicle control (DMSO) for a set period (e.g., 2-4 hours).
    • Stimulate cells with:
      • LPS: 100 ng/mL for 12 hours to mimic bacterial infection.
      • CFZ-resistant Mtb strain (CFZr-Mtb): Infect at an MOI of 1 for 4 hours, then replace media with CFZ-containing media for 24-48 hours.
  • 2. Downstream Analysis:

    • Gene Expression (RT-qPCR): Extract total RNA and perform reverse transcription-quantitative PCR to measure mRNA levels of cytokines (IL-6, TNF-α, IL-1β) and type I interferons (IFNα, IFNβ).
    • Protein Secretion (ELISA): Collect cell culture supernatants and quantify secreted cytokine proteins using enzyme-linked immunosorbent assays.
    • Pathway Analysis (Western Blot): Analyze cell lysates by Western blot to detect phosphorylation status of key signaling proteins (e.g., NF-κB p65, p38). CFZ is expected to inhibit LPS- or Mtb-induced phosphorylation of NF-κB p65.
    • Transcriptomics (RNA-seq): For an unbiased analysis, perform RNA deep sequencing on infected/treated cells to identify global changes in gene expression, particularly in immune and inflammatory pathways.
Protocol 2: Pharmacokinetic Modeling and Dosing Simulation

This protocol outlines the approach for Pk modeling and dose optimization, as described by [3].

  • 1. Data Collection:

    • Collect intensive and sparse plasma samples from TB patients (including MDR-TB and HIV-coinfected individuals) receiving this compound over a period of up to 6 months.
    • Measure plasma this compound concentrations using a validated method (e.g., LC-MS/MS).
    • Record patient covariates: body weight, body mass index, body fat fraction, sex, age, etc.
  • 2. Model Development:

    • Use non-linear mixed-effects modeling (e.g., with NONMEM or Monolix) to characterize the population pharmacokinetics.
    • A three-compartment model with first-order absorption and elimination has been shown to well describe CFZ pharmacokinetics.
    • Test the influence of patient covariates (e.g., body fat on volume of distribution) on model parameters.
  • 3. Simulation for Dose Optimization:

    • Using the final model, simulate concentration-time profiles for different dosing regimens (e.g., standard dose vs. loading dose regimens).
    • The target pharmacodynamic exposure can be defined as the time to reach an average daily concentration above a putative efficacy concentration (e.g., 0.25 mg/L).
    • Compare the time to reach the target for each simulated regimen to identify the optimal strategy.

Safety and Interaction Profile

Integrating this compound into a regimen requires careful management of its unique safety profile.

  • Common Side Effects: The most frequent side effects are skin discoloration (pinkish-brown to brownish-black) and discoloration of bodily fluids (urine, sweat, tears), occurring in 75-100% of patients. This is reversible but may take months to years to resolve fully [6] [4]. Dry, itchy, or scaly skin is also common [7].
  • Gastrointestinal Effects: Can cause abdominal pain, diarrhea, nausea, and vomiting. In severe cases, crystal deposition in the intestinal wall can lead to bowel obstruction or splenic infarction, requiring dose modification or discontinuation [6] [8].
  • Drug Interactions: this compound may prolong the QT interval. Use with caution or avoid concomitant use with other QT-prolonging drugs (e.g., bedaquiline, fluoroquinolones, clarithromycin) [6] [7].
  • Hepatotoxicity: this compound itself is an unlikely cause of clinically apparent liver injury. However, in multidrug regimens for leprosy, liver injury has been observed, often attributable to dapsone [8].

Conclusion for Protocol Design

For researchers and drug developers, the evidence supports specific actions for protocol design:

  • Utilize a loading dose (e.g., 200 mg daily for 2 weeks) to rapidly achieve therapeutic concentrations [3].
  • Account for body composition in pharmacokinetic models, as it may cause lower drug exposure in women [3].
  • Monitor for immunomodulatory effects, as CFZ's suppression of NF-κB and cytokines could impact both host pathology and bacterial clearance [5].
  • Plan for and manage the high frequency of skin discoloration and potential GI side effects to ensure patient adherence.

References

Comprehensive Application Notes and Protocols for Clofazimine in Leprosy and Erythema Nodosum Leprosum (ENL) Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clofazimine and Leprosy Management

This compound is a synthetic riminophenazine antibiotic that has been a cornerstone in the management of leprosy (Hansen's disease) since the 1960s. This highly lipophilic compound exhibits dual antimicrobial and anti-inflammatory properties, making it particularly valuable for treating both the mycobacterial infection itself and the troublesome inflammatory complications that often accompany it, especially erythema nodosum leprosum (ENL). This compound's unique mechanism of action involves multiple pathways: it primarily targets bacterial membrane phospholipids, generating antimicrobial lysophospholipids that disrupt bacterial potassium uptake and ATP production, while its anti-inflammatory effects are mediated through suppression of T-lymphocyte activation and proliferation [1] [2]. The World Health Organization (WHO) includes this compound as an essential component of multidrug therapy (MDT) for multibacillary leprosy, specifically recommending its use in combination with rifampicin and dapsone to prevent the development of drug resistance [3] [4].

The significance of this compound in leprosy management extends beyond its direct antibacterial effects. Approximately 5% of the world's population is susceptible to leprosy infection, which can lead to permanent nerve damage, functional sensory loss, and deformities of the hands and feet without proper treatment [5]. The clinical course of leprosy is frequently complicated by acute inflammatory responses known as leprosy reactions, which occur in up to 50% of patients and represent a significant cause of leprosy-related morbidity [6]. These reactions can manifest before, during, or after completion of multidrug therapy and require specialized management approaches. This compound plays a particularly crucial role in managing ENL (Type 2 reactions), which are characterized by painful subcutaneous nodules, fever, neuritis, and multi-system inflammation that can lead to permanent disability if not properly controlled [4] [5].

Clinical Pharmacology and Key Properties

Fundamental Pharmacological Characteristics

This compound possesses distinctive pharmacological properties that underlie both its therapeutic efficacy and its unique side effect profile. As a highly lipophilic compound, this compound demonstrates exceptional tissue-penetrating capability and accumulates preferentially in the reticuloendothelial system, adipose tissue, and skin macrophages. The drug's volume of distribution is exceptionally large, with crystalized deposits found in mesenteric lymph nodes, adrenals, subcutaneous fat, liver, bile, gall bladder, spleen, small intestine, muscles, bones, and skin [1]. Following oral administration, this compound absorption ranges from 45-62% and is significantly enhanced when taken with food, with a Cmax of 0.41 mg/L achieved within 8 hours when administered with food compared to 30% lower Cmax and delayed Tmax of 12 hours in fasting state [1].

The elimination half-life of this compound is approximately 25 days, contributing to its prolonged residence time in the body [1]. This extended half-life results from the drug's lipophilicity and its sequestration in fatty tissues, from which it is slowly released. Elimination occurs primarily through the feces, which may represent excretion in the bile, with minimal amounts eliminated in sputum, sebum, sweat, and negligible excretion of unchanged drug and metabolites in urine [1]. The metabolism of this compound involves hydrolytic dehalogenation and deamination reactions followed by glucuronidation, producing three identified metabolites in urine after repeated oral doses, though the pharmacological activity of these metabolites remains unclear [1].

Antimicrobial and Anti-inflammatory Mechanisms

This compound exhibits a multimodal mechanism of action that encompasses both antibacterial and immunomodulatory effects:

  • Membrane-targeted antibacterial activity: this compound interacts with bacterial membrane phospholipids to generate antimicrobial lysophospholipids, which collectively destabilize bacterial membranes and interfere with potassium uptake, ultimately disrupting ATP production [1].
  • Reactive oxygen species generation: The drug participates in redox cycling, generating intracellular reactive oxygen species (ROS) including H₂O₂ and superoxide, which contribute to its bactericidal effects against Mycobacterium leprae [1].
  • Immunomodulatory effects: this compound suppresses T-lymphocyte activation and proliferation through direct antagonism of T-cell Kv1.3 potassium channels and indirect action via promotion of E-series prostaglandins and reactive oxygen species release from neutrophils and monocytes [1].
  • Wnt signaling inhibition: Recent research has revealed that this compound acts as a specific inhibitor of the oncogenic Wnt signaling pathway, which may explain its emerging applications in cancer therapy and potentially contributes to its anti-inflammatory effects [2].

Table 1: Key Pharmacological Parameters of this compound

Parameter Value Notes
Bioavailability 45-62% Enhanced with food co-administration
Time to Peak Concentration (Tmax) 8 hours (fed), 12 hours (fasting) Food increases absorption rate
Peak Plasma Concentration (Cmax) 0.41 mg/L (fed) 30% lower in fasting state
Elimination Half-Life ~25 days Extremely slow elimination
Protein Binding Primarily beta-lipoproteins Saturable at ~10 µg/mL
Primary Route of Elimination Feces/biliary excretion Minimal urinary excretion
Volume of Distribution Large, tissue-sequestering Accumulates in fatty tissues and RES

ENL Clinical Management and Therapeutic Protocols

Clinical Presentation and Diagnostic Features

Erythema nodosum leprosum (ENL) is a severe immune-mediated inflammatory complication that typically occurs in patients with borderline lepromatous (BL) and lepromatous leprosy (LL) forms of the disease. ENL can present before, during, or after multidrug therapy and is characterized by the sudden appearance of tender, erythematous, evanescent subcutaneous nodules accompanied by varying degrees of systemic inflammation [6]. The clinical manifestations of ENL follow three distinct patterns: single acute episodes, recurrent episodes, and chronic disease with varying severity levels [6]. Patients typically present with tender subcutaneous nodules, fever, neutrophilic leukocytosis, and multisystem involvement including iritis, iridocyclitis, arthritis, bone pain, dactylitis, lymphadenitis, edema of extremities, orchitis, and neuritis [4] [6].

The immunopathogenesis of ENL involves multiple mechanisms, including deposition of immune complexes at the tissue level (type III hypersensitivity) and an immune switch from a Th2 to Th1 and Th17 response [5]. Histologically, acute ENL is defined by leukocytoclastic vasculitis and prominent neutrophilic infiltrate throughout the dermis and subcutis, which is gradually replaced by lymphocytes as the lesion evolves [6]. Neutrophils are considered the "signature cell" in ENL and contribute to the associated multi-systemic inflammation through various mechanisms, including the formation of neutrophil extracellular traps (NETs) [6]. The ENLIST ENL Severity Scale (EESS), a validated 10-point severity scale system, is used in clinical practice to assess ENL severity and guide treatment decisions [6].

Therapeutic Management Strategies

The management of ENL requires a multimodal approach based on disease severity, chronicity, and treatment response. This compound plays a central role in both acute and chronic ENL management, with dosing strategies tailored to the specific clinical scenario:

  • Mild ENL Symptoms: Patients with afebrile or mild fever, minimal pain, no ulcerating skin lesions, no painful or tender nerves, and no eye problems are typically treated with low-dose methotrexate (7.5-10 mg weekly) for six months, with possible addition of low-dose prednisone (1-2.5 mg daily) for three months followed by patient reassessment [4].
  • Severe ENL Symptoms: Patients presenting with febrile systemic illness, painful or ulcerating skin lesions, painful or tender nerves, diminished sensation or muscle weakness in hands or feet, edema of the hands and/or feet, uveitis, scleritis, arthritis, orchitis, or proteinuria require more aggressive treatment [4]. In outpatient settings, high-dose prednisone (1-1.5 mg/kg) for 3-4 days tapered to the lowest effective dose is recommended. Methotrexate (15-20 mg weekly) should be initiated immediately as a steroid-sparing agent. Thalidomide (200 mg daily in divided doses, tapered to 100 mg daily within two weeks, then 50-100 mg daily as long as required) remains the drug of choice for severe ENL when available and without contraindications [4].
  • This compound-specific Protocol: For ENL management, this compound is administered at 100-200 mg daily in conjunction with baseline antileprosy treatment and steroids as clinically indicated [7]. Once the ENL reaction is controlled, doses should be tapered from 200 mg down to 100 mg daily. Doses exceeding 100 mg per day should be administered for the shortest duration possible (less than 3 months) and only under close medical supervision [7]. For chronic ENL management, this compound may be administered at 200 mg daily for six months, followed by 100 mg daily for 1-2 years [4].

Table 2: this compound Dosing Regimens for Leprosy and ENL

Indication Dosing Regimen Duration Adjunctive Therapies
Multibacillary Leprosy (MDT) 100 mg daily with meals At least 2 years or until negative skin smears Rifampicin 600 mg monthly, Dapsone 100 mg daily
Dapsone-resistant Leprosy 100 mg daily with meals 3 years combination therapy, then monotherapy One or more other antileprosy drugs
Acute ENL Management 100-200 mg daily Until controlled, then taper to 100 mg daily Prednisone, Thalidomide for severe cases
Chronic ENL Management 200 mg daily for 6 months, then 100 mg daily 1-2 years total Methotrexate, corticosteroids as needed
Pediatric (10-14 years) 150 mg monthly + 50 mg alternate days 12 months (multibacillary), 6 months (paucibacillary) Weight-adjusted rifampicin and dapsone

Experimental Protocols and Research Methodologies

Pharmacokinetic-Pharmacodynamic (PK/PD) Evaluation

Objective: To characterize the pharmacokinetic and pharmacodynamic properties of this compound in experimental models, providing evidence-based dosing recommendations for clinical applications.

Materials and Methods:

  • Animal Model: Female BALB/c mice (6-8 weeks old; 18-20 g) are utilized for all experiments. Infected animals are housed in biosafety level 3 facilities [8].
  • Drug Preparation: this compound is prepared as a suspension in 0.05% (wt/vol) agarose and administered by oral gavage. All drugs are prepared to deliver the indicated dose in a volume of 0.2 ml and stored at 4°C [8].
  • Dosing Regimens: Six different this compound dosing regimens are evaluated: 6.25, 12.5, and 25 mg/kg/day and three loading dose regimens (this compound D: Day 1, 200 mg/kg; day 2, 100 mg/kg; days 3-14, 75 mg/kg daily; weeks 2-12, 25 mg/kg, 3 days/week. This compound E: Day 1, 100 mg/kg; day 2, 75 mg/kg; days 3-14, 50 mg/kg daily; weeks 2-12, 25 mg/kg, 3 days/week. This compound F: Day 1, 50 mg/kg; days 2-14, 25 mg/kg daily; weeks 2-12, 25 mg/kg, 3 days/week) [8].
  • Sample Collection: For single-dose PK, mice receive one dose of this compound at 25 mg/kg and are sacrificed at predetermined time points (0.5, 1, 2, 4, 7, 24, 48, 72, and 96 h). For multiple-dose PK, mice receive this compound at 25 mg/kg daily (5 days/week) for up to 20 weeks, with subgroups sacrificed after 1, 2, 4, 8, 12, 16, and 20 weeks of administration [8].
  • Tissue Processing: Blood, lungs, spleen, and liver are collected. Drug concentrations in samples are determined by liquid chromatography/mass spectrometry (LC/MS) [8].
  • CFU Enumeration: Treatment efficacy is assessed by lung and spleen CFU counts after treatment for 1 day; 2 days; and 1, 2, 4, 8, and 12 weeks. Charcoal-containing plates are used to detect and limit drug carryover [8].

Key Findings:

  • This compound exhibits progressive tissue accumulation, reaching levels >50 μg/g in lungs, livers, and spleens by 4 weeks of administration, while serum drug levels remain low (1-2 μg/ml) [8].
  • Elimination is extremely slow and half-life is dependent on the duration of drug administration [8].
  • This compound demonstrates dose-dependent tissue and serum concentrations but dose-independent bactericidal activity after the initial 2 weeks of administration [8].

G Experimental PK/PD Workflow for this compound cluster_dosing Dosing Regimens cluster_analytical Analytical Methods A Animal Model Selection B Drug Formulation & Administration A->B BALB/c mice 6-8 weeks C Dosing Regimen Assignment B->C Agarose suspension Oral gavage C1 Standard Daily (6.25-25 mg/kg) C->C1 Randomized groups C2 Loading Dose Protocols C->C2 Randomized groups C3 Intermittent (3 days/week) C->C3 Randomized groups D Sample Collection & Processing E Analytical Assessment D->E Tissue & serum collection E1 LC/MS Analysis E->E1 Drug concentrations E2 CFU Enumeration on Charcoal Plates E->E2 Bacterial burden E3 Tissue Distribution Assessment E->E3 Tissue homogenates F Data Analysis & Modeling C1->D Terminal sampling at intervals C2->D Terminal sampling at intervals C3->D Terminal sampling at intervals E1->F PK parameters (Cmax, AUC, T½) E2->F PD parameters (CFU reduction) E3->F Tissue-to-serum ratios

Biomarker Identification and Neutrophil Function Analysis

Objective: To identify and validate biomarkers for ENL diagnosis and prognosis, with emphasis on neutrophil function and neutrophil-to-lymphocyte ratio (NLR) as predictive correlates.

Materials and Methods:

  • Patient Selection: Patients with borderline lepromatous (BL) and lepromatous leprosy (LL) with and without ENL are enrolled. Diagnosis is confirmed using the ENLIST ENL Severity Scale (EESS) [6].
  • Sample Collection: Peripheral blood is collected in EDTA-containing tubes. Skin biopsy samples are obtained from active ENL lesions and unaffected skin [6].
  • Neutrophil Isolation: Neutrophils are isolated from peripheral blood using density gradient centrifugation. Low-density neutrophils (LDNs) and normal-density neutrophils (NDNs) are separated using discontinuous Percoll gradient centrifugation [6].
  • NETosis Assay: Isolated neutrophils are cultured on poly-L-lysine-coated coverslips and stimulated with PMA (100 nM) or M. leprae sonicate (10 μg/mL) for 3-4 hours. NET formation is quantified after Sytox Green staining using fluorescence microscopy [6].
  • Cytokine Analysis: Serum cytokine levels (IL-6, IL-8, TNF-α, IL-1β) are measured using commercial ELISA kits according to manufacturers' protocols [6].
  • NLR Determination: Complete blood counts with differential are performed using automated hematology analyzers. NLR is calculated as the absolute neutrophil count divided by the absolute lymphocyte count [6].
  • Statistical Analysis: Diagnostic accuracy of biomarkers is assessed using receiver operating characteristic (ROC) curve analysis. Optimal cutoff values are determined using the Youden index.

Key Findings:

  • Neutrophil-to-lymphocyte ratio (NLR) shows high diagnostic accuracy for ENL with a validated cutoff of 2.95 (accuracy 78.0%, sensitivity 81.0%, specificity 74.0%) and area under curve value of 0.796 [6].
  • ENL patients demonstrate significant neutrophilic functional abnormalities including enhanced spontaneous defective random migration, chemotaxis and chemokinesis, and increased apoptosis associated with increased production of pro-inflammatory cytokines [6].
  • Neutrophils from ENL patients exhibit enhanced NETosis in response to M. leprae antigens, suggesting a role in ENL pathophysiology [6].

Table 3: Putative Biomarkers for ENL Diagnosis and Monitoring

Biomarker Category Specific Marker Method of Detection Clinical Utility Performance Characteristics
Hematological Neutrophil-to-Lymphocyte Ratio (NLR) Automated hematology analyzer ENL diagnosis and severity assessment Cutoff: 2.95, Sensitivity: 81%, Specificity: 74%
Cytokine IL-6 ELISA Monitoring treatment response Elevated in active ENL, decreases with therapy
Cytokine TNF-α ELISA Predicting chronicity Persistently elevated in chronic ENL
Cellular Function NETosis Fluorescence microscopy Pathophysiological insight Enhanced in ENL neutrophils
Acute Phase Reactant C-reactive protein (CRP) Immunoturbidimetry Inflammation monitoring Correlates with disease activity
Serological S100A12 (ENRAGE) ELISA Distinguishing ENL from T1R Specific for ENL diagnosis

Research Perspectives and Emerging Applications

Novel Therapeutic Applications

This compound's journey as a therapeutic agent continues to evolve beyond its traditional role in leprosy management. Recent research has unveiled several promising new applications:

  • Multidrug-Resistant Tuberculosis (MDR-TB): this compound has demonstrated significant efficacy in shortening treatment duration for MDR-TB. Clinical studies have shown that a this compound-containing regimen resulted in 87.9% relapse-free cure in just 9 months, compared to less than 50% efficacy with the previously recommended 20-month WHO regimen [2] [8]. The drug's potent bactericidal activity against M. tuberculosis, coupled with its extremely long tissue half-life, makes it particularly valuable in TB treatment regimens.
  • Oncological Applications: Emerging evidence indicates that this compound exhibits antitumor properties against various cancers, including breast, colon, and liver malignancies [2]. The drug functions as a specific inhibitor of the oncogenic Wnt signaling pathway, which plays a crucial role in tumor initiation, progression, and metastasis. Preclinical studies have demonstrated this compound's ability to suppress cancer cell growth and induce apoptosis in Wnt-driven cancers, positioning it as a promising candidate for drug repurposing in oncology [2].
  • Non-tuberculous Mycobacterial (NTM) Infections: this compound shows activity against various non-tuberculous mycobacterial species and is being investigated for the treatment of NTM infections, particularly Mycobacterium avium complex (MAC) and Mycobacterium abscessus [4]. The drug's immunomodulatory properties may provide additional benefits in controlling the inflammatory response associated with these chronic infections.
Biomarker Development and Personalized Medicine Approaches

The future of ENL management lies in the development of predictive biomarkers that can guide personalized treatment strategies:

  • Neutrophil-Related Biomarkers: Research continues to validate neutrophil-specific biomarkers, including neutrophil extracellular traps (NETs), neutrophil-derived exosomes, and metabolic reprogramming of neutrophils by M. leprae [6]. These biomarkers hold promise for early ENL diagnosis, stratification of patients for targeted therapies, and monitoring of treatment response.
  • Genetic Markers: Studies are underway to identify genetic polymorphisms associated with increased susceptibility to ENL, which could enable preemptive interventions in high-risk patients [5].
  • Immunological Profiling: Comprehensive immune monitoring, including T-cell subset analysis and cytokine profiling, may help identify patients prone to chronic or recurrent ENL courses, allowing for tailored management strategies from disease onset [5] [6].

G This compound Drug Repurposing Pipeline P1 1950s Initial Discovery P2 1960s-1990s Leprosy Indication P1->P2 P3 1990s-2000s Cancer Research P2->P3 P4 2010s MDR-TB Application P3->P4 P5 Ongoing Research Novel Applications P4->P5 M1 Antimicrobial Mechanisms A1 Leprosy Management M1->A1 Primary A4 MDR-TB Therapy M1->A4 Secondary M2 Anti-inflammatory Effects A2 ENL Treatment M2->A2 Primary M3 Wnt Signaling Inhibition A3 Oncology M3->A3 Emerging M4 Immunomodulatory Properties M4->A2 Supporting A5 NTM Infections M4->A5 Investigational M5 Metabolic Reprogramming M5->A3 Potential A1->P2 Approved A2->P2 Approved A3->P3 Preclinical A4->P4 Repurposed A5->P5 Investigational

Safety Considerations and Regulatory Information

Adverse Effect Management

This compound treatment is associated with several characteristic adverse effects that require careful management:

  • Skin and Tissue Discoloration: Approximately 75-100% of patients receiving this compound experience orange-pink to brownish-black discoloration of the skin, conjunctivae, and bodily fluids [1]. This discoloration may take several months or years to reverse following treatment cessation. Patient counseling about this expected side effect is crucial for treatment adherence.
  • Gastrointestinal Effects: this compound has been implicated in abdominal obstruction due to deposition of drug crystals in the intestinal mucosa [1]. In some cases, this complication can be fatal. Patients reporting abdominal pain, nausea, or vomiting should be promptly evaluated, and this compound doses should be lowered or discontinued if found to be the culprit.
  • Ocular Effects: Deposition of this compound crystals in the eyes has been reported, leading to reversible crystal retinopathy and irreversible bull's eye maculopathy in some cases. Regular ophthalmological examinations are recommended during prolonged high-dose therapy [7].
  • Cardiovascular Effects: this compound may cause QT prolongation and cardiac rhythm disturbances, particularly at high doses or when used concomitantly with other QT-prolonging medications. ECGs should be monitored during therapy in patients with risk factors [7].
Regulatory Status and Availability

This compound's regulatory status varies by region and indication:

  • United States: this compound is not commercially available for general prescription. Prescribers must complete required enrollment and training to become clinical investigators in the National Hansen's Disease Program (NHDP) this compound protocol [4]. Investigators must enroll their HD patients, obtain informed consent, and comply with reporting requirements. The NHDP can provide this compound exclusively for Hansen's disease treatment [4].
  • International Availability: The WHO provides prepackaged free multidrug therapy consisting of dapsone, monthly rifampin, and this compound to countries outside the United States [4].
  • Expanded Access: For the treatment of non-tuberculous mycobacterial (NTM) infections other than leprosy, clinicians must contact the FDA to obtain access to this compound through expanded access programs [4].

Conclusion

This compound remains an essential therapeutic agent in the management of leprosy and its troublesome complication, erythema nodosum leprosum. Its unique dual antimicrobial and anti-inflammatory properties make it particularly valuable for controlling the complex immunopathological processes involved in ENL. The detailed application notes and experimental protocols provided in this document offer researchers and clinicians evidence-based frameworks for optimizing this compound use in both clinical practice and investigative settings. As research continues to unravel the full potential of this versatile agent, particularly in the realms of drug-resistant tuberculosis and oncology, this compound serves as a compelling example of successful drug repurposing in modern pharmacology. The ongoing investigation of biomarkers for ENL prediction and monitoring holds promise for more personalized approaches to leprosy reaction management, potentially reducing the significant morbidity associated with this neglected disease.

References

Comprehensive Application Notes and Protocols: Clofazimine for Mycobacterium Avium Complex (MAC) Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MAC and Current Treatment Landscape

Mycobacterium avium complex (MAC) represents a group of nontuberculous mycobacteria (NTM) that constitute the predominant cause of NTM pulmonary disease (NTM-PD) globally, with rising incidence rates exceeding tuberculosis in many regions. MAC pulmonary disease is particularly challenging to treat due to the intrinsic resistance of these organisms to many conventional antibiotics and the requirement for prolonged multi-drug regimens. The global prevalence of NTM-PD has increased dramatically, with South Korea reporting a rise from 11.4 to 56.7 per 100,000 individuals between 2010 and 2021, surpassing tuberculosis incidence rates. Among older adults (≥65 years), prevalence escalated from 41.9 to 163.1 per 100,000, accounting for 47.6% of cases by 2021 [1].

Current treatment guidelines from the American Thoracic Society, European Respiratory Society, European Society of Clinical Microbiology and Infectious Diseases, and Infectious Diseases Society of America (ATS/ERS/ESCMID/IDSA) recommend a three-drug regimen including a macrolide (azithromycin or clarithromycin), ethambutol, and a rifamycin (rifampin or rifabutin) administered for at least 12 months after culture conversion. Despite these comprehensive regimens, treatment success rates remain approximately 60%, with over 30% of patients experiencing recurrence, often attributable to reinfection rather than relapse [1]. The therapeutic challenges are further compounded by the fact that approximately 40%-50% of patients achieve spontaneous negative culture conversion without therapy, necessitating careful patient selection for treatment initiation based on prognostic indicators including cavitary disease, low body mass index, and positive sputum smears for acid-fast bacilli [1].

Table 1: Current Guideline-Recommended Regimens for MAC Pulmonary Disease

Disease Severity First-line Regimen Alternative Options Treatment Duration
Nodular/Bronchiectatic (Non-cavitary, mild) Azithromycin (500 mg) OR Clarithromycin (1000 mg) + Rifampin (600 mg) + Ethambutol (25 mg/kg) thrice weekly Clofazimine (100 mg daily) + Ethambutol + Macrolide ≥12 months after culture conversion
Fibrocavitary/Advanced (Cavitary or severe) Azithromycin (250-500 mg daily) OR Clarithromycin (500-1000 mg daily) + Rifampin (600 mg daily) OR Rifabutin (150-300 mg daily) + Ethambutol (15 mg/kg daily) Addition of IV/nebulized amikacin in severe cases; this compound substitution for rifamycins ≥12 months after culture conversion
Macrolide-Resistant Based on drug susceptibility testing + Amikacin (IV or inhaled) + this compound + 2-3 other drugs Bedaquiline, linezolid, or other second-line agents Individualized, often >24 months

Clinical Evidence for this compound in MAC Treatment

Efficacy Data from Meta-Analyses and Clinical Studies

This compound, a riminophenazine antibiotic initially developed for leprosy treatment, has emerged as a promising agent for MAC infections, particularly in treatment-refractory cases. A large-scale meta-analysis published in 2021 that included 40 studies (19 with this compound regimens and 21 with non-clofazimine regimens) revealed a pooled treatment success rate of 56.8% in this compound-containing regimens compared to 67.9% in non-clofazimine groups. Notably, the analysis demonstrated that subgroup efficacy varied significantly, with HIV patients having disseminated MAC infection showing higher response rates (58.7%) within the this compound group compared to non-HIV patients [2]. This suggests that this compound may play a particularly valuable role in specific patient subpopulations.

The position in therapy for this compound in MAC treatment continues to evolve. Current guidelines predominantly recommend this compound as a second-line agent or for severe/refractory cases, primarily due to the more extensive evidence base for macrolide-containing regimens. However, emerging data suggests that regimen modification with this compound substitution for rifampin may be beneficial in certain clinical scenarios. Research indicates that only regimens combining rifampin with ethambutol or this compound with ethambutol effectively prevent the development of macrolide resistance during treatment, highlighting the resistance prevention potential of this compound-containing regimens [1].

Table 2: Clinical Outcomes of this compound-Containing Regimens for MAC Infection

Study Type Patient Population This compound Regimen Comparative Efficacy Special Notes
Meta-analysis (2021) MAC pulmonary disease Variable (mostly 100 mg daily) 56.8% success vs. 67.9% in non-clofazimine groups Higher success (58.7%) in HIV patients with disseminated infection [2]
Retrospective Cohort MAC pulmonary disease This compound + Ethambutol + Macrolide Comparable to standard therapy Effective in preventing macrolide resistance [1]
Randomized Trials Disseminated MAC in HIV This compound + Clarithromycin + Ethambutol Improved survival vs. macrolide alone Reduced emergence of resistance [2]

Experimental Protocols for this compound Research

In Vitro Drug Screening and Susceptibility Testing

Drug screening protocols for evaluating this compound against MAC isolates require standardized methodology to ensure reproducible results. The minimum inhibitory concentration (MIC) determination follows Clinical and Laboratory Standards Institute (CLSI) guidelines for slowly growing mycobacteria. The protocol involves:

  • Preparation of inoculum: Grow MAC reference strains or clinical isolates in Middlebrook 7H9 broth with OADC enrichment at 37°C until mid-log phase (OD600 0.5-0.8). Adjust turbidity to 0.5 McFarland standard, then dilute 1:5 in broth before further diluting 1:100 in test medium [3].
  • Drug dilution series: Prepare this compound stock solution in dimethyl sulfoxide (DMSO) at 1 mg/mL. Perform two-fold serial dilutions in Middlebrook 7H9 broth to achieve concentration ranges from 0.015 to 4.0 μg/mL. Include growth controls and sterility controls in each assay [3].
  • Incubation and reading: Inoculate diluted bacteria into drug-containing tubes (final inoculum ~5×10^5 CFU/mL). Incubate at 37°C for 7-14 days. MIC defined as the lowest drug concentration inhibiting visible growth compared to drug-free control [3].

For synergy studies, checkerboard assays evaluating this compound combined with other antimycobacterials (particularly amikacin) have demonstrated promising results. Studies report synergistic interactions between this compound and amikacin against 82% of M. abscessus subsp. abscessus isolates and 100% of M. chelonae isolates when tested using this methodology [3].

Animal Models for Efficacy Assessment

In vivo evaluation of this compound for MAC infection utilizes murine models that recapitulate key aspects of human disease. The following protocol outlines a standard approach:

  • Infection model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are infected intravenously with ~10^7 CFU of MAC strain or via intratracheal instillation for pulmonary infection models. Infection is allowed to establish for 7 days before treatment initiation [2].
  • Treatment groups: Animals are randomized to receive: (1) vehicle control, (2) this compound monotherapy (20 mg/kg/day orally), (3) standard regimen (clarithromycin 200 mg/kg + ethambutol 100 mg/kg), or (4) this compound combined with standard regimen.
  • Assessment parameters: Bacterial load determination in organs (spleen, liver, lungs) at predetermined endpoints (typically 4 weeks post-treatment). Organs are homogenized and plated on Middlebrook 7H11 agar for CFU enumeration after 14-21 days incubation at 37°C [2].

This model has demonstrated that This compound incorporation into multidrug regimens enhances bacterial clearance from tissues, particularly in disseminated infection models, providing preclinical support for its use in severe MAC infections.

Organotypic Tumor Spheroid (OTS) Model for Immunomodulatory Effects

Recent research has revealed immunomodulatory properties of this compound that extend beyond its direct antimicrobial activity. To evaluate these effects, particularly in the context of host-directed therapy, researchers have developed sophisticated 3D model systems:

  • OTS generation: Tumors from MC38luc colorectal cancer-bearing mice are dissociated, and single-cell suspensions are cultured in ultra-low attachment plates with serum-free medium supplemented with B27, N2, EGF, and FGF to permit spheroid formation [4].
  • Drug treatment: Established OTS are treated with this compound (1 μM) alone or in combination with immune checkpoint inhibitors (anti-PD-1 + anti-CTLA-4). Tumor killing activity is quantified using luciferase activity or ATP-based viability assays [4].
  • Immune profiling: Flow cytometry analysis of OTS after treatment to characterize changes in immune cell populations (CD8+ T cells, Th17 cells, macrophages). This model demonstrated that this compound promotes E2F1 activation in CD8+ T cells while counteracting pathogenic Th17 cells [4].

This protocol has proven valuable in elucidating the dual mechanisms of this compound - both direct antimicrobial activity and immunomodulatory effects that may contribute to its efficacy in chronic infections like MAC.

Molecular Mechanisms of Action

This compound exerts its antimycobacterial effects through multiple mechanisms that collectively disrupt MAC viability and persistence. The primary mechanism involves inhibition of the bacterial respiratory chain, where this compound acts as an artificial electron acceptor, competing with NADH. This process leads to reduced cellular ATP generation and the production of damaging reactive oxygen species [2]. Additionally, this compound interacts with bacterial ion transporters in the outer membrane, further compromising cellular integrity and function [2].

Beyond these direct antimicrobial effects, this compound demonstrates significant immunomodulatory properties that contribute to its efficacy against intracellular pathogens like MAC. Recent research has revealed that this compound promotes E2F1 activation in CD8+ T cells, enhancing their antitumor functionality in cancer models, which may parallel beneficial immunomodulation in chronic infections [4]. Simultaneously, this compound counteracts pathogenic Th17 cells, a T-cell subset implicated in autoimmune pathology and potentially detrimental inflammatory responses in mycobacterial diseases [4].

The transcriptional impact of this compound extends to modulation of key non-coding RNAs, including downregulation of MALAT1 and NEAT1, which are associated with cell proliferation, migration, and drug resistance in various disease models [5]. Furthermore, in neurodegenerative models, this compound has been shown to stimulate mitochondrial biogenesis through peroxisome proliferator-activated receptor gamma (PPARγ), rescuing mitochondrial dysfunction [6]. This effect on host cell mitochondria may additionally contribute to its activity against intracellular pathogens like MAC that exploit host metabolic pathways.

G cluster_bacterial Bacterial Targets cluster_host Host-Directed Effects CFZ This compound RespChain Respiratory Chain Inhibition CFZ->RespChain IonTransport Ion Transport Disruption CFZ->IonTransport CD8 E2F1 Activation in CD8+ T Cells CFZ->CD8 Th17 Suppression of Pathogenic Th17 Cells CFZ->Th17 ncRNA Modulation of Non-coding RNAs CFZ->ncRNA PPARg PPARγ-Mediated Mitochondrial Biogenesis CFZ->PPARg ATP Reduced ATP Production RespChain->ATP ROS Reactive Oxygen Species Generation RespChain->ROS BacterialDeath Bacterial Cell Death IonTransport->BacterialDeath ATP->BacterialDeath ROS->BacterialDeath ImmuneMod Improved Immune Control CD8->ImmuneMod Th17->ImmuneMod ncRNA->ImmuneMod PPARg->ImmuneMod

Diagram 1: Multimodal mechanisms of action of this compound against Mycobacterium avium complex, showing both direct antibacterial effects and host-directed immunological and metabolic modulation

Emerging Formulations and Clinical Trial Developments

Inhaled this compound Formulations

The development of inhaled formulations of this compound represents an innovative approach to enhance drug delivery to the primary site of MAC pulmonary infection while minimizing systemic exposure. Recent clinical trials have evaluated nebulized this compound inhalation suspension for refractory NTM lung disease. The ICoN-1 trial was a multinational, randomized, double-blind, placebo-controlled Phase 3 study designed to evaluate the efficacy and safety of this compound inhalation suspension when added to guideline-based therapy in adults with refractory MAC lung disease [7] [8].

Despite the scientific rationale, in November 2025, MannKind Corporation announced discontinuation of the ICoN-1 trial following a futility determination based on medical monitoring data. Analysis of sputum culture conversion data from the first 46 participants who completed the double-blind treatment phase revealed no conversions, indicating unlikely achievement of the study's primary endpoint [7]. This setback highlights the formulation challenges in pulmonary delivery of antimycobacterial agents. Importantly, this outcome does not impact the development of MNKD-102, MannKind's dry powder inhalation formulation of this compound, which remains under consideration for future clinical advancement [7].

Clinical Trial Design Considerations

Based on recent clinical trial experience, future studies of this compound for MAC infection should incorporate several key design elements:

  • Patient stratification: Based on disease severity (BACES score), radiographic presentation (cavitary vs. nodular-bronchiectatic), and prior treatment history [1].
  • Endpoint selection: Sputum culture conversion after 6 months of therapy as primary efficacy endpoint, with time to conversion, radiological changes, and patient-reported outcomes as secondary endpoints [7] [8].
  • Dose optimization: Exploration of both daily (100 mg) and intermittent (thrice-weekly) dosing regimens based on disease severity, with therapeutic drug monitoring to ensure adequate exposure [9].

Therapeutic Repurposing Beyond Antimicrobial Activity

Research has revealed that This compound's applications extend well beyond its traditional antimicrobial role, demonstrating significant potential in oncology and neurodegenerative diseases. In cancer research, this compound has shown remarkable synergistic activity when combined with immune checkpoint inhibitors (anti-PD-1 + anti-CTLA-4). In murine models of colorectal cancer (MC38), melanoma (D4M.3A), lymphoma (A20), and lung cancer (LL/2), the addition of this compound to dual immunotherapy resulted in significantly improved tumor eradication and long-term survival compared to immunotherapy alone [4].

The anti-cancer mechanisms appear multifaceted, with studies demonstrating that this compound reduces cancer cell migration and metastatic potential, decreases aldehyde dehydrogenase (ALDH) activity (a marker of cancer stem cells), and modulates key non-coding RNAs associated with tumor progression and drug resistance [5]. In prostate cancer models, this compound showed particular efficacy against metastatic castration-resistant prostate cancer (mCRPC), both as a single agent and in combination with docetaxel, where it exhibited strong synergism and reduced docetaxel dose requirements by more than 20-fold in resistant cell lines [5].

In neurodegenerative disease, this compound has demonstrated neuroprotective potential in models of polyglutamine (polyQ) diseases, including Huntington's disease. Through computational analyses of transcriptional signatures, researchers determined that this compound stimulates mitochondrial biogenesis via peroxisome proliferator-activated receptor gamma (PPARγ), rescuing mitochondrial dysfunction triggered by mutant huntingtin protein [6]. This unexpected activity highlights the diverse molecular targets of this compound and suggests potential for therapeutic repurposing beyond infectious diseases.

Conclusion and Future Directions

This compound represents a valuable therapeutic option for MAC infections, particularly in treatment-refractory cases, with evolving roles in severe disease and specific patient subpopulations. The multimodal mechanisms of action, encompassing both direct antimicrobial effects and host-directed immunomodulation, provide a strong scientific rationale for its continued investigation and optimized deployment. While recent setbacks in inhaled formulation development highlight the challenges of novel delivery approaches, the established efficacy of oral this compound in combination regimens supports its ongoing role in MAC management.

Future research directions should focus on personalized medicine approaches through biomarkers predicting treatment response, optimized combination strategies leveraging this compound's immunomodulatory properties, and further exploration of its potential in therapeutic repurposing for non-infectious conditions. Additionally, continued formulation development aimed at enhancing lung targeting while minimizing systemic adverse effects remains a valuable pursuit despite recent clinical setbacks. As MAC infections continue to increase globally, with prevalence rates rising 7.5% annually in the U.S. according to claims-based studies, the need for effective therapeutic options like this compound becomes increasingly urgent [8].

References

clofazimine skin discoloration pigmentation management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Evidence-Based Answer Key Research Insights
What is the prevalence and onset of skin discoloration? Very common (>94% of patients); onset within a few weeks of treatment [1]. Discoloration is the most dominant side effect in clinical studies, occurring in the vast majority of subjects [1].
What is the underlying mechanism? Primarily due to partitioning of the soluble free base form of CFZ into subcutaneous fat, not crystal deposits [1]. Research using a non-precipitating analog confirmed pigmentation without Crystal-Like Drug Inclusions (CLDIs). Reflectance spectroscopy of mouse skin showed a signal for the soluble drug [1].
Is the discoloration reversible? Yes, it is reversible upon drug cessation, but resolution is slow [2] [3]. Complete clearing can take several months to years due to the drug's long half-life (~70 days) and extensive tissue storage [2] [3].
Does it cause photosensitivity? Evidence suggests it can, though considered rare [2] [4]. A case report in a cat documented photosensitization resembling actinic dermatitis. Researchers should consider this in animal model husbandry [4].

Quantitative Characteristics of Discoloration

For a technical overview, the following table summarizes the key characteristics of clofazimine-induced skin pigmentation based on clinical and preclinical data.

Characteristic Details References
Reported Frequency >94% of patients (most common side effect) [1]
Color Description Reddish to brownish-black; orange-pink [2] [5]
Primary Locations Skin (especially sun-exposed), conjunctiva, cornea, tears [2]
Other Secretions/Fluids Affected Sweat, sputum, urine, and faeces can become discolored [2]
Half-Life & Reversibility Long half-life (~70 days); reversible but slow (months to years) [3] [5]

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments cited in the research on this compound-induced pigmentation.

Protocol: In Vitro Precipitation Assay (Lysosomal Microenvironment Mimic)

This assay identifies compounds with a lower tendency to form crystalline precipitates (CLDIs) in acidic environments [1].

G A Prepare drug solution in CTAB surfactant B Split into two conditions: • Solution A: No Chloride • Solution B: 100mM Chloride A->B C Adjust pH to 4.5 B->C D Incubate C->D E Measure absorbance at 285nm D->E F Analyze precipitate: • Brightfield microscopy • Cy5 fluorescence E->F

*Key Materials:

  • Test Compounds: this compound and analogs.
  • Surfactant: Cetrimonium bromide (CTAB).
  • Solution A: Acetate buffer (pH 4.5), no chloride.
  • Solution B: Acetate buffer (pH 4.5), 100 mM Sodium Chloride (NaCl).
  • Instrumentation: UV-Vis Spectrophotometer, microscope with Cy5 filter (650/670 nm Ex/Em).

Procedure:

  • Solution Preparation: Prepare a concentrated stock of the test drug in DMSO. Dilute in acetate buffer containing CTAB to a final concentration above the drug's solubility.
  • Chloride Challenge: Split the solution into two equal parts. Keep one as "Solution A" (no chloride) and add NaCl to the other to create "Solution B" (100 mM chloride).
  • pH Adjustment: Adjust both solutions to pH 4.5 using HCl or NaOH.
  • Incubation & Measurement: Incubate the solutions for a set period (e.g., 2-4 hours). Centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 285 nm.
  • Data Analysis: A significant decrease in absorbance in Solution B compared to Solution A indicates precipitation of the drug as a hydrochloride salt.
  • Microscopic Confirmation: Analyze the pellets under a microscope. CFZ hydrochloride precipitates will be visible under brightfield and show strong fluorescence in the Cy5 channel.
Protocol: Objective Skin Color Quantification in Animal Models

This method uses a standardized color space to quantitatively track skin color changes over time in preclinical studies [6] [7].

G A Acclimate animals to controlled room (22°C, 40-60% RH) for 30 min B Anesthetize animal as required by IACUC protocol A->B C Take measurements from consistent skin sites (e.g., back) B->C D Use spectrophotometer to record CIE L*a*b* values C->D E Calculate Individual Typology Angle (ITA°) D->E F Monitor L* and b* values over time for pigmentation E->F

*Key Materials:

  • Instrument: Spectrophotometer with CIE Lab* measurement capability (e.g., Konica Minolta CM-700d).
  • Subjects: Drug-treated and control animal cohorts.
  • Software: For data calculation and statistical analysis.

Procedure:

  • Environmental Control: Acclimate animals to a controlled environment (e.g., 22 ± 2°C, 40-60% relative humidity) for at least 30 minutes before measurement to stabilize skin condition.
  • Animal Preparation: Anesthetize the animal according to the approved institutional animal care protocol to ensure consistent positioning and avoid stress.
  • Baseline Measurement: Before initiating drug treatment, take baseline Lab* measurements from the specific skin areas to be monitored (e.g., shaved back).
  • Longitudinal Monitoring: Repeat measurements at regular intervals (e.g., weekly) throughout the drug administration period. Ensure probe placement is consistent.
  • Data Analysis:
    • The L* value represents lightness/darkness. A decrease indicates skin darkening.
    • The b* value represents yellowness/blueness. An increase is associated with this compound's reddish-yellow hue.
    • The Individual Typology Angle (ITA°) can be calculated as: ITA° = [arctan((L* - 50)/b*)] * 180/π. Lower ITA° values indicate darker skin phenotypes.

Technical Management & Troubleshooting for Researchers

The following table outlines strategies to manage and investigate skin discoloration in a research setting.

Strategy Application in Research Notes
Compound Analog Screening Use in vitro precipitation assay to screen for analogs with reduced CLDI formation potential [1]. Analog 568 is a research example that causes pigmentation without forming detectable CLDIs.
Formulation Optimization Explore drug delivery systems (e.g., nano-formulations) that alter tissue distribution and bioavailability. The commercial micronized formulation (Lamprene) was designed to improve absorption [8].
Objective Colorimetry Employ CIELAB color space for quantitative, non-invasive tracking of pigmentation in animal models [6]. Replaces subjective scoring; allows for robust statistical analysis.
Mechanistic Investigation Use spectroscopic and microscopic techniques (e.g., reflectance spectroscopy, polarized light) on tissue sections [1]. Key for differentiating soluble drug partitioning from crystalline deposits.

Key Insights for Drug Development

  • Pigmentation is Not a Surrogate for Crystal Accumulation: Early-stage screening using the in vitro precipitation assay can help decouple efficacy from the discoloration side effect by identifying candidates like Analog 568 [1].
  • Focus on Subcutaneous Fat: The research indicates that the soluble drug partitioning into subcutaneous fat is a key driver of skin discoloration, suggesting that modifying a drug's distribution profile could mitigate this effect [1].
  • Plan for Long-Term Reversibility: The slow resolution of discoloration is a direct consequence of this compound's extremely long half-life, an important consideration for clinical trial design and patient messaging [3] [5].

References

clofazimine gastrointestinal adverse effects crystal deposition

Author: Smolecule Technical Support Team. Date: February 2026

GI Adverse Effects & Crystal Deposition: Key Facts

The following table summarizes the core characteristics of clofazimine-induced gastrointestinal effects and crystal deposition based on current literature.

Aspect Description & Key Details
Primary GI Effects Gastrointestinal intolerance, abdominal/epigastric pain, diarrhea, nausea, vomiting [1]. Up to 50% of patients can experience these effects [1].
Underlying Pathology Crystal deposition in the lamina propria of the small intestine (crystal-storing histiocytosis) [2].
Dose Relationship Enteritis is more common with higher doses used to treat lepra reactions [2].
Clinical Consequences Can lead to severe complications including bowel obstruction, gastrointestinal bleeding, and eosinophilic enteritis [1]. May be misdiagnosed as a condition requiring unnecessary laparotomy [2].
Resolution Symptoms and pathological findings show marked improvement after discontinuation of the drug [2].

Experimental Models & Diagnostic Protocols

For researchers investigating this adverse effect, here are the methodologies and diagnostic approaches cited in the literature.

  • In Vitro Precipitation Assay [3]: This assay mimics the lysosomal microenvironment to screen for a drug's potential to form crystals.

    • Purpose: To recapitulate the conditions that lead to Crystal-Like Drug Inclusion (CLDI) formation in vivo.
    • Key Conditions: pH of 4.5 and a chloride concentration of 100 mM.
    • Surfactant: Cetrimonium bromide (CTAB) is used as a bio-relevant surfactant that does not interfere with detection.
    • Method: The precipitation of the drug is measured by a decrease in absorbance at 285 nm, which correlates with the drug concentration remaining in solution.
  • Diagnostic Pathological Identification [2]: A definitive diagnosis of this compound-induced enteropathy requires histological examination.

    • Sample Collection: Endoscopic biopsies of the duodenum and jejunum.
    • Identification: Visualization of red-colored, crystal-storing histiocytes in the lamina propria.
    • Technique: The crystals appear red in frozen sections and display bright-red birefringence.

The diagram below illustrates the proposed mechanism of this compound crystal deposition and its pathophysiological consequences in the gastrointestinal tract.

Start Oral Administration of this compound A Systemic Absorption Start->A B Drug Accumulation in GI Tract Tissue A->B C Precipitation in Lysosomal Microenvironment (low pH, high Cl⁻) B->C D Crystal Deposition in Lamina Propria C->D E1 Inflammatory Response (Eosinophilia, Histiocytosis) D->E1 E2 Mechanical Tissue Damage D->E2 F1 Abdominal Pain Diarrhea Nausea/Vomiting E1->F1 F2 Bowel Obstruction GI Bleeding Malabsorption E2->F2 End Resolution upon Drug Discontinuation F1->End F2->End

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the chemical basis for this compound crystal formation in the GI tract? this compound is a weakly basic, highly lipophilic compound. In the acidic pH of the lysosomal microenvironment within tissue macrophages, the drug can precipitate and form hydrochloride salt crystals, leading to crystal-storing histiocytosis [3].

Q2: Are there any predictive in vitro models for this adverse effect? Yes, an in vitro precipitation assay that mimics the lysosomal conditions (pH 4.5, 100 mM chloride) can be used to predict a compound's potential to form crystals, helping to screen related drug candidates early in development [3].

Q3: How can researchers distinguish this condition from other GI pathologies in animal models? The key diagnostic feature is the identification of red-colored, birefringent crystals within histiocytes on biopsy samples of the small intestine, particularly the jejunum. Without knowledge of this specific pathology, the symptoms and radiological findings can be misdiagnosed as other conditions like Crohn's disease [2].

Q4: Does skin pigmentation, the most common side effect, result from the same crystal deposition? Recent research suggests not. Studies in mice indicate that skin pigmentation is likely caused by the partitioning of the soluble, free-base form of the drug into subcutaneous fat, not by the macroscopic crystal deposits found in internal organs [3].

References

clofazimine Rv0678 gene mutations drug resistance

Author: Smolecule Technical Support Team. Date: February 2026

Rv0678 Mutations and Clofazimine Resistance

The table below summarizes the genes and specific mutation sites associated with resistance to this compound (CFZ) and bedaquiline (BDQ), based on recent studies.

Gene Function / Encoded Protein Reported Mutation Sites (Nucleotide and/or Amino Acid) Associated Drug Resistance Key Findings / Notes

| Rv0678 | Transcriptional repressor of the MmpS5-MmpL5 efflux pump [1] [2] | - 214 C→T, 407T→C [3]

  • c.97A>G (p.Thr33Ala) [4]
  • CG insertion at 286-287; GG insertion at 198-199 [2] | CFZ and BDQ (cross-resistance) [1] [5] | Mutations disrupt repressor function, upregulating efflux pump expression. This is a primary mechanism for low-level CFZ/BDQ resistance [2]. | | pepQ (Rv2535c) | Probable cytosol aminopeptidase [1] | - V85M, R437L, T438N [3]
  • G605A, G619M, A610Q [3] | CFZ and BDQ (cross-resistance) [1] [5] | Novel mutation sites were recently reported in CFZ-resistant isolates [3]. | | Rv1979c | Function not fully elucidated [1] | - 155 A→C, 562 C→T, 1216G→A [3]
  • 724G→A, 1057T→G [3] | CFZ and BDQ (cross-resistance) [1] [5] | Classified as a Tier-2 candidate gene for BDQ resistance [6]. | | atpE | Subunit C of F1F0-ATP synthase (primary target of BDQ) [2] | - A28V, A28P, G61A, A63P, I66M [2]
  • c.196A>G (p.Ile66Val) did not confer resistance in one functional study [4] | BDQ (primary); does not confer cross-resistance to CFZ [5] | Mutations in this target gene are rare in clinical isolates and typically confer high-level BDQ resistance [2] [4]. |

Experimental Protocols & Troubleshooting

Protocol 1: Drug Susceptibility Testing (DST) for this compound

This protocol outlines how to determine the Minimum Inhibitory Concentration (MIC) of this compound for M. tuberculosis isolates.

  • Principle: The MIC is the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism. For this compound, this is critical for defining resistance, with an MIC breakpoint of > 1 mg/L often used [3] [7].
  • Materials:
    • Middlebrook 7H10 agar or 7H9 broth [2]
    • Oleic acid-albumin-dextrose-catalase (OADC) supplement [2] [4]
    • This compound stock solution (dissolved in an appropriate solvent like DMSO)
    • Log-phase culture of M. tuberculosis (e.g., H37Rv strain) [2] [4]
  • Procedure:
    • Prepare a series of two-fold dilutions of this compound in 7H10 agar or 7H9 broth. A typical range may be from 0.0625 mg/L to 2 mg/L.
    • Standardize the bacterial inoculum (e.g., to 10^5 - 10^6 CFU/mL for broth methods).
    • Inoculate the media containing the drug dilutions and a drug-free growth control.
    • Incubate at 37°C for 4-6 weeks (for solid media) or until growth is visible in the control tube [2].
    • The MIC is read as the lowest drug concentration that completely inhibits visible growth.
  • Troubleshooting:
    • No growth in controls: The culture may be non-viable or the incubation time insufficient. Ensure culture vitality and extend incubation if necessary.
    • Poor drug solubility: this compound has low water solubility. Ensure it is properly dissolved and that the final concentration of solvent (e.g., DMSO) is non-inhibitory to bacterial growth.
Protocol 2: Genetic Analysis of Resistance Mutations

This protocol describes methods to identify mutations in the Rv0678 and other candidate genes.

  • Principle: Polymerase Chain Reaction (PCR) amplification of target genes followed by DNA sequencing is used to identify mutations associated with resistance [3] [2].
  • Materials:
    • Bacterial genomic DNA from M. tuberculosis isolates
    • Specific primers for Rv0678, pepQ, Rv1979c [3] [2]
    • PCR Master Mix, DNA polymerase
    • Equipment for agarose gel electrophoresis and Sanger sequencing
  • Procedure:
    • DNA Extraction: Extract high-quality genomic DNA from M. tuberculosis cultures using a standard method, such as the cetyltrimethylammonium bromide (CTAB) method [2].
    • PCR Amplification: Design and validate primers to amplify the full coding sequence of your genes of interest. Perform PCR with optimized cycling conditions.
    • Sequence Analysis: Purify the PCR products and submit them for Sanger sequencing. Analyze the resulting sequences by aligning them to a reference genome (e.g., H37Rv, NC_000962.3) to identify mutations [2].
  • Critical Parameter: Detection of Heteroresistance
    • Problem: A mixed bacterial population (susceptible and resistant) may lead to false-negative molecular results if the mutant allele is not the majority.
    • Solution: Lower the variant calling threshold in your bioinformatic pipeline. Requiring only 25-30% of sequencing reads to support a mutation can significantly improve detection sensitivity for Rv0678 mutations without majorly compromising specificity [6].

Mechanism of Resistance and Diagnostic Workflow

The following diagram illustrates the mechanism of Rv0678-mediated resistance and the recommended steps for its genetic diagnosis.

G A Wild-type Rv0678 gene (Normal function) B Mutation in Rv0678 gene A->B C Non-functional MmpR5 repressor protein B->C D Derepression of MmpS5-MmpL5 operon C->D E Overexpression of MmpS5-MmpL5 efflux pump D->E F Increased drug efflux E->F G Observed Phenotype: Low-level resistance to This compound & Bedaquiline F->G H Genetic Diagnostic Workflow I 1. Extract M. tuberculosis gDNA H->I J 2. PCR amplify Rv0678/pepQ/Rv1979c I->J K 3. Sanger sequence amplicons J->K L 4. Align to reference genome (H37Rv) K->L M 5. Call variants at ≥25% frequency L->M

Key Technical Notes for Your FAQ

  • Cross-resistance is a major concern: Mutations in Rv0678 confer cross-resistance between CFZ and BDQ [1] [5]. This can potentially limit treatment options for MDR-TB, making susceptibility testing critical.
  • Phenotype does not always match genotype: The functional impact of a mutation must be confirmed. For example, the atpE Ile66Val mutation was experimentally shown not to increase the MIC above the critical concentration in one study, highlighting that not all mutations in candidate genes cause resistance [4].
  • Treatment efficacy: Despite resistance concerns, CFZ-containing regimens significantly improve treatment outcomes for drug-resistant TB, showing higher rates of treatment completion and lower rates of treatment failure [8].

References

clofazimine intersubject variability absorption improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Why is Clofazimine's Absorption So Variable?

This compound suffers from significant intersubject variability in absorption due to its challenging physicochemical properties. The table below summarizes the core issues and their impacts.

Key Property Description Impact on Absorption & Variability
Aqueous Solubility Extremely low; less than 1 µg/mL in gastric pH, and below spectrophotometric detection limits in water. [1] The primary limiting factor for dissolution and absorption. Leads to low and erratic bioavailability. [2] [3]
Lipophilicity Very high (Log P = 7.66). [1] Strongly influenced by dietary fat, leading to variable absorption. [4]
Food Effect Bioavailability increases to 145% (90% CI, 107-183%) with a high-fat meal compared to fasting. Orange juice and antacids reduce it to ~80%. [4] A major source of variability if not controlled, causing high inter- and intra-subject variability in plasma levels. [4] [1]
Physicochemical Form Coarse crystals have very low bioavailability; the marketed product (Lamprene) uses a micronized suspension to improve absorption. [3] Differences in particle size and formulation can lead to significant differences in dissolution and absorption rates.

Formulation Strategies to Improve Absorption

To overcome these challenges, several advanced formulation strategies have been explored. The following workflow diagram outlines the decision-making path for selecting an appropriate strategy.

G Start Goal: Improve this compound Absorption A Lipid-Based Delivery Systems (e.g., SEDDS, SMEDDS, SNEDDS) Start->A B Nanostructured Lipid Carriers (NLCs) Start->B C Alternative Administration Routes (e.g., Pulmonary Delivery) Start->C A1 Mechanism: Spontaneously forms microemulsion in GI tract A->A1 B1 Mechanism: Hybrid solid/liquid lipid core for drug encapsulation B->B1 C1 Mechanism: Direct delivery to lungs for respiratory infections C->C1 A2 Key Benefit: High drug loading; Bypasses dissolution step A1->A2 A3 Evidence: Bioavailability up to 94% with extensive lymphatic transport [5] A2->A3 B2 Key Benefit: Enhanced payload; Modulated drug release B1->B2 B3 Evidence: AI-guided design for optimal properties and biocompatibility [6] B2->B3 C2 Key Benefit: High local concentration; Reduced systemic side effects C1->C2 C3 Evidence: Avoids first-pass metabolism; Promising for TB therapy [7] C2->C3

Detailed Experimental Protocols

Here are the methodologies for two of the most prominent strategies:

1. Protocol for Self-(Micro)Emulsifying Drug Delivery Systems (SEDDS/SMEDDS) This strategy is highly effective as it keeps the drug in a solubilized state throughout the GI tract.

  • Formulation & Optimization: A typical SEDDS formulation might consist of a long-chain lipid digestion product (e.g., a 1:2 molar ratio of glyceryl monooleate and oleic acid) mixed with surfactants (e.g., Tween 80, Kolliphor EL) at a 50:50 w/w ratio. [1] Simplex Lattice Design is an effective DoE approach for optimizing the ratios of lipid, surfactant, and co-surfactant to achieve critical quality attributes like minimal globule size and maximum drug release. [2]
  • Drug Loading: this compound can be dissolved in this isotropic mixture at high concentrations (e.g., 50-100 mg per gram of SEDDS). [1]
  • Dispersion Test: To evaluate performance, a small amount (e.g., 1 g) of the SEDDS is introduced into simulated intestinal fluid (e.g., USP pH 6.8 phosphate buffer with 3 mM sodium taurocholate) under gentle agitation. A successful formulation will disperse rapidly to form a clear or slightly opalescent microemulsion. [1]
  • Capsule Filling: The liquid formulation is filled into enteric-coated capsules. This prevents precipitation of this compound as its HCl salt in the low gastric pH and ensures release in the intestine where absorption and lymphatic transport are most favorable. [5] [1]

2. Protocol for Nanostructured Lipid Carriers (NLCs) NLCs offer a robust nanoparticulate system to enhance the delivery of this compound.

  • Formulation: The lipid phase is a blend of a solid lipid (e.g., Precirol ATO 5) and a liquid lipid (e.g., Oleic acid). This compound is dissolved in this melted lipid phase. The aqueous phase contains surfactants/stabilizers (e.g., Tween 80 and Lecithin). [6]
  • Preparation via Hot HSH: Heat both lipid and aqueous phases to ~80°C (above the melting point of the solid lipid). Add the aqueous phase to the lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at high speeds (e.g., 13,400-20,400 rpm) for about 10 minutes while maintaining temperature. The hot nanoemulsion is then rapidly cooled in an ice bath to solidify the lipid nanoparticles. [6]
  • Characterization: The resulting NLC dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, and drug loading. Artificial Intelligence tools like Neurofuzzy Logic (NFL) can be employed to model and understand the complex relationships between composition, process parameters, and the final NLC properties. [6]

Key Considerations & Troubleshooting

Challenge Potential Solution
Drug Precipitation upon dispersion Optimize surfactant/oil ratio; use lipid digestion products; employ enteric coating to avoid gastric pH. [1]
Low Drug Loading Use lipids in which the drug has high solubility (e.g., oleic acid); employ NLCs over SLNs for higher capacity. [6] [1]
Variable Bioavailability Control for food effects (administer with fat); use formulations that promote consistent lymphatic transport. [4] [5]
Skin Pigmentation & QTc Prolongation Monitor serum concentrations at steady-state, as QTc prolongation is correlated with serum levels. Note that pigmentation is not concentration-dependent in the same way. [8]
Drug Interactions Be aware that concomitant use of rifampicin (a p-glycoprotein inducer) can reduce this compound exposure by ~22%. [8]

References

clofazimine QTc interval prolongation cardiac monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Clofazimine & QTc Prolongation: Risk Quantification

The table below summarizes key quantitative findings on the risk of QTc prolongation associated with this compound.

Dosing Regimen Effect on QTc Interval Key Findings & Risk Proportions Source

| 100 mg daily (standard) | Significant prolongation | ► Mean ΔQTcF: ~16-20 ms over 14 days [1] [2]Predicted ΔQTcF >30 ms: 2.52% of patients [1] | [1] [2] | | 200 mg daily (2-week load) | Increased prolongation | ► Predicted ΔQTcF >30 ms: 11.6% of patients [1] | [1] | | 300 mg daily (2-week load) | Highest prolongation | ► Predicted ΔQTcF >30 ms: 23.0% of patients [1]Absolute QTcF >450 ms: 3.42% at steady state [1] | [1] | | Combination Therapy | Additive/Synergistic risk | ► Adj. Hazard Ratio for QTcF ≥501 ms: 4.35 (vs. no this compound) [3] ► Risk further increased with fluoroquinolones (adjHR 3.43) and high-dose moxifloxacin (adjHR 6.54) [3] | [3] | | Pediatric Population | Lower observed risk | ► Linear concentration-QTcF relationship (0.05 ms/µg/L) [4] ► No severe prolongation (≥500 ms) observed in study cohorts [4] [2] | [4] [2] |

Experimental Protocols for QTc Assessment

For researchers designing studies or monitoring protocols, the following methodologies are critical.

Electrocardiogram (ECG) Acquisition and QTc Calculation
  • ECG Protocol: Obtain triplicate 12-lead ECGs at each time point, with the patient at rest. Manual measurement is more accurate than automated machine reads [2].
  • Optimal Leads: Use limb lead II or precordial lead V5 for the clearest T-wave termination [2].
  • Heart Rate Correction: The Fridericia correction (QTcF) is preferred, especially in older children and adults, as it is less likely to overestimate QTc at higher heart rates [1] [4] [2].
    • Formula: QTcF = QT / ∛RR, where RR is the preceding RR interval in seconds [2].
  • Timing: In monotherapy, the maximum QT effect occurs around 6 weeks due to this compound's long half-life and accumulation [2]. When combined with other drugs, monitor more frequently in the first 2-3 months, as risk peaks during this period [3] [2].
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

The relationship between this compound concentration and QTc prolongation is best described by a maximum effect ( Emax ) model [1].

  • Typical Population Parameters:
    • Emax: 28.0 ms (the maximum possible QTc prolongation)
    • EC50: 0.261 mg/L (the concentration producing half of Emax)
  • Model Application: This model allows for Monte Carlo simulations to predict the QTc effects of various dosing regimens, including loading doses, before clinical implementation [1].

Cardiac Monitoring & Management Workflow

The following diagram illustrates the logical workflow for monitoring and managing QTc prolongation in patients or study participants receiving this compound.

Start Start this compound-Containing Regimen Baseline Obtain Baseline ECG, correct electrolytes Start->Baseline Routine Monitoring Routine Monitoring Baseline->Routine Monitoring  Schedule per protocol Decision1 QTcF > 500 ms OR ΔQTcF > 60 ms with symptoms? Action1 WITHHOLD culprit drug(s). Correct electrolytes. Consult cardiology. Decision1->Action1 Yes Decision2 QTcF > 480 ms OR ΔQTcF > 60 ms (no symptoms)? Decision1->Decision2 No Re-evaluate Re-evaluate Action1->Re-evaluate Action2 Increase monitoring frequency. Review concomitant QT-prolonging drugs. Assess risk/benefit. Decision2->Action2 Yes Continue Continue regimen with routine QTc monitoring Decision2->Continue No Action2->Re-evaluate Routine Monitoring->Decision1 Re-evaluate->Decision1  After intervention

Summary of Clinical Monitoring Protocol:

  • Baseline Assessment: Perform ECG and correct electrolyte imbalances (hypokalemia, hypomagnesemia, hypocalcemia) before initiation [5] [2].
  • Routine Monitoring: Conduct ECGs every 2-4 weeks, especially during the first 2-3 months of therapy and with any regimen changes [2].
  • Action Thresholds: Adhere strictly to QTcF action thresholds as shown in the workflow: >480 ms or a change >60 ms warrants increased vigilance and review; >500 ms or symptomatic prolongation requires immediate intervention [2].
  • Polypharmacy Caution: Exercise extreme caution when combining this compound with other QTc-prolonging agents (e.g., bedaquiline, delamanid, fluoroquinolones), as the effects are additive and can significantly increase risk [3] [5] [2].

Key Takeaways for Researchers

  • Concentration-Dependent Risk: this compound causes significant, concentration-dependent QTc prolongation, well-characterized by an Emax model [1].
  • Loading Doses: Loading doses (200/300 mg) achieve therapeutic concentrations faster but proportionally increase the risk of QTc prolongation >30 ms in the short term [1].
  • Combination Regimen Risk: The cardiac risk is most pronounced in multi-drug regimens. Real-world data shows this compound significantly increases the hazard of severe QTc prolongation (≥501 ms) [3].
  • Proactive Monitoring is Essential: A structured aDSM (active drug-safety monitoring and management) program is non-negotiable for the safe use of this compound, especially in complex drug-resistant TB treatment [6].

References

clofazimine cytochrome P450 CYP3A4 inhibition induction

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitory & Inductive Effects on CYP3A4

The effect of clofazimine on CYP3A4 is dual-phase, hinging on concentration and exposure time. The table below summarizes the key quantitative findings from in vitro studies.

Effect Type Experimental System Key Finding/Value Reported Concentration Citation
Inhibition Human Liver Microsomes [I]max,u/Ki = 6.3 (midazolam), 5.7 (testosterone) N/A [1]
In vitro CYP3A4 inhibition assay IC50 = 1.69 µM 1.69 µM [2]
Induction HepaRG cells Weak induction observed >0.25 µM [2]

These findings lead to a mechanistic understanding of this compound's effects, which can be visualized in the following pathway.

Detailed Experimental Protocols

Protocol 1: Direct CYP3A4 Inhibition Assay

This protocol assesses the reversible inhibition potential of this compound on CYP3A4 activity in human liver microsomes (HLMs) [1].

  • Key Materials:

    • Test System: Pooled human liver microsomes (e.g., 150-donor pool)
    • CYP3A4 Substrates: Midazolam (2 µM) or Testosterone (100 µM)
    • Inhibitor: this compound (serial dilutions in DMSO)
    • Cofactor: NADPH/NADH mixture (2.5 mM)
    • Positive Control Inhibitor: Ketoconazole (10 µM)
    • Buffer: 100 mM potassium phosphate buffer (pH 7.4)
    • Termination Solution: Ice-cold acetonitrile-methanol (1:1, v/v) containing internal standards
    • Analysis: LC-MS/MS
  • Procedure:

    • Prepare the incubation mixture containing HLMs (0.1 mg/mL) and substrate (Midazolam or Testosterone) in potassium phosphate buffer.
    • Pre-incubate the mixture for 5 minutes at 37°C.
    • Initiate the reaction by adding the NADPH/NADH solution (final volume 400 µL).
    • Incubate for 10 minutes at 37°C.
    • Terminate the reaction by adding the ice-cold termination solution.
    • Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam or 6β-hydroxytestosterone.
  • Data Analysis:

    • Calculate the remaining CYP3A4 activity relative to a vehicle control (without inhibitor).
    • Determine the IC50 value (concentration that inhibits 50% of activity) using non-linear regression.
    • For more precise prediction, the inhibition constant (Ki) can be determined by measuring initial velocities at several substrate and inhibitor concentrations.
Protocol 2: CYP3A4 Induction Assay in HepaRG Cells

This protocol evaluates the potential of this compound to induce CYP3A4 expression in a human hepatocyte model [2].

  • Key Materials:

    • Test System: Differentiated HepaRG cells
    • Test Article: this compound (serial dilutions)
    • Induction Medium: Specific medium for HepaRG cells (e.g., Induction Medium 640)
    • CYP3A4 Substrate: Midazolam (50 µM)
    • Positive Control Inducer: Carbamazepine or Phenytoin
    • Analysis: LC-MS/MS for metabolite quantification
  • Procedure:

    • Culture differentiated HepaRG cells according to the supplier's instructions.
    • Treat the cells daily with this compound at various concentrations (e.g., >0.25 µM) in triplicate for 48 hours. Include a vehicle control and a positive control.
    • After treatment, incubate the cells with 50 µM midazolam in EMEM for 1 hour at 37°C.
    • Collect the supernatant and add methanol and an internal standard (e.g., diazepam in acetonitrile).
    • Evaporate the samples to dryness and reconstitute in methanol.
    • Analyze the samples via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.
  • Data Analysis:

    • Compare the rate of 1'-hydroxymidazolam formation in this compound-treated cells to vehicle and positive controls.
    • An increase in metabolite formation indicates CYP3A4 induction.

Frequently Asked Questions (FAQs)

  • Q1: Is this compound a clinical concern for CYP3A4-mediated drug-drug interactions (DDIs)?

    • A: Yes, in vitro to in vivo extrapolation suggests this compound is likely to cause clinically relevant DDIs with drugs that are primarily metabolized by CYP3A4. Static model predictions indicate it may increase the AUC of sensitive CYP3A4 substrates [3].
  • Q2: How should I interpret conflicting in vitro data showing both inhibition and induction?

    • A: The net effect in vivo likely depends on the dosing regimen. During initial therapy, the direct inhibitory effect may dominate. With chronic dosing, the weak inductive effect may become more apparent, potentially leading to autoinduction of its own metabolism or diminishing its inhibitory effect on other drugs [2]. Your experimental design should account for both acute and chronic exposure scenarios.
  • Q3: What are the recommended concentrations for testing this compound in vitro?

    • A: It is crucial to use clinically relevant concentrations. The Cmax of this compound at steady-state is approximately 1 µg/mL (~2.1 µM) [4]. Therefore, your in vitro experiments should include a concentration range that brackets this value (e.g., 0.1 µM to 10 µM) to observe both inhibitory and potential inductive effects.

References

clofazimine hepatotoxicity liver function monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Evidence Summary: Clofazimine & Hepatotoxicity

Current large-scale pharmacovigilance and review studies do not identify hepatotoxicity as a prominent safety signal for this compound. The most significant adverse events are related to other systems.

Evidence Type Key Findings on Hepatotoxicity Primary Safety Signals Identified
Pharmacovigilance Study (2025) [1] No liver-related AEs were among the top signals. The study did not identify hepatotoxicity as a disproportionate reporting signal. QT prolongation, Drug resistance, Skin hyperpigmentation, Respiratory failure [1]
Narrative Review (2023) [2] Does not highlight hepatotoxicity as a known or common issue associated with this compound use. Skin discoloration, GI disturbances, QT prolongation [2]

This compound Metabolism & Experimental Focus

While not strongly linked with clinical liver injury, this compound is metabolized in the liver. Understanding its metabolic pathways is crucial for comprehensive safety profiling.

The diagram below summarizes the key metabolic pathways of this compound as identified in human liver microsomal studies [3].

G This compound This compound Hydrolytic-dehalogenated CFZ Hydrolytic-dehalogenated CFZ This compound->Hydrolytic-dehalogenated CFZ  Mainly catalyzed by Hydrolytic-deaminated CFZ Hydrolytic-deaminated CFZ This compound->Hydrolytic-deaminated CFZ  Catalyzed by Hydroxylated CFZ Hydroxylated CFZ This compound->Hydroxylated CFZ  Can be formed via Hydrated CFZ Hydrated CFZ This compound->Hydrated CFZ  Can be formed via Glucuronide Conjugates Glucuronide Conjugates Hydrolytic-deaminated CFZ->Glucuronide Conjugates  Catalyzed by Hydroxylated CFZ->Glucuronide Conjugates  Catalyzed by Hydrated CFZ->Glucuronide Conjugates  Catalyzed by CYP1A2 CYP1A2 CYP1A2->Hydrolytic-dehalogenated CFZ CYP3A4/A5 CYP3A4/A5 CYP3A4/A5->Hydrolytic-deaminated CFZ Non-enzymatic Non-enzymatic Non-enzymatic->Hydroxylated CFZ Non-enzymatic->Hydrated CFZ UGT1A1, 1A3, 1A9 UGT1A1, 1A3, 1A9 UGT1A1, 1A3, 1A9->Glucuronide Conjugates UGT1A3, 1A4, 1A9, 2B4 UGT1A3, 1A4, 1A9, 2B4 UGT1A3, 1A4, 1A9, 2B4->Glucuronide Conjugates

The primary enzymes involved in these metabolic pathways are summarized below [3]:

Metabolic Reaction Primary Enzyme(s) Responsible
Formation of Hydrolytic-dehalogenated CFZ CYP1A2
Formation of Hydrolytic-deaminated CFZ CYP3A4/A5
Formation of Oxidative Metabolites (Hydroxylated/Hydrated CFZ) Can occur non-enzymatically; specific CYPs not fully defined
Glucuronidation of Oxidative Metabolites UGT1A1, UGT1A3, UGT1A9
Glucuronidation of Hydrolytic-deaminated CFZ UGT1A4, UGT1A9, UGT1A3, UGT2B4

FAQs & Technical Guidance for Researchers

Q1: Does preclinical data require specific protocols for assessing this compound-induced liver injury?

Given that hepatotoxicity is not a primary clinical concern, standard GLP-compliant toxicology studies in animals are sufficient. The focus should be on its known accumulation patterns (e.g., in adipose tissue and the reticuloendothelial system) [2]. Clinical monitoring of liver enzymes is recommended as part of general safety, but dedicated in vitro assays for hepatotoxicity are not a priority based on current evidence.

Q2: What are the key enzymes to consider for drug-drug interaction (DDI) studies?

The identified cytochrome P450 enzymes are crucial. When designing DDI studies, prioritize investigating interactions with:

  • Strong CYP1A2 inhibitors/inducers (e.g., fluvoxamine, ciprofloxacin)
  • Strong CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampin) [3]

This compound itself is not a known significant inducer or inhibitor of these enzymes, but its long half-life and accumulation require careful study design for interaction assessment.

Q3: How should patient monitoring be designed regarding liver function?

For clinical trials and patient management, the consensus from recent reviews and pharmacovigilance data suggests:

  • Baseline Assessment: Conduct standard liver function tests (LFTs) - ALT, AST, ALP, Bilirubin.
  • Routine Monitoring: Perform periodic LFTs throughout treatment, as with many drugs, though the risk is not elevated compared to other second-line TB drugs [2].
  • Vigilance for Comorbidities: Exercise increased vigilance in patients with pre-existing liver disease or those on concomitant hepatotoxic drugs (e.g., other second-line TB regimens).

Experimental Protocol: In Vitro Metabolic Stability

This protocol outlines how to characterize this compound metabolism in human liver microsomes, a key experiment for understanding its hepatic processing [3].

  • Objective: To identify the metabolites of this compound and determine the specific cytochrome P450 (CYP) enzymes responsible for its oxidative metabolism.
  • Materials:
    • Test compound: this compound
    • Biological system: Pooled human liver microsomes (HLM)
    • Co-factors: NADPH regenerating system, UDP-glucuronic acid (UDPGA)
    • Control samples: With and without NADPH/UDPGA; with chemical inhibitors or recombinant CYP enzymes
    • Analytical instrument: LC-MS/MS system
  • Method:
    • Incubation: Prepare incubation mixtures containing HLM, this compound, and magnesium chloride in a phosphate buffer.
    • Reaction Initiation: Pre-incubate the mixture and start the reaction by adding the NADPH regenerating system (for Phase I) or UDPGA (for Phase II).
    • Control Setup: Include negative controls without co-factors to detect non-enzymatic degradation.
    • Enzyme Phenotyping: Use two complementary approaches:
      • Chemical Inhibition: Incubate with selective CYP inhibitors (e.g., α-naphthoflavone for CYP1A2, ketoconazole for CYP3A4).
      • Recombinant Enzymes: Incubate this compound with individual recombinant CYP enzymes to confirm which ones produce the metabolites.
    • Termination & Analysis: Stop the reaction at timed intervals with an organic solvent like acetonitrile. Centrifuge, collect the supernatant, and analyze via LC-MS/MS.
  • Data Analysis: Identify metabolites based on their mass spectral fragmentation patterns. Compare metabolite formation rates in the presence of specific inhibitors or individual recombinant enzymes to assign primary metabolic pathways.

References

clofazimine drug interactions antituberculosis regimens

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Clofazimine Drug Interactions in TB Research

Q1: What is the clinical significance of this compound's pharmacokinetic interactions with second-line TB drugs? Recent clinical evidence suggests that the pharmacokinetic interaction between this compound and other key drugs for drug-resistant TB (DR-TB) is minimal. A 2024 clinical study specifically designed to assess these interactions found no significant impact on the pharmacokinetics of isoniazid, linezolid, or cycloserine [1].

The one exception was levofloxacin, for which this compound co-administration caused a 15% reduction in clearance, leading to a 19% increase in the area under the curve (AUC). The study authors concluded this change is unlikely to be of major clinical significance [1]. The table below summarizes these key findings.

Concomitant TB Drug Effect of this compound Co-administration Clinical Significance
Isoniazid No significant change in pharmacokinetics [1] Not clinically significant
Linezolid No significant change in pharmacokinetics [1] Not clinically significant
Cycloserine No significant change in pharmacokinetics [1] Not clinically significant
Levofloxacin 15% reduction in clearance; 19% increase in AUC [1] Unlikely to be major clinical significance

Q2: How many drugs are known to interact with this compound, and what are the primary concerns? Databases indicate that this compound has a broad theoretical interaction profile with 362 drugs, classified as follows [2]:

  • Major Interactions: 127 drugs
  • Moderate Interactions: 227 drugs
  • Minor Interactions: 8 drugs

The primary mechanism for many of these potential interactions is QT interval prolongation [3]. Concomitant use of this compound with other drugs that prolong the QT interval could have an additive effect, increasing the risk of fatal arrhythmias. Key drugs of concern include, but are not limited to, bedaquiline, fluoroquinolones, and certain antiarrhythmics like amiodarone [2] [3].

Q3: What are the key experimental methods for identifying this compound DDIs? A tiered approach, combining in vitro and in vivo methods, is standard for evaluating DDIs during drug development [4]. The following workflow outlines the key stages and methods.

Start DDI Investigation for This compound InVitro In Vitro Profiling Start->InVitro InVivo In Vivo / Clinical Evaluation Start->InVivo Modeling Computational Modeling Start->Modeling M1 Enzyme Inhibition/Induction Assays (e.g., CYP450) InVitro->M1 M2 Transporter Protein Assays (e.g., P-glycoprotein) InVitro->M2 M3 Protein Binding Assays InVitro->M3 M4 Clinical DDI Studies (e.g., probe cocktail trials) InVivo->M4 M5 Population PK (popPK) Analysis InVivo->M5 M6 Physiologically-Based Pharmacokinetic (PBPK) Modeling Modeling->M6

Detailed Experimental Protocols:

  • Enzyme Inhibition/Induction Assays: These in vitro tests determine if this compound is an inhibitor, inducer, or substrate for key drug-metabolizing enzymes like Cytochrome P450 (CYP450) isoforms. This helps predict its potential as a "perpetrator" or "victim" in metabolic interactions [5] [4].
  • Transporter Protein Assays: These in vitro assays evaluate the drug's interaction with transport proteins (e.g., P-glycoprotein, BCRP), which can significantly influence its absorption, distribution, and excretion [5] [4].
  • Clinical DDI Studies: These are the gold standard. A typical design involves administering this compound alone and in combination with a "probe" drug (a known substrate of a specific enzyme pathway) to healthy volunteers or patients. Pharmacokinetic parameters (AUC, C~max~, clearance) are compared to quantify the interaction [4].
  • Population PK (popPK) Analysis: This method analyzes sparse pharmacokinetic data from clinical trial participants to detect and quantify the influence of concomitant medications on this compound's exposure [4].
  • PBPK Modeling: This advanced computational approach integrates in vitro and physicochemical data to simulate and predict DDIs in virtual populations, helping to optimize the design of clinical DDI studies [4].

Q4: What are the key pharmacokinetic properties of this compound that influence its DDI profile? Understanding this compound's unique pharmacokinetics is essential for interpreting DDI risks [6] [7]:

  • High Lipophilicity: The drug is highly lipophilic, leading to extensive distribution and accumulation in fatty tissues and the reticuloendothelial system. This contributes to a very long elimination half-life, reported to be up to 25 days or more [8] [6] [7].
  • Food Interaction: Administration with food increases its bioavailability. It is recommended to take this compound with a meal [8] [3].
  • Metabolism and Excretion: Its metabolic pathway is not fully elucidated, but it is not a major substrate for common CYP450 enzymes. A substantial portion of the unchanged drug is excreted in the feces [8] [7].

Troubleshooting Guide: Managing DDIs in Research & Development

Challenge Potential Root Cause Recommended Action
Theoretical QT Prolongation Risk Additive cardiotoxicity with concomitant QT-prolonging drugs. Conduct thorough ECG monitoring in preclinical and clinical studies. In vitro hERG channel assay data can help assess risk early [3] [4].
Variable Drug Exposure High lipophilicity and tissue sequestration leading to complex PK. Use a loading dose regimen in clinical trials to achieve steady-state concentrations faster. Design studies with rich PK sampling to characterize distribution [6].
Interpreting In Vitro DDI Data In vitro systems may not fully replicate human in vivo conditions. Use in vitro data to inform risk-based clinical DDI strategy. Leverage PBPK modeling to bridge in vitro-in vivo extrapolation before committing to complex clinical trials [4].

Key Takeaways for Your Research

  • Reassuring Clinical PK Data: You can proceed with some confidence regarding combinations of this compound with isoniazid, linezolid, and cycloserine, as a robust clinical study showed no significant pharmacokinetic interactions [1].
  • Focus on Pharmacodynamics: The major interaction concern is not pharmacokinetic but pharmacodynamic, specifically additive QTc prolongation. This requires careful risk management when combining this compound with other QTc-prolonging TB drugs like bedaquiline and fluoroquinolones.
  • Leverage Modern DDI Tools: Employ a combination of in vitro assays, clinical monitoring, and computational modeling (PBPK/popPK) to efficiently identify and manage DDI risks throughout the drug development process [4].

References

clofazimine treatment duration optimization relapse prevention

Author: Smolecule Technical Support Team. Date: February 2026

Clinical & Preclinical Evidence for Clofazimine Regimens

Study Type & Regimen Description Treatment Duration Key Efficacy Findings Key Safety Findings Relevance to Duration & Relapse

| Clinical Trial (MDR/RR-TB with FQ resistance) [1] Core: Bedaquiline (Bdq), Linezolid, this compound (Cfz) | Bdq for 5-8 months | Adjusted treatment success probability: 75% - 84% [1] | Not highlighted in results | Reinforcing the core regimen (e.g., longer Bdq) did not significantly improve success rates, suggesting the core duration is sufficient in this population [1]. | | Clinical Trial (Drug-Susceptible TB) [2] Isoniazid, Rifapentine, Pyrazinamide, Ethambutol, Cfz | 3 months | No improvement in culture conversion by week 12 vs. standard care. Higher unfavorable outcomes (52% vs. 27%) by week 65 [2]. | Significantly higher Grade 3+ adverse events (45% vs. 16%) [2] | A 3-month duration with this regimen was ineffective and less safe, indicating a shorter duration is not universally viable [2]. | | Clinical Trial (Drug-Susceptible TB) [3] Cfz, Prothionamide, Pyrazinamide, Ethambutol | 4 months | Lower sustained success vs. 6-month standard regimen. Mainly due to regimen changes from drug-induced hepatitis [3]. | High incidence of drug-induced hepatitis [3] | Suggests a 4-month duration with this regimen is inferior, primarily due to safety/tolerability issues that disrupt treatment completion [3]. | | Preclinical Study (Mice) [4] Oral: Cfz, Bdq, Pyrazinamide, Delamanid + Intranasal: Bdq, Delamanid | ~3 weeks | Dramatically shortened time to relapse-free cure (by ~85%) vs. standard regimen. Adding intranasal therapy further accelerated cure [4]. | Well tolerated; minor, transient weight loss noted with combined intranasal/oral therapy [4] | Suggests novel drug delivery routes (inhalation) could be a key strategy for optimizing duration and preventing relapse, moving beyond oral administration alone [4]. |

Experimental Protocols for Relapse Assessment

For researchers designing animal studies to evaluate relapse, here is a detailed methodology based on the preclinical study [4].

1. Aim: To determine the time required to achieve relapse-free cure after treatment with a this compound-containing regimen. 2. Animal Model: * Use female BALB/cJ mice (e.g., 9 weeks old). * Infect via aerosol with a suspension of M. tuberculosis (e.g., Erdman strain). This is considered Day 0. 3. Treatment Phase: * Start: Begin antibiotic treatment 14 days after aerosol infection. * Schedule: Administer drugs 5 days per week (Monday-Friday). * Duration: Treat for a pre-defined period (e.g., 1.5 to 3 weeks in relapse studies). * Formulation: Suspend drugs in 0.15% agarose and administer by oral gavage. If using multiple drugs with compatibility issues (e.g., rifampin, this compound), administer them separately with a 1-hour gap. * Intranasal Supplement: For investigational arms, drugs like bedaquiline and delamanid can be suspended in a vehicle like Infasurf or perfluorooctyl bromide (PFOB) and administered via intranasal instillation to anesthetized mice [4]. 4. Relapse Assessment Phase: * Holding Period: After the last treatment dose, hold all mice without any treatment for a set period (e.g., 3 months) to monitor for disease relapse. * Endpoint Analysis: Euthanize mice at the end of the holding period. * Culture: Aseptically remove the entire lungs, homogenize them in phosphate-buffered saline (PBS), and plate the homogenate to enumerate colony-forming units (CFUs). * Criterion for Relapse-Free Cure: The regimen is considered to have achieved relapse-free cure if no bacilli are detected in the lung homogenate cultures after this extended holding period [4].

The following workflow diagram illustrates this experimental design.

G start Aerosol Infection with M. tuberculosis treat_start Start Treatment (Day 14) start->treat_start treatment_phase Treatment Phase (e.g., 3 weeks, 5 days/week) treat_start->treatment_phase regimen_oral Oral Regimen (e.g., CFZ, BDQ, PZA, DLM) hold_phase Post-Treatment Holding Period (e.g., 3 months) regimen_oral->hold_phase regimen_nasal Intranasal Supplement (e.g., BDQ, DLM) regimen_nasal->hold_phase treatment_phase->regimen_oral treatment_phase->regimen_nasal endpoint Endpoint Analysis: Lung CFU Enumeration hold_phase->endpoint result Assessment of Relapse-Free Cure endpoint->result

Troubleshooting Common Experimental Challenges

FAQ: The relapse rate in our mouse model is unexpectedly high despite using a promising this compound-containing regimen. What factors should we investigate?

  • Q1: Is the drug formulation and bioavailability optimal?

    • Guidance: Ensure drugs are properly suspended and administered. The use of a drug delivery vehicle like Infasurf for intranasal administration has been shown to improve efficacy over oral therapy alone in mice [4]. Consider checking drug levels in plasma or lung tissue to confirm adequate exposure.
  • Q2: Could we be dealing with emerging drug resistance?

    • Guidance: Resistance to this compound (and cross-resistance to bedaquiline) can develop through mutations in genes like Rv0678 and pepQ [5]. Perform drug susceptibility testing (DST) on bacilli isolated from relapsed animals. Implementing genotypic screening for these mutations at the endpoint can provide crucial insights.
  • Q3: Is the treatment duration sufficient for sterilizing activity?

    • Guidance: The required duration can vary significantly by regimen. While some potent combinations can achieve cure in weeks in mice [4], others require much longer. Conduct a time-kill study with varying treatment lengths (e.g., 2, 4, 6 weeks) followed by a standard holding period to define the minimal duration for relapse-free cure for your specific regimen.

Molecular Mechanisms & Cross-Resistance

Understanding the mechanisms of action and resistance is critical for designing regimens that prevent relapse. The diagram below summarizes the current understanding of how this compound and bedaquiline work and how cross-resistance can develop, which is a key risk for treatment failure.

G cluster_bacterial_cell Mycobacterium tuberculosis CFZ This compound (CFZ) NDH2 NDH-2 Dehydrogenase CFZ->NDH2  Acts as prodrug BDQ Bedaquiline (BDQ) ATP_synthase ATP Synthase (atpE) BDQ->ATP_synthase  Binds & Inhibits ROS Reactive Oxygen Species (ROS) Bacterial Death NDH2->ROS Reduces CFZ Energy Energy Depletion Bacterial Death ATP_synthase->Energy Blocks ATP production MmpS5_MmpL5 MmpS5/MmpL5 Transporter Repressor Rv0678 Repressor Repressor->MmpS5_MmpL5 Normally represses Resistance Primary Resistance Mechanism: Mutations in Rv0678, pepQ, Rv1979c Resistance->Repressor Loss-of-function mutation CrossResist Cross-Resistance Between CFZ & BDQ Resistance->CrossResist Causes CrossResist->MmpS5_MmpL5  Overexpression reduces intracellular drug concentration

I hope this technical support content provides a solid foundation for your research. The field is advancing rapidly, particularly in exploring novel drug combinations and delivery methods to enhance the efficacy of this compound.

References

clofazimine comparison dapsone leprosy treatment outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Experimental Evidence

The fundamental difference between these drugs lies in how they attack the Mycobacterium leprae bacterium.

  • Dapsone is a bacteriostatic drug. It acts as a structural analog of para-aminobenzoic acid (PABA), competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the folate biosynthesis pathway, which is essential for bacterial DNA replication [1]. Its effect is to stop the bacteria from multiplying.

  • Clofazimine is considered bactericidal and has a more complex, multi-faceted mechanism [1]. Proposed actions include:

    • Bacterial Membrane Disruption: Its lipophilic nature allows it to integrate into the bacterial membrane, disrupting its function.
    • Generation of Reactive Oxygen Species (ROS): It can generate toxic ROS that kill the bacteria.
    • Modulation of Host Lipid Metabolism: A key mechanism involves targeting the host's cells. M. leprae survives inside macrophages by creating a lipid-rich environment. This compound uniquely reverses this process by decreasing the expression of adipophilin (ADRP) and increasing the expression of hormone-sensitive lipase (HSL), thereby breaking down the lipid droplets that the bacteria depend on for survival [2]. This mechanism is not seen with dapsone or rifampicin.

The diagram below illustrates the distinct pathways through which dapsone and this compound exert their anti-leprosy effects.

cluster_dapsone Dapsone (Bacteriostatic) cluster_this compound This compound (Bactericidal) cluster_hostmod In Infected Macrophage Mleprae Mycobacterium leprae DapsoneMech Inhibits dihydropteroate synthase (DHPS) ClofMech1 Disrupts bacterial cell membrane ClofMech2 Generates reactive oxygen species Mleprae->ClofMech2 ClofMech3 Modulates host lipid metabolism FolatePathway Disrupts folate synthesis DapsoneMech->FolatePathway DNA Inhibits bacterial DNA replication FolatePathway->DNA LipidDown ↓ ADRP expression LipidUp ↑ HSL expression LipidBreakdown Breakdown of lipid droplets (bacterial food source) LipidDown->LipidBreakdown LipidUp->LipidBreakdown

Safety and Pharmacovigilance Data

Recent large-scale analyses provide a quantitative perspective on the risks associated with each drug. A comprehensive pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) from 2004 to 2025 identified key safety signals for this compound [3]. The table below shows the strongest signals, measured by Reporting Odds Ratio (ROR).

Adverse Event (PT) Reporting Odds Ratio (ROR) Signal Strength
QT prolongation 37.61 Strong
Drug resistance 17.31 Strong
Skin hyperpigmentation 13.07 Strong
Respiratory failure 7.46 Moderate to Strong

This study, which analyzed 1,287 reports of this compound-associated adverse events, found that 77.3% were serious, including outcomes like hospitalization (18.1%) and death (11.6%) [3]. Time-to-onset analysis also revealed that cardiac and gastrointestinal events can occur early, while dermatological reactions like skin pigmentation may be delayed [3].

For dapsone, the safety profile is dominated by two major risks:

  • Dapsone Hypersensitivity Syndrome (DHS): A severe, sometimes fatal reaction strongly associated with the HLA-B*13:01 genetic allele [4].
  • Hemolytic Anemia: This is a significant concern, particularly for patients with Glucose-6-Phosphate Dehydrogenase deficiency (G6PDd) [4].

A major challenge in leprosy-endemic areas is the lack of access to pre-treatment screening for these genetic markers, which forces the continued use of dapsone without adequate safety precautions [4].

Implications for Clinical Practice and Research

The comparative profiles of dapsone and this compound lead to several key considerations for treatment and future development:

  • Treatment Individualization: The choice between drugs depends on the clinical scenario. This compound is often preferred in multibacillary (MB) leprosy and is a cornerstone for drug-resistant cases [1]. Its unique mechanism of disrupting the intracellular niche of M. leprae makes it invaluable [2].
  • Safety and Monitoring Needs: Pre-treatment screening for HLA-B*13:01 and G6PD status is crucial for the safe administration of dapsone [4]. For this compound, especially in regimens with other QT-prolonging drugs, baseline and periodic ECG monitoring is recommended [3].
  • Addressing Global Health Inequities: There is a pressing need to make genetic screening tests more accessible in endemic regions and to ensure that dapsone-sparing regimens are available and affordable for patients who test positive for at-risk alleles [4].

References

clofazimine bedaquiline linezolid combination therapy outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Regimen Effectiveness

Treatment Strategy Adjusted Probability of Treatment Success (95% CI) Treatment Success Ratio (95% CI)
Core Regimen (Bdq 5-8 months, Lzd, Cfz) [1] 0.75 (0.61–0.89) [Reference] 1.00 [Reference]
Reinforced with Bdq ≥9 months [1] Not separately reported 1.01 (0.79–1.28)
Reinforced with Bdq ≥9 months + Dlm [1] Not separately reported 1.01 (0.81–1.31)
Reinforced with an Injectable [1] Not separately reported 1.11 (0.92–1.39)
Reinforced with Bdq ≥9 months + Dlm + Imp [1] Not separately reported 1.11 (0.90–1.41)

> Important Note on Data: The reported success ratios show that while some reinforced regimens had modestly higher point estimates, the confidence intervals for all comparisons were wide and included the value 1.0. This indicates that the observed differences were not statistically significant, and the study could not conclusively determine that reinforced regimens were superior to the core regimen [1].

Mechanisms of Action and Experimental Insights

The potency of this combination stems from the distinct and complementary mechanisms of action of each drug.

Drug Mechanisms of Action

The following diagram illustrates how each drug targets different cellular processes in Mycobacterium tuberculosis.

G cluster_Bdq Bedaquiline (Bdq) cluster_Lzd Linezolid (Lzd) cluster_Cfz Clofazimine (Cfz) Mtu Mycobacterium tuberculosis Bdq Inhibits ATP synthase Mtu->Bdq  Depletes cellular energy Lzd Binds to 50S ribosomal subunit Inhibits protein synthesis Mtu->Lzd  Halts protein production Cfz Proposed: Binds to DNA & guanine bases Generates Reactive Oxygen Species (ROS) Disrupts membrane integrity Mtu->Cfz  Causes oxidative damage & disrupts replication

  • Bedaquiline (Bdq): This drug uniquely targets the bacterial ATP synthase, an enzyme essential for energy production. By inhibiting this enzyme, Bdq cripples the bacterium's energy supply [2] [3].
  • Linezolid (Lzd): Lzd inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action blocks the formation of the 70S initiation complex, a crucial early step in protein production. Its unique mechanism means there is no cross-resistance with other protein synthesis inhibitors [4].
  • This compound (Cfz): Cfz has multiple proposed mechanisms. It can bind to DNA (particularly guanine bases), inhibiting its template function [5]. It also acts as a prodrug that is metabolized by bacterial enzymes, leading to the generation of reactive oxygen species that cause lethal oxidative stress [6]. Additionally, its hydrophobic nature allows it to disrupt bacterial membranes [5] [7].
Key Experimental Findings
  • Non-Mutagenic Profile: A laboratory study on Mycobacterium smegmatis showed that prolonged exposure to sub-inhibitory concentrations of Bdq, Lzd, and Cfz did not significantly increase the bacterial mutation rate. This is a valuable property, suggesting that prolonged use in long-term TB regimens does not inherently accelerate the development of resistance [5].
  • Impact on DNA Metabolism: The same study found that Cfz treatment led to a depletion of cellular deoxyguanosine triphosphate (dGTP) pools and upregulated DNA repair enzymes. This indicates that Cfz puts stress on DNA synthesis and repair pathways, which may contribute to its bactericidal effect [5].
  • Synergy with Other Drugs: In vitro and in vivo studies have demonstrated that Cfz is synergistic with other investigational drugs like benzothiazinones (e.g., PBTZ169). This synergy is believed to be linked to their shared interaction point in the electron transport chain, involving menaquinone [6].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Target Trial Emulation (Clinical Outcomes)

This protocol was used to compare the effectiveness of different treatment strategies using real-world observational data [1].

G Step1 1. Define Target Trial Protocol Step2 2. Apply Eligibility Criteria to Cohort Step1->Step2 Step3 3. Assign Treatment Strategies at Day 14 Step2->Step3 Step4 4. Clone Eligible Participants Step3->Step4 Step5 5. Censor for Protocol Deviations Step4->Step5 Step6 6. Analyze via Inverse-Probability Weighting Step5->Step6

  • Data Source: Prospective endTB observational cohort (NCT03259269), which included 2,788 patients from 17 countries treated with Bdq- or delamanid-containing regimens [1].
  • Eligibility: Confirmed MDR/RR-TB patients who started a Bdq-containing regimen and for whom a fluoroquinolone was unlikely to be effective, but Bdq, Lzd, and Cfz were likely effective [1].
  • Statistical Emulation:
    • Cloning: Eligible participants were "cloned" at the start of follow-up to be artificially included in all treatment strategies they were eligible for [1].
    • Censoring and Weighting: Participants were censored if their observed treatment deviated from the protocol. Inverse-probability weighting was then used to adjust for selection bias introduced by this censoring, creating a pseudo-population where treatment assignment was independent of prognostic factors [1].
  • Outcome: The primary outcome was treatment success, defined as cure or treatment completion. Death, loss to follow-up, or treatment failure were considered unsuccessful outcomes [1].
Mutation Accumulation Assay (Non-Mutagenicity Study)

This laboratory protocol was used to assess the long-term mutagenic effect of the drugs [5].

  • Bacterial Model: Mycobacterium smegmatis mc² 155, a non-pathogenic relative of M. tuberculosis with shared metabolic pathways [5].
  • Drug Exposure:
    • Sixteen independent bacterial lines were initiated for each treatment (Bdq, Lzd, Cfz) and a mock control.
    • Bacteria were grown on Lemco agar medium containing sub-inhibitory concentrations of the drugs (Bdq: 0.01 µg/mL, Lzd: 0.1 µg/mL, Cfz: 0.1 µg/mL) [5].
  • Passaging and Sequencing: A single colony from each line was transferred to a new drug-containing plate every 3 days for 60 days (approximately 230 generations). After this period, whole-genome sequencing was performed on the final colonies to identify accumulated mutations [5].
  • Comparison: The mutation rate in drug-treated lines was compared to that of mock-treated controls and a positive control (UV treatment, which significantly increased mutations) [5].

Key Takeaways for Researchers

  • The Bdq-Lzd-Cfz core regimen is a validated, effective foundation for treating MDR/RR-TB with fluoroquinolone resistance, showing a 75% success rate in a recent large observational study [1].
  • Reinforcing this core with additional drugs or longer Bdq duration did not yield statistically significant improvements in treatment success, though point estimates were modestly higher for some strategies [1].
  • The combination is bolstered by complementary and non-mutagenic mechanisms of action, which may help curb the development of further resistance during long-term therapy [5].

References

clofazimine anti-mycobacterial activity in vitro in vivo correlation

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Activity Against Mycobacterial Species

The table below summarizes the in vitro activity of clofazimine against various mycobacteria, showing clear differences between species [1] [2].

Mycobacterial Species Type Typical MIC Range (μg/ml) Tentative ECOFF (μg/ml) Summary of In Vitro Activity
Mycobacterium kansasii Slowly Growing (SGM) <0.003 - 0.5 0.5 Excellent, most isolates highly susceptible [1] [2]
Mycobacterium avium Slowly Growing (SGM) <0.0313 - 1 1 Strong activity [1] [2]
Mycobacterium intracellulare Slowly Growing (SGM) <0.0313 - 2 2 Strong activity [1] [2]
M. tuberculosis H37Rv Slowly Growing (SGM) 0.25 - Strong activity [2]
Mycobacterium abscessus Rapidly Growing (RGM) 0.5 - >8 Not defined Weak activity for most clinical isolates [1] [2]
Mycobacterium fortuitum Rapidly Growing (RGM) 2 - >8 Not defined Weak activity for most clinical isolates [1] [2]
Various RGM reference strains Rapidly Growing (RGM) <0.0313 - 4 - Highly variable; 17 of 30 strains had MICs <1 μg/ml [1]

Detailed Experimental Protocols from Key Studies

The in vitro and in vivo data are derived from specific, standardized methodologies crucial for interpretation.

  • In Vitro Susceptibility Testing (MIC determination)

    • Method: Microplate Alamar Blue Assay (MABA) [3].
    • Procedure: Twofold dilutions of this compound are prepared in a broth medium. M. tuberculosis (e.g., H37Rv strain) is inoculated at a concentration of 2 × 10^5 CFU per well and incubated at 37°C for 7 days. Alamar Blue reagent is added, and after 16-24 hours, fluorescence is measured. The MIC is defined as the lowest concentration that reduces fluorescence by ≥90% compared to the non-treated control [3].
    • Activity against non-replicating bacteria can be assessed using the Low-Oxygen-Recovery Assay (LORA), which mimics persister conditions [3].
  • In Vivo Efficacy Testing in Mouse Models

    • Animal Model: BALB/c mice (6-8 weeks old) are aerosol-infected with M. tuberculosis (e.g., H37Rv) to establish an infection [4] [5].
    • Treatment: After infection (e.g., 6 weeks), mice are treated with this compound via oral gavage. Doses in recent studies range from 6.25 to 200 mg/kg, administered daily or several times per week [4] [5].
    • Assessment: Treatment efficacy is primarily evaluated by measuring bacterial load. Mice are sacrificed at set time points (e.g., after 30, 60, 90 days of treatment), and their lungs and spleens are homogenized and plated on agar to count Colony-Forming Units (CFUs). The reduction in CFU counts over time indicates bactericidal activity [4] [5].

Mechanisms and Resistance Pathways

This compound's activity and emerging resistance involve specific genetic pathways. The following diagram illustrates the primary resistance mechanism and a concerning cross-resistance phenomenon.

G Cfz This compound (Cfz) Rv0678 Rv0678 gene (repressor protein) Cfz->Rv0678  exposure fbiGenes fbiA, fbiC, fbiD genes (F420 cofactor biosynthesis) Cfz->fbiGenes  in vitro selection   MmpS5_MmpL5 MmpS5-MmpL5 Efflux Pump Rv0678->MmpS5_MmpL5  normally represses Resistance Resistance to Cfz & Bedaquiline Rv0678->Resistance  mutation disrupts  repression MmpS5_MmpL5->Resistance  overexpression NitroResist Resistance to Delamanid & Pretomanid fbiGenes->NitroResist  mutation inactivates

Correlation and Key Considerations Between Models

The translation of this compound's activity from laboratory models to clinical use involves several critical factors.

  • Tissue Accumulation is Crucial: this compound exhibits minimal inhibitory concentrations in vitro but shows delayed yet potent bactericidal activity in vivo. This is explained by its extensive tissue accumulation. In mice, lung concentrations can exceed 50 μg/g after weeks of dosing, while serum levels remain low (1-2 μg/ml). The antimycobacterial effect correlates better with accumulated tissue concentrations than with serum levels [4].
  • Dose-Dependence is Complex: In vitro activity is directly concentration-dependent. In vivo, activity is initially dose-dependent but can become dose-independent after tissue loading. One study found that after initial loading, even lower maintenance doses (e.g., 6.25 mg/kg) were as effective as higher ones (25 mg/kg), suggesting lower doses may be viable [4].
  • Activity Against Persisters: this compound demonstrates significant activity against non-replicating M. tuberculosis persisters under low-oxygen conditions in vitro. This translates to sustained bactericidal activity in chronic mouse TB models, supporting its potential for treatment-shortening regimens [3] [5].
  • Clinical Translation Challenges: Despite promising preclinical data, a 2025 phase 2c clinical trial (Clo-Fast) for drug-susceptible TB was stopped early. A 3-month this compound/rifapentine regimen showed similar culture conversion at 12 weeks but a higher rate of unfavorable outcomes and grade 3+ adverse events at 65 weeks compared to standard care. This highlights that efficacy in models does not always directly predict clinical success and tolerability [6].

Research Implications and Future Directions

  • Interpret MICs with caution for RGM like M. abscessus, as poor in vitro activity may not fully predict a lack of clinical utility, but evidence is limited.
  • Consider pharmacokinetic enhancement strategies. Nano-formulations co-encapsulating this compound with efflux pump inhibitors like verapamil are being explored to improve bioavailability, reduce toxicity, and overcome resistance [7].
  • Monitor for cross-resistance. In vitro studies show this compound exposure can select for mutations in fbi genes, conferring cross-resistance to the nitroimidazoles delamanid and pretomanid. This is a critical consideration for designing novel regimens [8].

References

clofazimine structure-activity relationship riminophenazine analogues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clofazimine and the Rationale for Analogues

This compound (CFZ) is a riminophenazine antibiotic primarily used to treat leprosy and is being re-purposed for multidrug-resistant tuberculosis (MDR-TB) and other infections [1] [2]. However, its clinical utility is limited by significant drawbacks, including:

  • Extreme Lipophilicity: Leading to very high log P values, an extremely long half-life (>70 days in humans), and tissue accumulation [2] [3].
  • Skin Pigmentation: A direct result of its dye properties and tissue accumulation [3].
  • Other Adverse Events: Recent pharmacovigilance data also associate CFZ with QT prolongation and respiratory failure [4].

To address these issues, recent research has focused on systematic Structure-Activity Relationship (SAR) studies to develop analogues with improved physicochemical properties, reduced side effects, and maintained or enhanced efficacy [1] [2] [3].

Key Structural Modifications and Analogues

The core structure of this compound allows for modifications at several sites. The table below summarizes the key analogues discussed in the recent literature and their performance against specific pathogens.

Analogue / Compound Key Structural Modification Target Pathogens & Potency (MIC/IC₅₀) Key Improvements / Findings

| This compound (CFZ) [1] [2] | Reference compound | M. tuberculosis H37Rv: MIC₉₀ = 0.25 μM [3] M. avium MAC101: MIC = 0.06 μM [1] N. gonorrhoeae: MIC = 0.94 μM [1] | — | | Compound 2 [1] | Oxime derivative (replacement of dimethylamine with oxime) | N. gonorrhoeae: MIC = 0.03 μM (30-fold improvement over CFZ) [1] | Significant potency improvement against a multi-drug resistant N. gonorrhoeae strain [1]. | | Compound 13 [1] | Aminooxy acetic acid with glycine extension | M. avium MAC101: MIC = 0.12 μM (comparable to CFZ) [1] | Most active analogue against NTM in the series; showed moderate activity against clinical M. avium and M. abscessus strains [1]. | | Compound 25 [3] | C2 pyridylamino substitution (replacement of phenyl with pyridyl) | M. tuberculosis H37Rv: MIC₉₀ = 0.07 μM (3.6-fold improvement over CFZ) [3] | > Reduced log P (3.43 vs. 5.43 for CFZ) > Superior in vivo efficacy in a mouse TB model > Shorter half-life and reduced tissue pigmentation [3] | | BDM1 (Series reported in [2]) | Not specified (from a series of 12 prioritized, more water-soluble analogs) | M. tuberculosis H37Rv: Enhanced in vitro activity vs. CFZ [2] | > Superior efficacy in a murine model of acute TB > Shorter half-lives in mice, suggesting less accumulation [2] | | This compound (Antiviral Activity) [5] [6] | Native compound against viruses | Porcine Epidemic Diarrhea Virus (PEDV): IC₅₀ = 0.1364 μM (RdRp inhibition) [5] [6] | Binds spike protein and RdRp; inhibits multiple stages of viral cycle; effective in combination with nucleoside analogs [5] [6]. |

Detailed Experimental Protocols from Cited Studies

For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited works.

1. Protocol for Determining Minimum Inhibitory Concentration (MIC) against Mycobacteria This standard microdilution method is detailed in [2] and widely used.

  • Method: Microplate Alamar Blue Assay (MABA) [2].
  • Procedure:
    • Inoculum Preparation: M. tuberculosis strains are grown to late log phase, washed, and passed through an 8-μm filter to remove clumps. Aliquots are frozen at -80°C [2].
    • Drug Dilution: Two-fold serial dilutions of the riminophenazine analogs are prepared in a 96-well plate containing 7H9 broth supplemented with ADC and Tween 80 [2].
    • Inoculation and Incubation: Each well is inoculated with ~2 x 10⁵ CFU of bacteria and incubated at 37°C for 7 days [2].
    • Detection: Alamar Blue reagent and Tween 80 are added to the plates, which are incubated for another 16-24 hours. Fluorescence is measured (Ex 530 nm / Em 590 nm) [2].
    • MIC Definition: The MIC is defined as the lowest concentration that effects a reduction in fluorescence of ≥90% compared to the bacterium-only controls [2].

2. Protocol for Low-Oxygen-Recovery Assay (LORA) This assay, described in [2], tests activity against non-replicating (persister) bacteria.

  • Purpose: To mimic the hypoxic environment in TB lesions and identify compounds active against non-replicating M. tuberculosis [2].
  • Procedure:
    • Hypoxic Culture: Bacteria are cultured under low-oxygen conditions for a specified period to induce a non-replicating state [2].
    • Drug Exposure: The non-replicating cultures are exposed to the test compounds [2].
    • Re-oxygenation and Recovery: The cultures are re-oxygenated and allowed to recover in fresh medium. The number of viable bacteria that resume replication is quantified [2].
    • Analysis: Activity is determined by the compound's ability to reduce the number of recoverable bacteria compared to an untreated control [2].

3. Protocol for Cytotoxicity Assessment This method is used to determine the selectivity index of the compounds.

  • Cell Line: Vero cells (African green monkey kidney cells) or human hepatocyte cell lines (e.g., HepG2) [1] [2].
  • Procedure:
    • Cell Seeding: Cells are seeded in 96-well plates and incubated until confluent [2].
    • Drug Exposure: Cells are exposed to serial dilutions of the test compounds for 48 hours [1] [2].
    • Viability Measurement: Cell viability is assessed using colorimetric assays like CCK-8 [6]. A toxicity score can also be calculated based on absorbance readings to quantify cellular damage [1].

The following workflow diagram illustrates the typical progression of these key experiments from in vitro screening to in vivo evaluation.

Start Start: Compound Library MIC In Vitro MIC Determination (Microplate Alamar Blue Assay) Start->MIC LORA Activity Against Non-replicating Bacteria (LORA) MIC->LORA Cytotox Cytotoxicity Assessment (e.g., Vero or HepG2 cells) MIC->Cytotox PK In Vivo Pharmacokinetics (Half-life, Tissue Distribution) MIC->PK Promising Candidates Efficacy In Vivo Efficacy Model (e.g., Murine TB Model) Cytotox->Efficacy PK->Efficacy

Beyond Antibacterial Activity: Emerging Applications

Recent studies highlight the potential of this compound and its analogues beyond their traditional antimicrobial use.

  • Antiviral Activity: CFZ exhibits highly efficient antiviral activity against Porcine Epidemic Diarrhea Virus (PEDV), a coronavirus. It directly inactivates the virus, inhibits the RNA-dependent RNA polymerase (RdRp), and disrupts multiple stages of the viral life cycle [5] [6]. Its combination with nucleoside analogs shows an enhanced effect [6].
  • Oncology Immunomodulation: A high-throughput screen of FDA-approved drugs identified CFZ as a potent third agent to optimize dual anti-PD-1 and anti-CTLA-4 immunotherapy. It uniquely combines two benefits: it potentiates the antitumor efficacy of immunotherapy by promoting E2F1 activation in CD8+ T cells and simultaneously reduces immune-related adverse events by counteracting pathogenic Th17 cells [7].
  • Prostate Cancer: Preclinical studies show that CFZ is effective against drug-resistant prostate cancer cell lines, both as a single agent and in combination with docetaxel. It modulates non-coding RNAs associated with tumor progression and drug resistance, upregulates apoptosis and ER stress pathways, and reduces cancer stemness [8].

Conclusion and Research Outlook

The ongoing SAR research into riminophenazines is yielding promising candidates that directly address the limitations of this compound. The strategic introduction of hydrophilic groups, such as oximes, carboxylic acids, and pyridyl substitutions, has successfully generated analogues with:

  • Improved Physicochemical Properties (lower log P) [3].
  • Enhanced Potency against a range of bacterial, mycobacterial, and even viral targets [1] [3].
  • A More Favorable Pharmacokinetic Profile (shorter half-life), which may lead to reduced tissue accumulation and skin pigmentation [2] [3].

The discovery of novel immunomodulatory and anticancer mechanisms further expands the potential therapeutic applications of this drug class [7] [8]. The continued development of these analogues, particularly the C2 pyridylamino series and other water-soluble derivatives, holds significant promise for delivering a new generation of safer and more effective riminophenazine-based therapies.

References

Clofazimine Safety Profile: A Pharmacovigilance Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key adverse events (AEs) associated with Clofazimine, identified from a large-scale analysis of the FDA Adverse Event Reporting System (FAERS) [1] [2].

Adverse Event (Preferred Term) Reporting Odds Ratio (ROR) Signal Strength Serious Outcomes & Frequency
QT Prolongation ~37.61 Strong Serious
Drug Resistance ~17.31 Strong Serious
Skin Hyperpigmentation ~13.07 Moderate to Strong Not typically life-threatening
Respiratory Failure ~7.46 Moderate to Strong Hospitalization, Death
Other Notable AEs Various Death (11.6%), Hospitalization (18.1%)

This analysis was based on 1,287 reports where this compound was the primary suspect drug, with a high proportion (77.3%) classified as serious [1]. It is crucial to remember that FAERS data, derived from spontaneous reporting, can indicate associations but cannot confirm causal relationships [1].

Mutagenicity and Genotoxicity Profile

Information on this compound's potential to cause genetic damage is limited. The available data comes from two in vivo studies in mice published in the same 1990 volume of Mutation Research [3] [4].

  • Chromosomal Aberrations: One study concluded that this compound is clastogenic (can cause chromosomal breaks) in the bone marrow cells and spermatocytes of mice [3].
  • Micronucleus Test: Another study, using the micronucleus test in mouse bone marrow and hepatocytes, also reported that this compound exhibits genotoxic activity [4].

> Important Limitations: These genotoxicity findings are from animal studies conducted over three decades ago. The clinical relevance of these results for humans undergoing therapeutic treatment, and how this profile compares to modern anti-mycobacterial drugs, remains unclear based on the provided search results. More recent and comprehensive studies are needed for a definitive safety comparison.

Mechanism of Action and Clinical Context

To better interpret the safety data, it's helpful to understand how this compound works.

CFZ This compound (CZM) NDH2 Bacterial NDH-2 (NADH Dehydrogenase) CFZ->NDH2  Reduced by ROS ROS Production NDH2->ROS  Electron transfer → BactDeath Bacterial Cell Death ROS->BactDeath MK4 Menaquinone (MK-4) MK4->NDH2  Competes with CZM

This compound acts as a prodrug that is reduced by the bacterial enzyme NDH-2. Upon reoxidation by oxygen, it generates reactive oxygen species (ROS), which are bactericidal [5]. Its competition with menaquinone (a vitamin K2 analogue) in the electron transport chain is a key part of its mechanism [5].

Furthermore, recent research has identified other potential mechanisms. A 2024 study suggested that this compound can stimulate mitochondrial biogenesis by activating PPARγ, which was beneficial in models of polyglutamine diseases [6]. Another 2024 study in cancer immunotherapy found that this compound promotes E2F1 activation in CD8+ T cells and counteracts pathogenic Th17 cells [7].

Conclusion and Research Outlook

This compound remains a critical drug for managing MDR-TB and leprosy. While its safety profile is characterized by known risks like QT prolongation and skin discoloration, its genotoxic potential requires further investigation with modern standardized tests for a definitive risk-benefit assessment, especially when compared with newer therapeutics.

  • For Clinical Practice: Vigilant monitoring for cardiac, dermatological, and respiratory adverse events is recommended [1].
  • For Drug Development: The exploration of new formulations, such as a dry powder for inhalation, continues despite recent clinical setbacks with a nebulized form [8]. Its novel immunomodulatory effects also open avenues for repurposing in areas like neurodegenerative diseases and oncology [6] [7].

References

clofazimine potency comparison novel TB drugs

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of TB Drug Regimens

Drug/Regimen Regimen Type / Context Key Comparative Efficacy Findings Clinical Trial / Evidence Source
Clofazimine-based (4-month) Drug-Susceptible TB Non-inferior to standard 6-month HRZE regimen; relapse rate of 3.2% vs 1.9% [1]. CORTAIL Trial [1]
This compound-based (3-month) Drug-Susceptible TB Inferior to standard of care; 52% vs 27% unfavorable outcome, high rate of grade 3+ adverse events (45%) [2]. Clo-Fast Trial [2]
BPaL (Bedaquiline, Pretomanid, Linezolid) Drug-Resistant TB Landmark trial demonstrated feasibility of highly effective, shortened treatments for drug-resistant TB [3]. Nix-TB, ZeNix Trials [3]
BPaLM (Bedaquiline, Pretomanid, Linezolid, Moxifloxacin) Drug-Resistant TB Pivotal role in all-oral, shortened treatments; demonstrated improved outcomes [3]. -
Alpibectir-Ethionamide (AlpE) Drug-Resistant TB (Novel Boosted Regimen) In early trials, as effective as isoniazid in killing TB bacteria after 7 days; may replace isoniazid in resistant cases [4]. bEto-TB Trial [4]

Experimental Data and Methodologies

  • CORTAIL Trial (4-month regimen, 2019-2025) [1]: This was a multicenter, randomized controlled non-inferiority trial. Patients with drug-susceptible pulmonary TB were randomized to receive either the standard 24-week regimen or a 16-week regimen where this compound replaced ethambutol. The primary outcome was relapse after a 3-month follow-up, with results falling within the predefined non-inferiority margin.
  • Clo-Fast Trial (3-month regimen, 2025) [2]: This phase 2c, open-label trial compared a 3-month regimen of isoniazid, rifapentine, pyrazinamide, ethambutol, and this compound (with a loading dose) against the standard 6-month regimen. The primary efficacy endpoint was the time to stable sputum culture conversion by 12 weeks. The trial was stopped early due to lack of efficacy and a high rate of severe adverse events.
  • bEto-TB Trial (AlpE, 2022-2025) [4]: This Phase 2 trial assessed the early bactericidal activity (EBA) of the AlpE combination. Patients with newly diagnosed TB took either AlpE or standard isoniazid for 7 days. The study measured the decline of viable bacteria in sputum daily to compare the killing ability of the two regimens.

Mechanisms of Action and Resistance

Understanding the mechanisms behind a drug's activity and its resistance is crucial for assessing its long-term potency.

  • This compound's Complex Mechanism: this compound's activity is intricately linked to mycobacterial iron homeostasis [5]. The drug appears to induce a state of iron limitation in the bacteria, triggering the production of mycobactins (siderophores for iron acquisition). Recent research indicates that the presence of mycobactins actually correlates with decreased this compound killing activity [5]. This suggests that conditions requiring high mycobactin utilization can negatively impact the drug's efficacy.
  • Shared Resistance Mechanism: A significant concern is the shared resistance mechanism between this compound and the cornerstone drug bedaquiline [3] [5]. Mutations in the mmpR5 gene lead to increased expression of the MmpS5/MmpL5 efflux pump, which can confer resistance to both drugs simultaneously. This cross-resistance is a major consideration for regimen design.

The following diagram illustrates this compound's mechanism and the pathway to shared resistance with bedaquiline.

CFZ This compound (CFZ) Iron Disrupts Iron Homeostasis CFZ->Iron LowIron Bacterial 'Low Iron' Response Iron->LowIron MBT ↑ Mycobactin (MBT) Synthesis & Transport LowIron->MBT Killing Reduced Bactericidal Killing MBT->Killing Negative Correlation Mechanism of Action Mechanism of Action

Mutation mmpR5 Gene Mutation Pump ↑ MmpS5/MmpL5 Efflux Pump Expression Mutation->Pump CFZ_Resist This compound Resistance Pump->CFZ_Resist BDQ_Resist Bedaquiline Resistance Pump->BDQ_Resist Shared Resistance Pathway Shared Resistance Pathway

Key Considerations for Researchers

  • Context is Critical: this compound's value is most clearly established in drug-resistant TB regimens. Its use in drug-susceptible TB for treatment shortening appears promising in some 4-month regimens but failed in a more intensive 3-month regimen, highlighting the need for careful optimization [2] [1].
  • Safety Monitoring is Essential: Recent updates to WHO guidelines note the need for active drug safety monitoring (aDSM) due to concerns about QTc prolongation with this compound-based regimens [6]. Furthermore, the high rate of severe adverse events in the Clo-Fast trial cannot be overlooked [2].
  • The Resistance Threat is Real: The shared mmpR5-mediated resistance pathway with bedaquiline is a major threat to the longevity of these critical drugs. Stewardship and the development of new drug classes unaffected by this pathway are priorities [3].

References

clofazimine long-term treatment outcomes relapse rates

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Outcomes of Clofazimine-Containing Regimens

The table below compares the performance of this compound-based treatments across three infectious diseases: severe Mycobacterium avium complex pulmonary disease (MAC-PD), drug-resistant tuberculosis (DR-TB), and paucibacillary leprosy (PB leprosy).

Infection Type Study Design Key Outcome Measures Reported Findings Impact of this compound

| Severe MAC-PD [1] | Retrospective Cohort (170 patients) | • Culture conversion within 6 months • Microbiological cure | • 45.3% achieved culture conversion • 54.6% attained microbiological cure | Higher cure rates when administered for >6 months; no significant difference between 50 mg and 100 mg doses. | | Drug-Resistant Tuberculosis (MDR/XDR-TB) [2] | Systematic Review & Meta-Analysis (8 studies, 3219 patients) | • Treatment success/favorable outcome • Treatment failure • Mortality | • RR: 1.20 (95% CI: 1.03-1.41) for favorable outcome • RR: 0.60 (95% CI: 0.47-0.76) for treatment failure • RR: 0.83 (95% CI: 0.66-1.05) for mortality | Significantly higher treatment success and lower failure rates; no significant effect on all-cause mortality. | | Paucibacillary (PB) Leprosy [3] | Critique of Guidelines (Citing multiple studies) | • Relapse Rate | Relapse rates for PB leprosy are generally higher than for multibacillary (MB) disease, ranging from 0.65% to 5.63% in various studies. | The addition of this compound to the standard regimen is intended to reduce the incidence of relapse and provide better resolution of skin lesions. |

Abbreviations: RR: Risk Ratio; CI: Confidence Interval; MAC-PD: Mycobacterium avium complex pulmonary disease; MDR-TB: Multidrug-resistant tuberculosis; XDR-TB: Extensively drug-resistant tuberculosis.

Detailed Experimental Protocols

To ensure the reproducibility and critical appraisal of the data presented, here is a detailed look at the methodologies from the key studies cited.

Study on Severe MAC-PD [1]
  • Study Design & Participants: This was a single-center, retrospective cohort study. It included 170 patients with severe MAC-PD, defined by positive acid-fast bacillus smears, cavitary lesions on radiography, or moderate-to-severe disease extent. These patients were treated with this compound-containing regimens between 2011 and 2022.
  • Treatment Protocol: The core regimen included a macrolide (azithromycin or clarithromycin) and ethambutol. The use of rifampicin was variable. This compound was administered at 50 mg per day for patients weighing ≤50 kg and 100 mg per day for those >50 kg. Treatment was typically continued for at least 12 months after culture conversion.
  • Outcome Assessment:
    • Culture Conversion: Defined as three consecutive negative mycobacterial cultures from respiratory samples collected at least 4 weeks apart.
    • Microbiological Cure: Achieved when culture conversion was maintained until the end of the anti-mycobacterial treatment.
  • Statistical Analysis: Logistic regression was used to identify factors associated with culture conversion and microbiological cure.
Meta-Analysis on Drug-Resistant TB [2]
  • Literature Search: A systematic search was conducted in PubMed, Web of Science, and EMBASE for studies published up to July 2021.
  • Eligibility Criteria: Studies (including randomized controlled trials and cohort studies) that compared treatment outcomes of DR-TB patients receiving this compound-containing regimens versus those not receiving this compound were included.
  • Data Extraction and Analysis: Two researchers independently screened and selected studies. The primary outcomes were pooled as Risk Ratios (RRs) with 95% confidence intervals. A random-effects model was used for the meta-analysis, and subgroup analyses were performed based on study design.

Mechanisms of Action and Research Workflow

This compound's efficacy across different diseases is linked to its multi-faceted mechanism of action. The diagram below illustrates its primary pathways and the general flow of a clinical study evaluating its long-term outcomes.

Start Study Start: Patient Recruitment & Baseline Assessment CFZ_Action This compound Administration Start->CFZ_Action MOA Mechanisms of Action (MOA) CFZ_Action->MOA MOA1 Inhibition of Bacterial Respiratory Chain MOA->MOA1 MOA2 Disruption of Ion Transporters (K+) MOA->MOA2 MOA3 Generation of Reactive Oxygen Species MOA->MOA3 MOA4 Inhibition of Oncogenic Wnt Signaling (Cancer) MOA->MOA4 Investigational Outcomes Outcome Assessment MOA->Outcomes Outcome1 Microbiological: Culture Conversion Outcomes->Outcome1 Outcome2 Clinical: Relapse Rate Outcomes->Outcome2 Outcome3 Safety: Adverse Events Outcomes->Outcome3 End Analysis: Treatment Efficacy & Safety Outcome1->End Outcome2->End Outcome3->End

Key Insights and Considerations for Researchers

  • Dosing and Duration: For MAC-PD, treatment duration exceeding 6 months was critical for achieving higher microbiological cure rates, while the specific maintenance dose (50 mg vs. 100 mg) was not associated with significant outcome differences [1]. This suggests that longer treatment courses may be more critical than higher dosing for this indication.
  • Comparative Effectiveness in TB: The meta-analysis provides strong evidence for the inclusion of this compound in DR-TB regimens, showing a statistically significant improvement in treatment success and a reduction in treatment failure [2]. This positions this compound as a valuable component of modern DR-TB regimens.
  • Limitations and Future Directions: A known challenge with this compound is its extremely long half-life and skin discoloration side effects due to tissue accumulation [4]. Research is ongoing to develop novel riminophenazine analogs with improved pharmacokinetic profiles and maintained or enhanced efficacy [4].

References

Comparative Cost-Effectiveness of MDR-TB Regimens in India

Author: Smolecule Technical Support Team. Date: February 2026

Regimen Name Regimen Composition Duration Incremental Cost-Effectiveness Ratio (ICER) vs. Standard of Care (₹) Key Findings & Notes
BEAT Bdq, Dlm, Cfz, Lzd 6-9 months ₹5,385 --
BPaLC Bdq, Pa, Lzd, Cfz 6-9 months ₹2,435 --
BPaL Bdq, Pa, Lzd 6-9 months ₹2,014 --
BPaLM Bdq, Pa, Lzd, Mfx 6-9 months ₹2,008 --
mBPaL1 Bdq, Pa, Lzd (modified) 6-9 months ₹1,462 Extended dominance
mBPaL2 Bdq, Pa, Lzd (modified) 6-9 months ₹1,159 Dominant strategy
mBPaL3 Bdq, Pa, Lzd (modified) 6-9 months ₹1,895 --

Abbreviations: Bdq (Bedaquiline), Dlm (Delamanid), Cfz (Clofazimine), Lzd (Linezolid), Pa (Pretomanid), Mfx (Moxifloxacin); ICER: Incremental Cost-Effectiveness Ratio.

  • Overall Conclusion: The study concluded that all the shorter regimens were 100% cost-effective compared to the standard of care from a health system perspective in India. The cost of Bedaquiline was a crucial factor in determining cost-effectiveness across all regimens that contained it [1].
  • Other Regional Evidence: A separate study in Eastern Europe and Central Asia found that a modified, fully oral 9-month shorter treatment regimen (mSTR) containing this compound was also a cost-effective option, showing significant cost savings and additional health gains compared to the standard of care [2].

Detailed Experimental and Methodological Protocols

For researchers, the methodologies used in these economic evaluations and safety analyses are critical. Below are the detailed protocols from the cited literature.

Protocol for Cost-Effectiveness Analysis

The Indian study employed a standard health economic modeling approach [1].

  • Model Type: Decision tree model.
  • Perspective: Health system perspective (India's National Tuberculosis Elimination Programme).
  • Comparative Arms: Seven short-course regimens (BEAT, BPaL, BPaLM, BPaLC, mBPaL1, mBPaL2, mBPaL3) were compared against the current 9-11 month Standard of Care (SoC) regimen.
  • Study Population: A hypothetical cohort of 100,000 adults with DR-TB.
  • Cost Inputs: The model incorporated costs for pre-treatment investigations, regimen drugs, management of adverse drug reactions (ADRs), and inpatient treatment. Data was sourced from published literature.
  • Outcome Measures:
    • Effectiveness: Measured in Quality-Adjusted Life Years (QALYs) gained.
    • Cost-Effectiveness Metric: The Incremental Cost-Effectiveness Ratio (ICER) was calculated for each regimen compared to SoC.
  • Validation: Sensitivity analyses were performed to test the robustness of the results against the willingness-to-pay threshold.
Protocol for Safety and Pharmacovigilance Analysis

A comprehensive pharmacovigilance study analyzed this compound-associated adverse events (AEs) using the FDA Adverse Event Reporting System (FAERS) [3].

  • Data Source: FAERS database from Q1 2004 to Q1 2025.
  • Data Cleaning: Data was deduplicated following FDA guidelines, retaining the most recent report for each case ID.
  • Case Identification: Reports were included where this compound was listed as the "Primary Suspect" drug.
  • AE Coding: Adverse events were standardized using MedDRA (Medical Dictionary for Regulatory Activities) version 27.1, coded to Preferred Terms (PTs) and grouped by System Organ Class (SOC).
  • Signal Detection: Disproportionality analysis was conducted using four complementary methods:
    • Reporting Odds Ratio (ROR)
    • Proportional Reporting Ratio (PRR)
    • Bayesian Confidence Propagation Neural Network (BCPNN)
    • Empirical Bayesian Geometric Mean (EBGM)
  • Subgroup Analyses: Included analyses by sex and time-to-onset of AEs.

The workflow for this safety analysis is summarized in the following diagram.

Start FAERS Database (2004 Q1 - 2025 Q1) A Data Cleaning & Deduplication Start->A B Identify Reports with This compound as Primary Suspect A->B C Code Adverse Events Using MedDRA v27.1 B->C D Perform Disproportionality Analysis (ROR, PRR, BCPNN, EBGM) C->D E Subgroup Analyses (Sex, Time-to-Onset) D->E End Generate Safety Signals & Report E->End


Important Efficacy and Safety Considerations

When evaluating this compound-containing regimens, it is essential to consider the broader context of efficacy and safety.

  • Efficacy in Shorter Regimens: The 6-month BPaLC regimen (Bedaquiline, Pretomanid, Linezolid, this compound) is recognized as a major advance in MDR-TB treatment, recommended by the WHO to improve outcomes and free up health system resources [4] [5].
  • Safety Profile of this compound: The pharmacovigilance study identified several significant safety signals for this compound [3]:
    • Most Prominent AEs: QT prolongation, drug resistance, skin hyperpigmentation, and respiratory failure.
    • Serious Outcomes: Among 1,287 reports, 995 were serious, including 149 deaths and 233 hospitalizations.
    • Clinical Implications: These findings highlight the need for careful patient monitoring, particularly for cardiac effects, especially when this compound is used in combination with other drugs that can also prolong the QT interval (e.g., Bedaquiline, fluoroquinolones).

Key Takeaways for Researchers and Professionals

  • Proven Cost-Effectiveness: Model-based analyses consistently show that shorter, all-oral regimens containing this compound (like BPaLC) are cost-effective compared to longer standard regimens, primarily due to reduced duration and improved outcomes [1] [2].
  • Context is Crucial: The dominant cost-effective regimen in the Indian study was a modified BPaL regimen (mBPaL2), not a this compound-containing one, suggesting that the optimal regimen can vary based on local cost structures and health system factors [1].
  • Safety is a Key Variable: The significant safety signals associated with this compound must be incorporated into risk-benefit assessments and trial designs. Monitoring protocols for cardiac and respiratory toxicity are warranted [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

472.1221521 Da

Monoisotopic Mass

472.1221521 Da

Heavy Atom Count

33

LogP

7.66
7.66 (LogP)
7

Appearance

Reddish-brown solid powder.

Melting Point

210-212 °C
210 - 212 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D959AE5USF

Drug Indication

Clofazimine is indicated for the treatment of lepromatous leprosy, including dapsone-resistant lepromatous leprosy and lepromatous leprosy complicated by erythema nodosum leprosum. To prevent the development of drug resistance, it should be used only in combination with other antimycobacterial leprosy treatments.

Livertox Summary

Clofazimine is a fat soluble, brick red dye that is used in combination with other agents in the therapy of leprosy. Clofazimine, by itself, has not been associated with serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Leprostatic Agents
Antiinfective Agents

Pharmacology

Clofazimine exerts a slow bactericidal effect on Mycobacterium leprae (Hansen's bacillus) due primarily to its action on the bacterial outer membrane, though there is some evidence that activity on the bacterial respiratory chain and ion transporters may play a role.[A203144] It also exerts anti-inflammatory properties due to the suppression of T-lymphocyte activity. Clofazimine has a relatively long duration of action owing to its long residence time in the body, but is still administered daily. Approximately 75-100% of patients receiving clofazimine will experience an orange-pink to brownish-black discoloration of the skin, conjunctivae, and bodily fluids.[L13802] Skin discoloration may take several months or years to reverse following the cessation of therapy. Clofazimine has also been implicated in abdominal obstruction, in some cases fatal, due to the deposition of drug and formation of crystals in the intestinal mucosa - complaints of abdominal pain and nausea/vomiting should be investigated promptly, and the doses of clofazimine should be lowered or discontinued if it is found to be the culprit.[L13802] Its use should be avoided in patients with hepatic dysfunction.[L13802]
Clofazimine is a phenazine dye with anti-mycobacterial and anti-inflammatory activities. The exact mechanism through which clofazimine exerts its effect is unknown. However, it binds preferentially to mycobacterial DNA, thereby inhibiting DNA replication and cell growth. Clofazimine has a slow bactericidal effect on Mycobacterium leprae and is active against various other Mycobacteria.

MeSH Pharmacological Classification

Leprostatic Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04B - Drugs for treatment of lepra
J04BA - Drugs for treatment of lepra
J04BA01 - Clofazimine

Mechanism of Action

Although the precise mechanism(s) of action of clofazimine have not been elucidated, its antimicrobial activity appears to be membrane-directed. It was previously thought that, due to its lipophilicity, clofazimine participated in the generation of intracellular reactive oxygen species (ROS) via redox cycling, specifically H2O2 and superoxide, which then exerted an antimicrobial effect. A more recent and compelling theory involves clofazimine interacting with bacterial membrane phospholipids to generate antimicrobial lysophospholipids - bactericidal efficacy may, then, arise from the combined membrane-destabilizing effects of both clofazimine and lysophospholipids, which interfere with K+ uptake and, ultimately, ATP production. The anti-inflammatory activity of clofazimine is the result of its inhibition of T-lymphocyte activation and proliferation. Several mechanisms have been proposed, including direct antagonism of T-cell Kv 1.3 potassium channels and indirect action by promoting the release of E-series prostaglandins and reactive oxygen species from bystander neutrophils and monocytes.

Other CAS

2030-63-9

Absorption Distribution and Excretion

Absorption varies from 45 to 62% following oral administration in leprosy patients. Co-administration of a 200mg dose of clofazimine with food resulted in a Cmax of 0.41 mg/L with a Tmax of 8 h; administered in a fasting state, the corresponding Cmax was 30% lower while the time to Cmax was 12 h.
Part of an ingested dose of clofazimine is found in the feces, which may represent excretion in the bile, and a small amount is also eliminated in the sputum, sebum, and sweat. Excretion of unchanged drug and metabolites in a 24-hour urine collection was negligible.
Clofazimine is highly lipophilic and therefore deposits primarily in fatty tissues and cells of the reticuloendothelial system, where it is taken up by macrophages and further distributed throughout the body. Crystalized deposits have been found in the mesenteric lymph nodes, adrenals, subcutaneous fat, liver, bile, gall bladder, spleen, small intestine, muscles, bones, and skin.

Metabolism Metabolites

Three metabolites have been identified in the urine following repeated oral doses of clofazimine. It is unclear whether these metabolites are pharmacologically active. Metabolite I may be the result of the hydrolytic dehalogenation of clofazimine and metabolite II presumably is formed by a hydrolytic deamination reaction followed by glucuronidation.

Wikipedia

Clofazimine

Biological Half Life

The mean elimination half-life is approximately 25 days.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Optimization of the clofazimine structure leads to a highly water-soluble C3-aminopyridinyl riminophenazine endowed with improved anti-Wnt and anti-cancer activity in vitro and in vivo

Alexey Koval, Ivan Bassanini, Jiabin Xu, Michele Tonelli, Vito Boido, Fabio Sparatore, Frederic Amant, Daniela Annibali, Eleonora Leucci, Anna Sparatore, Vladimir L Katanaev
PMID: 34116325   DOI: 10.1016/j.ejmech.2021.113562

Abstract

Triple-negative breast cancer (TNBC) is a cancer subtype critically dependent upon excessive activation of Wnt pathway. The anti-mycobacterial drug clofazimine is an efficient inhibitor of canonical Wnt signaling in TNBC, reducing tumor cell proliferation in vitro and in animal models. These properties make clofazimine a candidate to become first targeted therapy against TNBC. In this work, we optimized the clofazimine structure to enhance its water solubility and potency as a Wnt inhibitor. After extensive structure-activity relationships investigations, the riminophenazine 5-(4-(chlorophenyl)-3-((2-(piperazin-1-yl)ethyl)imino)-N-(pyridin-3-yl)-3,5-dihydrophenazin-2-amine (MU17) was identified as the new lead compound for the riminophenazine-based targeted therapy against TNBC and Wnt-dependent cancers. Compared to clofazimine, the water-soluble MU17 displayed a 7-fold improved potency against Wnt signaling in TNBC cells resulting in on-target suppression of tumor growth in a patient-derived mouse model of TNBC. Moreover, allowing the administration of reduced yet effective dosages, MU17 displayed no adverse effects, most notably no clofazimine-related skin coloration.


Clofazimine functionalized polymeric nanoparticles for brain delivery in the tuberculosis treatment

Renata Ribeiro de Castro, Flavia Almada do Carmo, Cláudia Martins, Alice Simon, Valeria Pereira de Sousa, Carlos Rangel Rodrigues, Lucio Mendes Cabral, Bruno Sarmento
PMID: 33915184   DOI: 10.1016/j.ijpharm.2021.120655

Abstract

Central nervous system tuberculosis (CNS-TB) is the most severe form of the disease especially due to the inability of therapeutics to cross the blood-brain barrier (BBB). Clofazimine (CFZ) stands out for presenting high in vitro activity against multi-drug resistant strains of Mycobacterium tuberculosis, however, CFZ physicochemical and pharmacokinetics properties limit drug penetration into the CNS and, consequently, its clinical use. The aim of this work was to develop polymeric nanoparticles (NPs) of poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) loaded with CFZ and functionalized with a transferrin receptor (TfR)-binding peptide, aiming brain drug delivery for CNS-TB treatment by the intravenous route. The poor water solubility and high lipophilicity of CFZ was overcome through its entrapment into PLGA-PEG NPs manufactured by both conventional and microfluidic techniques using the nanoprecipitation principle. In vitro studies in brain endothelial hCMEC/D3 cells demonstrated that CFZ incorporation into the NPs was advantageous to reduce drug cytotoxicity. The TfR-binding peptide-functionalized NPs showed superior cell interaction and higher CFZ permeability across hCMEC/D3 cell monolayers compared to the non-functionalized NP control, thus indicating the efficacy of the functionalization strategy on providing CFZ transport through the BBB in vitro. The functionalized NPs demonstrate suitability for CFZ biological administration, suggested with low plasma protein binding, off-target biodistribution and precise delivery of CFZ towards the brain parenchyma.


A case of orofacial granulomatosis evolving into Melkersson Rosenthal syndrome in a child treated with a steroid free regimen of Clofazimine and Minocycline

Soumya Sachdeva, Alok Raina, Kabir Sardana, Purnima Malhotra
PMID: 34043275   DOI: 10.1111/dth.15009

Abstract

Orofacial granulomatosis (OFG) is a rare disorder with varied etiological, immunological and infectious mechanisms implicated and is believed to be a umbrella term which includes Melkersson Rosethal syndrome (MRS). We describe a 17 year old female who was diagnosed with OFG and was successfully treated with a combination of minocycline and clofazimine without oral steroids with significant improvement within 1 month of therapy.


Clofazimine: A potential therapeutic option for severe COVID-19

Areej Mohamed Ateya
PMID: 33735762   DOI: 10.1016/j.mehy.2021.110535

Abstract




Targeting of eIF6-driven translation induces a metabolic rewiring that reduces NAFLD and the consequent evolution to hepatocellular carcinoma

Alessandra Scagliola, Annarita Miluzio, Gabriele Ventura, Stefania Oliveto, Chiara Cordiglieri, Nicola Manfrini, Delia Cirino, Sara Ricciardi, Luca Valenti, Guido Baselli, Roberta D'Ambrosio, Marco Maggioni, Daniela Brina, Alberto Bresciani, Stefano Biffo
PMID: 34385447   DOI: 10.1038/s41467-021-25195-1

Abstract

A postprandial increase of translation mediated by eukaryotic Initiation Factor 6 (eIF6) occurs in the liver. Its contribution to steatosis and disease is unknown. In this study we address whether eIF6-driven translation contributes to disease progression. eIF6 levels increase throughout the progression from Non-Alcoholic Fatty Liver Disease (NAFLD) to hepatocellular carcinoma. Reduction of eIF6 levels protects the liver from disease progression. eIF6 depletion blunts lipid accumulation, increases fatty acid oxidation (FAO) and reduces oncogenic transformation in vitro. In addition, eIF6 depletion delays the progression from NAFLD to hepatocellular carcinoma, in vivo. Mechanistically, eIF6 depletion reduces the translation of transcription factor C/EBPβ, leading to a drop in biomarkers associated with NAFLD progression to hepatocellular carcinoma and preserves mitochondrial respiration due to the maintenance of an alternative mTORC1-eIF4F translational branch that increases the expression of transcription factor YY1. We provide proof-of-concept that in vitro pharmacological inhibition of eIF6 activity recapitulates the protective effects of eIF6 depletion. We hypothesize the existence of a targetable, evolutionarily conserved translation circuit optimized for lipid accumulation and tumor progression.


The Iron Chelator Desferrioxamine Increases the Efficacy of Bedaquiline in Primary Human Macrophages Infected with BCG

Christina Cahill, Fiona O'Connell, Karl M Gogan, Donal J Cox, Sharee A Basdeo, Jacintha O'Sullivan, Stephen V Gordon, Joseph Keane, James J Phelan
PMID: 33805837   DOI: 10.3390/ijms22062938

Abstract

For over 50 years, patients with drug-sensitive and drug-resistant tuberculosis have undergone long, arduous, and complex treatment processes with several antimicrobials. With the prevalence of drug-resistant strains on the rise and new therapies for tuberculosis urgently required, we assessed whether manipulating iron levels in macrophages infected with mycobacteria offered some insight into improving current antimicrobials that are used to treat drug-resistant tuberculosis. We investigated if the iron chelator, desferrioxamine, can support the function of human macrophages treated with an array of second-line antimicrobials, including moxifloxacin, bedaquiline, amikacin, clofazimine, linezolid and cycloserine. Primary human monocyte-derived macrophages were infected with Bacillus Calmette-Guérin (BCG), which is pyrazinamide-resistant, and concomitantly treated for 5 days with desferrioxamine in combination with each one of the second-line tuberculosis antimicrobials. Our data indicate that desferrioxamine used as an adjunctive treatment to bedaquiline significantly reduced the bacterial load in human macrophages infected with BCG. Our findings also reveal a link between enhanced bactericidal activity and increases in specific cytokines, as the addition of desferrioxamine increased levels of IFN-γ, IL-6, and IL-1β in BCG-infected human monocyte-derived macrophages (hMDMs) treated with bedaquiline. These results provide insight, and an in vitro proof-of-concept, that iron chelators may prove an effective adjunctive therapy in combination with current tuberculosis antimicrobials.


Effect of Clofazimine Concentration on QT Prolongation in Patients Treated for Tuberculosis

Mahmoud Tareq Abdelwahab, Richard Court, Daniel Everitt, Andreas H Diacon, Rodney Dawson, Elin M Svensson, Gary Maartens, Paolo Denti
PMID: 33875426   DOI: 10.1128/AAC.02687-20

Abstract

Clofazimine is classified as a WHO group B drug for the treatment of rifampin-resistant tuberculosis. QT prolongation, which is associated with fatal cardiac arrhythmias, is caused by several antitubercular drugs, including clofazimine, but there are no data quantifying the effect of clofazimine concentration on QT prolongation. Our objective was to describe the effect of clofazimine exposure on QT prolongation. Fifteen adults drug-susceptible tuberculosis patients received clofazimine monotherapy as 300 mg daily for 3 days, followed by 100 mg daily in one arm of a 2-week, multiarm early bactericidal activity trial in South Africa. Pretreatment Fridericia-corrected QT (QTcF) (105 patients, 524 electrocardiograms [ECGs]) and QTcFs from the clofazimine monotherapy arm matched with clofazimine plasma concentrations (199 ECGs) were interpreted with a nonlinear mixed-effects model. Clofazimine was associated with significant QT prolongation described by a maximum effect (
) function. We predicted clofazimine exposures using 100-mg daily doses and 2 weeks of loading with 200 and 300 mg daily, respectively. The expected proportions of patients with QTcF change from baseline above 30 ms (ΔQTcF > 30) were 2.52%, 11.6%, and 23.0% for 100-, 200-, and 300-mg daily doses, respectively. At steady state, the expected proportion with ΔQTcF of >30 ms was 23.7% and with absolute QTcF of >450 ms was 3.42% for all simulated regimens. The use of loading doses of 200 and 300 mg is not predicted to expose patients to an increased risk of QT prolongation, compared with the current standard treatment, and is, therefore, an alternative option for more quickly achieving therapeutic concentrations.


Clofazimine broadly inhibits coronaviruses including SARS-CoV-2

Shuofeng Yuan, Xin Yin, Xiangzhi Meng, Jasper Fuk-Woo Chan, Zi-Wei Ye, Laura Riva, Lars Pache, Chris Chun-Yiu Chan, Pok-Man Lai, Chris Chung-Sing Chan, Vincent Kwok-Man Poon, Andrew Chak-Yiu Lee, Naoko Matsunaga, Yuan Pu, Chun-Kit Yuen, Jianli Cao, Ronghui Liang, Kaiming Tang, Li Sheng, Yushen Du, Wan Xu, Chit-Ying Lau, Ko-Yung Sit, Wing-Kuk Au, Runming Wang, Yu-Yuan Zhang, Yan-Dong Tang, Thomas Mandel Clausen, Jessica Pihl, Juntaek Oh, Kong-Hung Sze, Anna Jinxia Zhang, Hin Chu, Kin-Hang Kok, Dong Wang, Xue-Hui Cai, Jeffrey D Esko, Ivan Fan-Ngai Hung, Ronald Adolphus Li, Honglin Chen, Hongzhe Sun, Dong-Yan Jin, Ren Sun, Sumit K Chanda, Kwok-Yung Yuen
PMID: 33727703   DOI: 10.1038/s41586-021-03431-4

Abstract

The COVID-19 pandemic is the third outbreak this century of a zoonotic disease caused by a coronavirus, following the emergence of severe acute respiratory syndrome (SARS) in 2003
and Middle East respiratory syndrome (MERS) in 2012
. Treatment options for coronaviruses are limited. Here we show that clofazimine-an anti-leprosy drug with a favourable safety profile
-possesses inhibitory activity against several coronaviruses, and can antagonize the replication of SARS-CoV-2 and MERS-CoV in a range of in vitro systems. We found that this molecule, which has been approved by the US Food and Drug Administration, inhibits cell fusion mediated by the viral spike glycoprotein, as well as activity of the viral helicase. Prophylactic or therapeutic administration of clofazimine in a hamster model of SARS-CoV-2 pathogenesis led to reduced viral loads in the lung and viral shedding in faeces, and also alleviated the inflammation associated with viral infection. Combinations of clofazimine and remdesivir exhibited antiviral synergy in vitro and in vivo, and restricted viral shedding from the upper respiratory tract. Clofazimine, which is orally bioavailable and comparatively cheap to manufacture, is an attractive clinical candidate for the treatment of outpatients and-when combined with remdesivir-in therapy for hospitalized patients with COVID-19, particularly in contexts in which costs are an important factor or specialized medical facilities are limited. Our data provide evidence that clofazimine may have a role in the control of the current pandemic of COVID-19 and-possibly more importantly-in dealing with coronavirus diseases that may emerge in the future.


Explore Compound Types